molecular formula C5H12N2 B108145 (S)-(+)-2-Methylpiperazine CAS No. 74879-18-8

(S)-(+)-2-Methylpiperazine

Cat. No.: B108145
CAS No.: 74879-18-8
M. Wt: 100.16 g/mol
InChI Key: JOMNTHCQHJPVAZ-YFKPBYRVSA-N
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Description

(S)-(+)-2-Methylpiperazine, also known as this compound, is a useful research compound. Its molecular formula is C5H12N2 and its molecular weight is 100.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperazines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2/c1-5-4-6-2-3-7-5/h5-7H,2-4H2,1H3/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOMNTHCQHJPVAZ-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CNCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

100.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74879-18-8
Record name 2-Methylpiperazine, (S)-
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Record name (S)-(+)-2-Methylpiperazine
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Record name 2-METHYLPIPERAZINE, (S)-
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Foundational & Exploratory

(S)-(+)-2-Methylpiperazine CAS number 74879-18-8

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (S)-(+)-2-Methylpiperazine CAS Number: 74879-18-8

Introduction

This compound is a chiral heterocyclic compound that has emerged as a cornerstone in modern medicinal chemistry and drug development. As a derivative of piperazine, a scaffold prevalent in a vast array of clinically successful drugs, its stereochemically defined structure offers a unique advantage for crafting next-generation therapeutics.[1][2][3] The piperazine ring is recognized as a "privileged scaffold" because its incorporation into molecules often enhances critical pharmacokinetic properties, such as aqueous solubility and oral bioavailability, while providing versatile handles for synthetic modification.[3]

The introduction of a chiral center at the C2 position, specifically in the (S)-configuration, allows for highly specific, three-dimensional interactions with biological targets like enzymes and receptors. This stereoselectivity is paramount for improving a drug candidate's potency and selectivity, thereby reducing off-target effects and enhancing its therapeutic index.[1][4] This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, offering in-depth insights into the physicochemical properties, synthesis, analysis, applications, and safe handling of this high-value chiral building block.

Part 1: Physicochemical and Spectroscopic Profile

A thorough understanding of the fundamental properties of this compound is essential for its effective use in synthesis and formulation.

Core Molecular Structure and Properties

This compound is a six-membered diamine ring with a methyl group at the second position, which confers chirality. Its molecular formula is C₅H₁₂N₂.[5] The two nitrogen atoms provide basicity and sites for further functionalization.

Table 1: Physicochemical Properties of this compound

Property Value Reference
CAS Number 74879-18-8 [5]
Molecular Formula C₅H₁₂N₂ [5][6]
Molecular Weight 100.16 g/mol [6][7]
Appearance White to yellow crystalline powder or chunks [8]
Melting Point 91-93 °C [8]
Boiling Point 155-156 °C [7][8]
Optical Rotation (α) +13.5° (c=1, toluene) [8]
Flash Point 65 °C (149 °F) [7][8][9]
SMILES N1--INVALID-LINK--C [5][6]

| InChI Key | JOMNTHCQHJPVAZ-YFKPBYRVSA-N |[6] |

Spectroscopic Data for Structural Elucidation

Spectroscopic analysis is non-negotiable for confirming the structural integrity and purity of this compound.

  • ¹H NMR Spectroscopy: Proton NMR is used to confirm the presence and connectivity of protons in the molecule. For the racemic 2-methylpiperazine, typical shifts in CDCl₃ show the methyl group as a doublet around 1.0 ppm, a broad signal for the N-H protons, and a series of multiplets for the ring methylene and methine protons between ~2.3 and 3.0 ppm.[10] The spectrum for the pure (S)-enantiomer will be identical in an achiral solvent.

  • ¹³C NMR Spectroscopy: Carbon NMR provides information on the carbon framework. The spectrum will show distinct signals for the methyl carbon and the four unique carbons of the piperazine ring.

  • Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) is used to determine the molecular weight. The mass spectrum of 2-methylpiperazine shows a molecular ion (M+) peak at m/z 100, consistent with its molecular weight.[11]

  • Infrared (IR) Spectroscopy: IR spectroscopy helps identify key functional groups. The spectrum will exhibit characteristic N-H stretching bands for the secondary amine groups and C-H stretching for the alkyl groups.[12]

Part 2: Synthesis and Chiral Purity

The generation of enantiomerically pure this compound is a critical challenge that can be addressed through several strategic approaches. The choice of method often depends on scalability, cost, and the desired level of enantiomeric excess (ee).

Overview of Synthetic Strategies
  • Chiral Resolution: This is the most common industrial method, involving the separation of a racemic mixture of 2-methylpiperazine. It is achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid.[8][13] The differing solubilities of these salts allow for their separation via fractional crystallization.[14]

  • Asymmetric Synthesis: This elegant approach involves constructing the chiral piperazine ring from prochiral precursors using chiral catalysts or auxiliaries.[15][16] While often more complex, it can provide direct access to the desired enantiomer with high purity.

  • From the Chiral Pool: This strategy utilizes readily available, enantiomerically pure starting materials, such as amino acids (e.g., (S)-alanine).[17] The inherent chirality of the starting material is transferred through the synthetic sequence to the final product.

Experimental Protocol: Chiral Resolution of Racemic 2-Methylpiperazine

This protocol describes a classical method for obtaining the (S)-enantiomer by separating diastereomeric salts. The principle relies on the reaction of a racemic base with a single enantiomer of a chiral acid to form two diastereomers with different physical properties.[14]

Objective: To isolate this compound from a racemic mixture using D-(-)-tartaric acid as the resolving agent. This process preferentially crystallizes the (R)-(-)-2-Methylpiperazine L-tartrate salt, leaving the desired (S)-enantiomer enriched in the mother liquor.

Materials:

  • (±)-2-Methylpiperazine

  • D-(-)-Tartaric acid

  • Methanol or Ethanol

  • Water

  • Sodium Hydroxide (NaOH)

  • Toluene or Dichloromethane

Procedure:

  • Salt Formation: Dissolve racemic 2-methylpiperazine (1.0 eq) in a suitable solvent like water or an alcohol-water mixture.[8] Heat the solution gently to ensure complete dissolution.

  • Resolving Agent Addition: In a separate flask, dissolve D-(-)-tartaric acid (0.5-1.0 eq) in the same solvent. Slowly add the tartaric acid solution to the 2-methylpiperazine solution with stirring.

  • Fractional Crystallization: Allow the solution to cool slowly to room temperature, and then potentially cool further in an ice bath. The diastereomeric salt of (R)-2-methylpiperazine with D-tartaric acid will preferentially crystallize due to lower solubility.

  • Isolation: Collect the precipitated crystals (the (R)-enantiomer salt) by vacuum filtration. The mother liquor is now enriched with the diastereomeric salt of (S)-2-methylpiperazine.

  • Liberation of the Free Base: Take the enriched mother liquor and remove the solvent under reduced pressure. Dissolve the residue in water and basify the solution to a pH > 10 with a strong base like NaOH. This neutralizes the tartaric acid and liberates the free (S)-2-methylpiperazine.

  • Extraction & Purification: Extract the aqueous solution multiple times with an organic solvent such as toluene or dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum to yield the crude this compound. Further purification can be achieved by distillation or recrystallization.

Conceptual Workflow: Asymmetric Synthesis from (S)-Alanine

This route provides excellent stereochemical control by starting with an enantiopure building block. An improved synthesis based on this concept was developed to overcome low yields in earlier procedures.[17][18]

G A N-Boc-(S)-Alanine (Chiral Pool) C Peptide Coupling (e.g., DCC) A->C B Ethyl N-Benzylglycinate B->C D Protected Dipeptide C->D Form Amide Bond E Deprotection (HCl) & Cyclization D->E Remove Boc F Chiral Diketopiperazine E->F Intramolecular Amidation G Reduction (e.g., LiAlH4) F->G Reduce Amides H N-Benzyl-(S)-2-Methylpiperazine G->H I Catalytic Hydrogenolysis (e.g., Pd/C, H2) H->I Remove Benzyl Group J This compound I->J

Caption: Asymmetric synthesis of (S)-2-Methylpiperazine from (S)-Alanine.

Part 3: Applications in Medicinal Chemistry

The utility of this compound stems from the advantageous properties of the piperazine core combined with the stereochemical influence of the methyl group.

Reactivity and Synthetic Utility

The two nitrogen atoms of (S)-2-methylpiperazine exhibit different steric environments and nucleophilicity. The N1 nitrogen is adjacent to the chiral center and is more sterically hindered, while the N4 nitrogen is less hindered. This difference can be exploited for regioselective reactions.

Often, for controlled synthesis, one nitrogen is protected, typically with a tert-butoxycarbonyl (Boc) group, to form (S)-1-N-Boc-2-methylpiperazine.[19][20] This allows for selective functionalization at the unhindered N4 position through reactions like alkylation or acylation.[21][22] Subsequent removal of the Boc group allows for further modification at N1, enabling the construction of complex and diverse molecular architectures.

G cluster_0 Core Modification Strategy A (S)-2-Methylpiperazine (Two reactive sites) B Selective N1-Protection (e.g., (Boc)2O) A->B C (S)-1-Boc-2-Methylpiperazine (One reactive site) B->C Masks N1 D Functionalization at N4 (Alkylation, Acylation, etc.) C->D E N4-Substituted Intermediate D->E Adds R group F N1-Deprotection (e.g., TFA, HCl) E->F G Diverse Drug Candidates F->G Reveals N1 for further reaction

Caption: General synthetic workflow using (S)-2-Methylpiperazine.

Role as a Pharmacophore

The (S)-2-methylpiperazine moiety is a key component in the design of various pharmacologically active agents. It serves as a crucial intermediate in the synthesis of compounds targeting a range of conditions.[21] Its applications include the development of:

  • Anticancer and Antiviral Agents [23]

  • Antibiotics , including certain quinolone antibacterials where the specific stereochemistry is vital for activity.[17][18]

  • Central Nervous System (CNS) Drugs , such as treatments for neurological disorders.[23]

The chiral methyl group provides a critical contact point within a binding pocket, enhancing affinity and selectivity for the biological target.

Part 4: Quality Control and Analysis

Ensuring the chemical and enantiomeric purity of this compound is paramount for its use in pharmaceutical development.

Table 2: Key Quality Control Analytical Methods

Parameter Method Typical Purpose
Identity NMR, IR, MS Confirms the chemical structure matches the reference.
Chemical Purity HPLC, GC Quantifies the amount of the desired compound relative to impurities.
Enantiomeric Excess (ee) Chiral HPLC Determines the percentage of the (S)-enantiomer relative to the (R)-enantiomer.
Water Content Karl Fischer Titration Measures the amount of residual water, which can affect reactivity.

| Optical Rotation | Polarimetry | Confirms the correct stereochemical configuration and provides a measure of enantiomeric purity. |

Protocol: Determination of Enantiomeric Excess by Chiral HPLC

Objective: To separate and quantify the (S)-(+) and (R)-(-) enantiomers of 2-methylpiperazine to calculate the enantiomeric excess (ee).

Principle: Chiral High-Performance Liquid Chromatography (HPLC) uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing them to elute at different times (retention times).

Procedure:

  • Derivatization (If Necessary): To improve UV detection and chromatographic resolution, the amine groups are often derivatized with a UV-active agent (e.g., benzoyl chloride or dansyl chloride) under basic conditions. This step must be performed carefully to avoid racemization.

  • Column Selection: Choose a suitable chiral column. Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD-H) are often effective.

  • Mobile Phase: A typical mobile phase is a mixture of hexane and isopropanol, often with a small amount of an amine additive (like diethylamine) to improve peak shape. The exact ratio must be optimized to achieve baseline separation.

  • Analysis:

    • Inject a standard solution of the racemic mixture to determine the retention times for both enantiomers.

    • Inject the sample solution of this compound.

    • Integrate the peak areas for both enantiomers in the sample chromatogram.

  • Calculation:

    • Enantiomeric Excess (ee %) = [ (Area_S - Area_R) / (Area_S + Area_R) ] × 100

    • Where Area_S is the peak area of the (S)-enantiomer and Area_R is the peak area of the (R)-enantiomer.

Part 5: Safety, Handling, and Storage

Proper handling and storage procedures are mandatory to ensure laboratory safety and maintain the integrity of the compound.

Hazard Identification

This compound is classified as a hazardous substance. Key hazards include:

  • Flammability: It is a flammable solid.[9][24][25] Keep away from heat, sparks, and open flames.[8][24][25]

  • Corrosivity/Irritation: Causes burns and is irritating to the eyes, respiratory system, and skin.[8][24][25][26] Direct contact can cause severe eye damage.[26]

Safe Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations low.[24][26]

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[25]

    • Skin Protection: Wear suitable protective gloves and clothing to prevent skin contact.[24][27]

    • Respiratory Protection: If dust is generated or ventilation is inadequate, use a NIOSH-approved respirator.[24]

  • General Hygiene: Avoid breathing dust.[24] Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.[26][27]

Storage and Disposal
  • Storage: Store in a tightly closed container in a cool, dry, well-ventilated place designated as a flammables area.[8][24] For long-term stability, storage under an inert atmosphere (e.g., nitrogen) is recommended.[5]

  • Spills: In case of a spill, remove all ignition sources.[26] Sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.[24][27]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[25]

Conclusion

This compound is more than a simple chemical intermediate; it is a precision tool for the modern medicinal chemist. Its defined stereochemistry, coupled with the favorable pharmacokinetic properties of the piperazine scaffold, makes it an invaluable building block for synthesizing complex and highly selective pharmaceutical agents. A comprehensive understanding of its properties, synthetic routes, analytical methods, and safety protocols, as outlined in this guide, is essential for leveraging its full potential in the quest for novel and more effective therapies.

References

A Comprehensive Technical Guide to (S)-(+)-2-Methylpiperazine: Properties, Analysis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

(S)-(+)-2-Methylpiperazine is a chiral heterocyclic amine that has emerged as a cornerstone building block in modern medicinal chemistry. Its rigid, pre-organized stereocenter and two distinct nitrogen nucleophiles make it an invaluable synthon for introducing specific three-dimensional architecture into drug candidates, profoundly influencing their pharmacological activity, selectivity, and pharmacokinetic profiles. This guide provides an in-depth examination of the core molecular properties, critical analytical methodologies for quality assurance, and significant applications of this compound, tailored for researchers and professionals in drug discovery and chemical development.

The Strategic Importance of Chiral Piperazines in Drug Design

The piperazine ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs targeting a wide array of biological systems. Its conformational rigidity and basic nitrogen centers allow it to engage in critical hydrogen bonding and ionic interactions with protein targets. The introduction of a stereocenter, as in 2-methylpiperazine, creates a chiral derivative with two enantiomers: (S) and (R).

The causality behind selecting a single enantiomer like this compound is rooted in the principles of stereospecificity in pharmacology. Biological targets, being chiral themselves, often exhibit differential binding affinities for enantiomers. The use of an enantiomerically pure starting material eliminates the need for costly and often inefficient chiral separations later in the synthesis and avoids the potential for "eutomer-distomer" complications, where one enantiomer provides the therapeutic effect while the other may be inactive, less active, or contribute to off-target toxicity. Therefore, the use of this compound is a strategic choice to optimize potency and reduce the potential for adverse effects.

Core Molecular and Physicochemical Profile

The fundamental identity of a chemical reagent is defined by its molecular structure and physical properties. For this compound, these attributes are critical for its use in precise chemical synthesis. Its properties are summarized below.

PropertyValueSource(s)
IUPAC Name (2S)-2-methylpiperazine[1]
Molecular Formula C₅H₁₂N₂[1][2][3][4]
Molecular Weight 100.16 g/mol [1][3][4][5]
CAS Number 74879-18-8[1][2][3]
Appearance White to yellow crystalline powder and chunks[6]
Melting Point 91-93 °C[3]
Specific Optical Rotation [α]20/D +6.8°, c = 1 in ethanol[3]
Canonical SMILES C[C@H]1CNCCN1[1][2]
InChI Key JOMNTHCQHJPVAZ-YFKPBYRVSA-N[1][3]

Analytical Characterization: A Framework for Quality Assurance

Ensuring the identity, purity, and stereochemical integrity of this compound is paramount before its inclusion in any synthetic route. The following protocols form a self-validating system to guarantee material quality.

Identity and Structural Confirmation

Protocol 1: NMR Spectroscopy for Structural Verification

  • Objective: To confirm the molecular backbone and the presence of the methyl group.

  • Methodology:

    • Dissolve 5-10 mg of the sample in Deuterated Chloroform (CDCl₃) or Deuterium Oxide (D₂O).

    • Acquire a ¹H NMR spectrum at 400 MHz or higher. The expected spectrum will show a complex multiplet system for the piperazine ring protons and a characteristic doublet for the methyl group protons.

    • Acquire a ¹³C NMR spectrum. The spectrum should reveal distinct signals corresponding to the five carbon atoms in the molecule.

  • Expertise & Causality: The choice of solvent is critical; CDCl₃ is standard for organic molecules, but D₂O can be used and will exchange with the N-H protons, causing their signals to disappear, which is a useful diagnostic tool for identifying them. The chemical shifts and coupling patterns are unique fingerprints of the molecule's electronic environment and connectivity.

Protocol 2: Mass Spectrometry for Molecular Weight Confirmation

  • Objective: To verify the molecular weight of the compound.

  • Methodology:

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol with 0.1% formic acid).

    • Infuse the solution into an Electrospray Ionization (ESI) mass spectrometer.

    • Acquire the spectrum in positive ion mode.

  • Trustworthiness: The expected result is a prominent peak at m/z 101.1, corresponding to the protonated molecule [(M+H)⁺]. The high accuracy of modern mass spectrometers allows for confirmation of the molecular formula based on the exact mass.[1]

Stereochemical Integrity Assessment

Protocol 3: Chiral HPLC for Enantiomeric Excess (e.e.) Determination

  • Objective: To quantify the percentage of the desired (S)-enantiomer relative to the undesired (R)-enantiomer.

  • Methodology:

    • Derivatization (Optional but Recommended): React the sample with a UV-active chiral derivatizing agent (e.g., dansyl chloride) to improve detection and chromatographic performance. The two N-H protons provide reaction sites.

    • Chromatography:

      • Column: Utilize a chiral stationary phase (CSP) column (e.g., a polysaccharide-based column like Chiralpak IA or a similar phase).

      • Mobile Phase: An isocratic mixture of hexane and ethanol with a small amount of an amine modifier (e.g., diethylamine) is a common starting point. The exact ratio must be optimized.

      • Detection: UV detector set to the absorbance maximum of the derivative.

    • Analysis: The two enantiomers will elute at different retention times. Integrate the peak areas to calculate the enantiomeric excess using the formula: e.e. (%) = [((S) - (R)) / ((S) + (R))] x 100.

  • Expertise & Causality: Chiral HPLC is the definitive method for assessing stereochemical purity. The CSP creates a transient chiral environment that allows for the differential interaction and separation of the two enantiomers. Derivatization is often employed because the native piperazine lacks a strong chromophore, making sensitive UV detection difficult.

Analytical Workflow Diagram

The following diagram outlines the logical flow for the comprehensive quality control of an incoming batch of this compound.

Analytical_Workflow cluster_0 Material Reception & Initial Checks cluster_1 Structural & Molecular Confirmation cluster_2 Purity & Stereochemical Integrity cluster_3 Final Approval A Sample Receipt B Visual Inspection (Color, Form) A->B C Solubility Test B->C D ¹H & ¹³C NMR Spectroscopy (Identity & Structure) C->D E Mass Spectrometry (Molecular Weight) C->E F Chiral HPLC (Enantiomeric Excess & Purity) D->F E->F G Data Review & Specification Check F->G H Certificate of Analysis (CoA) Issued G->H

Caption: Quality control workflow for this compound.

Key Applications in Medicinal Chemistry

This compound serves as a versatile nucleophilic building block. The two nitrogen atoms have different steric environments; the N1 nitrogen is secondary and adjacent to the chiral center, while the N4 nitrogen is a less hindered secondary amine. This differentiation can be exploited for regioselective reactions.

Its primary application is as a valuable synthon for quinoline antibacterials.[3] It is also used in the design and synthesis of diaminoquinazolines that act as inhibitors of the β-catenin/T-cell transcription factor 4 (Tcf4) pathway, which is relevant in cancer research.[6]

General Synthetic Utility Diagram

The diagram below illustrates the fundamental role of this compound in creating more complex chiral molecules through nucleophilic substitution or addition reactions.

Synthetic_Utility cluster_reactants Starting Materials cluster_product Product A This compound (Chiral Nucleophile) C New Chiral Derivative (Drug Intermediate) A->C Nucleophilic Attack (C-N Bond Formation) B Electrophilic Partner (e.g., R-X, R-COCl) B->C Reaction

Caption: Role of this compound as a chiral synthon.

Safety, Handling, and Storage

Proper handling is essential due to the hazardous nature of this compound.

  • Hazards: this compound is classified as a flammable solid and can cause severe skin and eye irritation or burns.[1][3][5] It may also cause respiratory irritation.[1]

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. For weighing and transfer, an N95 dust mask or equivalent respirator is recommended.[3]

  • Storage: The compound is hygroscopic and should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[2] Store in a cool, dry, and well-ventilated area away from sources of ignition.

Conclusion

This compound is more than just a chemical with a specific formula and molecular weight. It is a precision tool for medicinal chemists, enabling the synthesis of enantiomerically pure pharmaceutical agents with potentially superior efficacy and safety profiles. A thorough understanding of its physicochemical properties, coupled with rigorous analytical validation, is the foundation for its successful application in the development of next-generation therapeutics.

References

An In-Depth Technical Guide to the Enantioselective Synthesis of (S)-2-Methylpiperazine from L-Alanine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(S)-2-Methylpiperazine is a highly valuable chiral building block in modern medicinal chemistry, forming the core of numerous pharmacologically active agents. Its stereochemistry is often critical for biological activity, making enantioselective synthesis a key requirement for drug development. This guide provides a comprehensive, field-proven methodology for the synthesis of enantiomerically pure (S)-2-Methylpiperazine, utilizing the inexpensive and readily available chiral pool starting material, L-Alanine. We will explore the strategic considerations behind each synthetic step, from protection and coupling to cyclization and reduction, offering detailed, self-validating protocols and mechanistic insights to ensure reproducibility and high optical purity.

Introduction: The Strategic Importance of Chiral Piperazines

The piperazine ring is a privileged scaffold in drug discovery, recognized as the third most common nitrogen-containing heterocycle in FDA-approved drugs.[1] However, a vast majority of these structures are unsubstituted on the carbon atoms, leaving a significant area of three-dimensional chemical space underexplored.[1] Introducing stereocenters onto the piperazine core, as in (S)-2-Methylpiperazine, allows for more precise and potent interactions with biological targets.

The challenge lies in accessing these chiral piperazines in an optically pure form. While several methods exist, including chiral resolution and asymmetric synthesis, leveraging the innate chirality of natural amino acids presents a robust and economically viable strategy.[2] L-Alanine, a fundamental amino acid, provides an ideal starting point for constructing the (S)-2-methyl substituted piperazine core, ensuring the desired stereochemistry is carried through the synthetic sequence.

This guide details a reliable and scalable synthetic route centered on the formation and subsequent reduction of a chiral diketopiperazine intermediate. This pathway is well-established and offers excellent control over stereochemical integrity.[3]

Retrosynthetic Analysis & Strategic Overview

The synthetic strategy is designed to build the piperazine ring system from two distinct amino acid-derived fragments. The core chirality is established by L-Alanine.

Retrosynthesis target (S)-2-Methylpiperazine intermediate1 (S)-4-Benzyl-2-methylpiperazine target->intermediate1 Debenzylation diketopiperazine (S)-1-Benzyl-3-methylpiperazine-2,5-dione intermediate1->diketopiperazine Di-amide Reduction dipeptide N-Boc-Ala-Gly(Bn)-OEt diketopiperazine->dipeptide Deprotection & Intramolecular Cyclization alanine N-Boc-(S)-Alanine dipeptide->alanine Peptide Coupling glycine N-Benzylglycine Ethyl Ester dipeptide->glycine Peptide Coupling start_alanine (S)-Alanine (L-Alanine) alanine->start_alanine N-Protection

Caption: Retrosynthetic pathway for (S)-2-Methylpiperazine from L-Alanine.

The forward synthesis, therefore, involves five key stages:

  • N-Protection: Protection of the amine in L-Alanine to prevent side reactions.

  • Peptide Coupling: Formation of a dipeptide by coupling protected L-Alanine with an N-benzylated glycine ester.

  • Cyclization: Deprotection and intramolecular amide bond formation to yield a chiral diketopiperazine.

  • Reduction: Complete reduction of the diketopiperazine amide groups.

  • Deprotection: Removal of the final protecting group to yield the target molecule.

Synthetic Workflow and Mechanistic Discussion

This section provides a detailed walkthrough of the synthetic pathway, explaining the causality behind experimental choices and reaction mechanisms.

Step 1: N-Protection of (S)-Alanine

The primary amine of alanine is a potent nucleophile that would interfere with subsequent coupling reactions. Therefore, its protection is the mandatory first step. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under the basic conditions of peptide coupling and its facile removal under acidic conditions without inducing racemization.

Reaction: (S)-Alanine + Di-tert-butyl dicarbonate (Boc)₂O → N-Boc-(S)-Alanine

Causality: The reaction proceeds via nucleophilic attack of the alanine nitrogen onto one of the carbonyl carbons of (Boc)₂O. The use of a mild base like sodium bicarbonate is crucial to deprotonate the ammonium group of the zwitterionic alanine, activating it for nucleophilic attack while maintaining a pH that does not hydrolyze the anhydride.

Step 2: Dipeptide Formation with N-Benzylglycine Ethyl Ester

The protected alanine is coupled with a second amino acid fragment, N-benzylglycine ethyl ester. The N-benzyl group serves a dual purpose: it protects the second nitrogen atom and, critically, enhances the solubility of the subsequent diketopiperazine intermediate in ethereal solvents used for reduction.[3]

Reaction: N-Boc-(S)-Alanine + Ethyl N-benzylglycinate + DCC/HOBt → N-(N-Boc-(S)-alanyl)-N-benzylglycine ethyl ester

Causality: Standard peptide coupling conditions are employed here.[3] Dicyclohexylcarbodiimide (DCC) is a powerful dehydrating agent that activates the carboxylic acid of N-Boc-alanine, forming a highly reactive O-acylisourea intermediate. However, this intermediate is susceptible to racemization and can undergo intramolecular rearrangement. The addition of 1-Hydroxybenzotriazole (HOBt) intercepts this intermediate to form an HOBt-ester, which is less prone to racemization and reacts cleanly with the amine of the glycine ester to form the dipeptide. The byproduct, dicyclohexylurea (DCU), is insoluble in most organic solvents and can be easily removed by filtration.

Step 3: Deprotection and Intramolecular Cyclization

This is the key ring-forming step. The Boc group is removed under acidic conditions, liberating the N-terminal amine. This amine then undergoes a spontaneous intramolecular nucleophilic attack on the C-terminal ester carbonyl to form the thermodynamically stable six-membered diketopiperazine ring.

Reaction: Dipeptide + HCl (gas) → (S)-1-Benzyl-3-methylpiperazine-2,5-dione

Causality: Treatment with anhydrous HCl gas in an organic solvent like ethyl acetate or dichloromethane cleanly cleaves the acid-labile Boc group.[3] Upon neutralization with a base (e.g., NaHCO₃), the freed amine readily cyclizes. The reaction is driven by the high effective molarity of the reacting groups and the stability of the resulting cyclic diamide. This step efficiently translates the chirality from the starting amino acid to the heterocyclic core.

Step 4: Reduction of the Diketopiperazine

Both amide carbonyls of the diketopiperazine must be reduced to methylene groups to form the piperazine ring. This transformation requires a potent reducing agent.

Reaction: Diketopiperazine + LiAlH₄ → (S)-4-Benzyl-2-methylpiperazine

Causality: Lithium aluminum hydride (LAH) is one of the few reagents strong enough to reduce amides directly to amines. Weaker reagents like sodium borohydride are ineffective. The reaction must be performed under strictly anhydrous conditions, typically in solvents like tetrahydrofuran (THF), as LAH reacts violently with protic sources. The N-benzyl group's role in improving solubility is paramount here, as the parent diketopiperazine has poor solubility in THF, which would otherwise hinder the reaction.[3]

Step 5: Catalytic Hydrogenolysis (Debenzylation)

The final step is the removal of the N-benzyl group to furnish the target (S)-2-Methylpiperazine.

Reaction: (S)-4-Benzyl-2-methylpiperazine + H₂ (g) + Pd/C → (S)-2-Methylpiperazine

Causality: Catalytic hydrogenation is the method of choice for debenzylation. The reaction proceeds on the surface of the palladium catalyst, where hydrogen gas is activated. This method is highly efficient and clean, with the primary byproduct being toluene, which is easily removed during workup. The conditions are mild and do not pose a risk of racemization to the chiral center.[4]

Visualization of the Synthetic Workflow

G cluster_start Chiral Pool cluster_synthesis Synthetic Sequence cluster_end Final Product Ala (S)-Alanine BocAla 1. N-Boc-(S)-Alanine Ala->BocAla (Boc)₂O, NaHCO₃ Dipeptide 2. Dipeptide Intermediate BocAla->Dipeptide Ethyl N-benzylglycinate, DCC, HOBt DKP 3. (S)-Diketopiperazine Dipeptide->DKP 1. HCl (g) 2. Neutralization BenzylPip 4. (S)-4-Benzyl-2-methylpiperazine DKP->BenzylPip LiAlH₄, THF Target (S)-2-Methylpiperazine BenzylPip->Target H₂, Pd/C

Caption: Overall workflow for the synthesis of (S)-2-Methylpiperazine.

Experimental Protocols

The following protocols are adapted from established literature procedures and are designed for high fidelity and reproducibility.[3]

Protocol 1: Synthesis of N-Boc-(S)-Alanine
  • Setup: To a 500 mL flask, add (S)-Alanine (20.0 g, 0.224 mol) and dissolve in 1 M NaOH (225 mL). Cool the solution to 0 °C in an ice bath.

  • Reaction: In a separate flask, dissolve di-tert-butyl dicarbonate (53.8 g, 0.247 mol) in 1,4-dioxane (100 mL). Add this solution dropwise to the alanine solution over 1 hour, maintaining the temperature at 0 °C.

  • Stirring: Allow the mixture to warm to room temperature and stir overnight.

  • Work-up: Concentrate the mixture under reduced pressure to remove the dioxane. Wash the remaining aqueous solution with ethyl acetate (2 x 100 mL). Acidify the aqueous layer to pH 2-3 with 1 M HCl at 0 °C.

  • Extraction: Extract the product into ethyl acetate (3 x 150 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield a white solid.

  • Yield: Typically >95%.

Protocol 2: Synthesis of (S)-1-Benzyl-3-methylpiperazine-2,5-dione

This protocol combines the dipeptide formation, deprotection, and cyclization steps.

  • Peptide Coupling:

    • Dissolve N-Boc-(S)-Alanine (10.0 g, 52.8 mmol) in CH₂Cl₂ (200 mL) and cool to 0 °C.

    • Add 1-Hydroxybenzotriazole (HOBt) (7.8 g, 57.8 mmol).

    • In a separate flask, dissolve Dicyclohexylcarbodiimide (DCC) (11.9 g, 57.8 mmol) in CH₂Cl₂ (50 mL) and add it dropwise to the reaction mixture.

    • Stir for 30 minutes at 0 °C, then add Ethyl N-benzylglycinate (10.2 g, 52.8 mmol).

    • Allow the reaction to warm to room temperature and stir for 18 hours.

    • Filter the mixture to remove the precipitated dicyclohexylurea (DCU) and wash the solid with CH₂Cl₂.

    • Concentrate the filtrate to a viscous oil.

  • Deprotection & Cyclization:

    • Dissolve the crude dipeptide oil in CH₂Cl₂ (150 mL).

    • Bubble anhydrous HCl gas through the solution until TLC analysis shows complete consumption of the starting material.

    • Evaporate the solvent. Partition the residue between ethyl acetate (300 mL) and saturated NaHCO₃ solution until the aqueous layer is basic.

    • Separate the layers. Wash the organic layer with brine, dry over Na₂SO₄, filter, and evaporate to yield a light yellow solid.

    • Recrystallize the solid from toluene to give the title compound as a colorless solid.

    • Yield: Typically 85-90% over two steps.[3]

Protocol 3: Reduction to (S)-4-Benzyl-2-methylpiperazine
  • Setup: To a flame-dried 1 L three-neck flask under an argon atmosphere, add anhydrous THF (300 mL). Carefully add Lithium Aluminum Hydride (LAH) (7.0 g, 184 mmol) in portions at 0 °C.

  • Addition: Dissolve (S)-1-Benzyl-3-methylpiperazine-2,5-dione (10.0 g, 45.8 mmol) in anhydrous THF (150 mL). Add this solution dropwise to the LAH suspension over 1 hour.

  • Reaction: After the addition is complete, heat the mixture to reflux and maintain for 12-16 hours.

  • Work-up (Fieser method):

    • Cool the reaction to 0 °C.

    • Slowly and carefully add 7 mL of H₂O.

    • Add 7 mL of 15% NaOH (aq).

    • Add 21 mL of H₂O.

    • Stir vigorously for 1 hour until a white granular precipitate forms.

    • Filter the mixture through a pad of Celite, washing the solid thoroughly with THF.

    • Concentrate the filtrate under reduced pressure to yield the product as a pale yellow oil.

  • Yield: Typically >90%.

Protocol 4: Debenzylation to (S)-2-Methylpiperazine
  • Setup: Dissolve (S)-4-Benzyl-2-methylpiperazine (8.0 g, 42.0 mmol) in methanol (150 mL).

  • Catalyst: Carefully add 10% Palladium on Carbon (Pd/C) (0.8 g, 10 wt%).

  • Reaction: Place the flask in a hydrogenation apparatus. Evacuate and purge with H₂ gas (3 cycles). Maintain the reaction under a H₂ atmosphere (balloon or 50 psi) and stir vigorously for 24 hours.

  • Work-up: Filter the reaction mixture through Celite to remove the catalyst, washing with methanol.

  • Purification: Concentrate the filtrate in vacuo. The resulting product can be purified by distillation under reduced pressure to yield a colorless oil or solid.

  • Yield: Typically >95%.

Data Summary

CompoundStructureMol. Weight ( g/mol )Typical Step Yield (%)Key Characterization Notes
N-Boc-(S)-AlanineC₈H₁₅NO₄189.21>95White solid. NMR consistent with structure.
(S)-1-Benzyl-3-methylpiperazine-2,5-dioneC₁₂H₁₄N₂O₂218.2585-90Colorless solid. mp: 137-139 °C.[3]
(S)-4-Benzyl-2-methylpiperazineC₁₂H₁₈N₂190.28>90Pale yellow oil. NMR consistent with structure.
(S)-2-MethylpiperazineC₅H₁₂N₂100.16>95Colorless low-melting solid or oil. Specific optical rotation confirms enantiopurity.

Conclusion

The synthetic route from L-Alanine via a diketopiperazine intermediate represents a robust, scalable, and economically sound strategy for producing enantiomerically pure (S)-2-Methylpiperazine. Each step is built upon well-understood and reliable chemical transformations, ensuring high yields and, most importantly, the preservation of the critical stereocenter derived from the starting amino acid. The detailed protocols and mechanistic rationale provided in this guide serve as a self-validating system, empowering researchers and drug development professionals to confidently synthesize this key chiral building block for application in advanced pharmaceutical programs.

References

Foreword: The Strategic Imperative of Chirality in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Role of (S)-(+)-2-Methylpiperazine in Medicinal Chemistry

In the landscape of modern medicinal chemistry, the pursuit of therapeutic agents with high potency, selectivity, and safety is paramount. A cornerstone of this endeavor is the principle of chirality. Biological systems—enzymes, receptors, and ion channels—are inherently chiral, creating a stereospecific environment where enantiomers of a drug molecule can exhibit profoundly different pharmacological and toxicological profiles. The use of enantiomerically pure building blocks is therefore not a matter of convenience but a strategic necessity.[1]

Among the pantheon of privileged heterocyclic scaffolds, the piperazine ring is a recurring motif in a vast number of therapeutic agents, prized for its ability to confer aqueous solubility and introduce two key points for molecular elaboration.[2][3][4] This guide focuses on a specific, high-value derivative: This compound . The introduction of a single methyl group at the C2 position transforms the achiral piperazine into a potent chiral synthon, bestowing upon it a fixed stereochemical identity and creating steric and electronic differentiation between its two nitrogen atoms. This guide provides an in-depth exploration of its synthesis, properties, and strategic application in the design of next-generation therapeutics for researchers and drug development professionals.

Core Physicochemical and Structural Characteristics

This compound, also known as (2S)-2-methylpiperazine, is a chiral cyclic diamine that serves as a versatile building block.[5] Its fundamental properties are critical to understanding its utility.

PropertyValueSource(s)
Molecular Formula C₅H₁₂N₂[6]
Molecular Weight 100.16 g/mol [6][7]
CAS Number 74879-18-8[6][8]
Appearance White to yellow crystalline solid/chunks[9]
Melting Point 91-93 °C[8]
Boiling Point 155 °C / 763 mmHg[9]
Optical Activity [α]20/D +6.8°, c = 1 in ethanol[8]
Purity Assay ≥99%[8]

The key to its strategic value lies in its structure. The (S)-configured methyl group at the C2 position creates a permanent chiral center. This has two major consequences for the medicinal chemist:

  • Stereospecific Interactions: It allows for the precise orientation of the molecule within a chiral binding pocket of a biological target, enhancing binding affinity and selectivity.

  • Differentiated Reactivity: The steric hindrance from the methyl group makes the adjacent nitrogen (N1) less accessible than the distal nitrogen (N4). This inherent difference can be exploited for regioselective chemical modifications, enabling the construction of complex molecular architectures in a controlled manner.

Enantioselective Synthesis: From Chiral Precursor to Final Synthon

The reliable, scalable synthesis of enantiomerically pure this compound is crucial for its application in drug development. While various methods exist, an effective and well-documented approach begins with a readily available chiral amino acid, (S)-alanine, ensuring the stereocenter is set from the outset.[10][11]

Synthetic Workflow Overview

The following diagram outlines a robust, multi-step synthesis adapted from established procedures.[10] This pathway leverages standard peptide coupling, cyclization, reduction, and deprotection steps common in medicinal chemistry laboratories.

G cluster_0 Step 1: Peptide Coupling cluster_1 Step 2: Cyclization cluster_2 Step 3: Reduction cluster_3 Step 4: Deprotection S_Alanine N-Boc-(S)-alanine Dipeptide Linear Dipeptide S_Alanine->Dipeptide DCC, HOBt Glycinate Ethyl N-benzylglycinate Glycinate->Dipeptide Diketopiperazine (S)-Diketopiperazine Dipeptide->Diketopiperazine 1. HCl (Boc removal) 2. Neutralization Benzyl_Piperazine N-Benzyl-(S)-2-methylpiperazine Diketopiperazine->Benzyl_Piperazine LiAlH4 / THF Final_Product This compound Benzyl_Piperazine->Final_Product H2, Pd/C

Caption: Synthetic pathway for this compound from N-Boc-(S)-alanine.

Experimental Protocol: Improved Synthesis of this compound

This protocol is based on the work by Kiely et al., which provides an efficient route to the target compound.[10][11]

PART A: (S)-1-Benzyl-3-methylpiperazine-2,5-dione (Diketopiperazine Intermediate)

  • Peptide Coupling: Dissolve N-Boc-(S)-alanine (1 eq.) and Ethyl N-benzylglycinate (1 eq.) in dichloromethane (CH₂Cl₂).

  • Add N-hydroxybenzotriazole (HOBt) (1.1 eq.) and cool the solution to 0 °C.

  • Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq.) portion-wise and stir the mixture at 0 °C for 1 hour, then at room temperature overnight.

  • Filter the precipitated dicyclohexylurea and concentrate the filtrate to yield the crude dipeptide.

  • Deprotection & Cyclization: Dissolve the crude dipeptide in CH₂Cl₂ and bubble anhydrous HCl gas through the solution until TLC analysis confirms the complete consumption of the starting material.

  • Evaporate the solvent. Partition the residue between ethyl acetate and saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid.

  • Separate the organic layer, wash with brine, dry over sodium sulfate (Na₂SO₄), filter, and evaporate to yield the crude diketopiperazine.

  • Recrystallize the solid from toluene to afford pure (S)-1-Benzyl-3-methylpiperazine-2,5-dione.

PART B: (S)-1-Benzyl-2-methylpiperazine

  • Reduction: To a stirred suspension of lithium aluminum hydride (LiAlH₄) (2-3 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of the diketopiperazine (1 eq.) from Part A in THF dropwise.

  • After the addition is complete, heat the mixture to reflux and maintain for 12-18 hours until the reaction is complete (monitored by TLC/LCMS).

  • Cool the reaction to 0 °C and cautiously quench by the sequential addition of water, 15% NaOH solution, and then more water (Fieser workup).

  • Filter the resulting solids and wash thoroughly with THF or ethyl acetate.

  • Concentrate the combined filtrates to yield (S)-1-Benzyl-2-methylpiperazine as an oil, which can be purified by chromatography if necessary.

PART C: this compound

  • Debenzylation: Dissolve the N-benzylpiperazine from Part B (1 eq.) in methanol.

  • Add 10-20% Palladium on carbon (Pd/C) catalyst (5-10% by weight).

  • Pressurize the reaction vessel with hydrogen gas (H₂) to 50 psig and shake or stir vigorously until hydrogen uptake ceases.

  • Carefully filter the catalyst through a pad of Celite and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the final product, this compound, as a solid.[10]

Strategic Applications in Medicinal Chemistry

The incorporation of the (S)-2-methylpiperazine scaffold into a drug candidate is a deliberate design choice aimed at optimizing multiple pharmacological parameters.

A Scaffold for Stereospecificity and Selectivity

The piperazine moiety is a common feature in drugs targeting the central nervous system (CNS), acting as a versatile scaffold that can interact with various neurotransmitter receptors.[2][12][13] The fixed (S)-configuration of the methyl group allows for the creation of ligands that can differentiate between receptor subtypes or bind in a specific, high-affinity orientation. This is particularly valuable in developing selective antagonists or agonists for dopamine, serotonin, or muscarinic receptors, where subtype selectivity is key to separating therapeutic effects from unwanted side effects.[14]

A Tool for Modulating ADME Properties

The two nitrogen atoms of the piperazine ring are basic and are typically protonated at physiological pH. This property enhances the aqueous solubility of a drug molecule, which is often beneficial for oral absorption and formulation. The (S)-2-methylpiperazine moiety allows chemists to:

  • Fine-tune Basicity: The pKa of the two nitrogens can be modulated by the substituents attached to them, allowing for precise control over the ionization state.

  • Control Lipophilicity: While the core is polar, attaching lipophilic groups to the nitrogens allows for a balanced logP, which is critical for membrane permeability and crossing the blood-brain barrier.

  • Block Metabolism: The methyl group can act as a metabolic shield, sterically hindering the enzymatic degradation (e.g., by Cytochrome P450 enzymes) of adjacent parts of the molecule, potentially increasing the drug's half-life.

Case Study: Quinolone Antibacterials

This compound has been identified as a valuable synthon for the synthesis of potent quinolone antibacterials.[8] In many quinolone structures, a piperazine ring at the C7 position is essential for antibacterial activity and spectrum. Using the (S)-2-methylpiperazine derivative can enhance potency and modulate pharmacokinetic properties. The methyl group can provide an additional beneficial interaction with the bacterial DNA gyrase or topoisomerase IV enzyme complex.

Caption: General structure of a quinolone antibacterial featuring the (S)-2-methylpiperazine moiety.

Key Synthetic Manipulations: Regioselective Protection

The ability to selectively functionalize one nitrogen atom in the presence of the other is the key to unlocking the full potential of (S)-2-methylpiperazine. A common first step is the protection of one nitrogen, allowing the other to be elaborated. Due to the steric hindrance of the methyl group, the N4 nitrogen is kinetically favored for reactions with bulky electrophiles like di-tert-butyl dicarbonate (Boc₂O). However, specific conditions can be used to favor protection at the more hindered N1 position.

Workflow for Regioselective N1-Boc Protection

The following workflow describes a method to achieve protection at the more sterically hindered N1 position, demonstrating a higher level of synthetic control.[15]

G S2MP (S)-2-Methylpiperazine Lithiation Lithiated Intermediate S2MP->Lithiation 1. n-BuLi / THF Silylation N4-Silyl Protected Lithiation->Silylation 2. TBDMSCl Boc_Protection N1-Boc, N4-Silyl Silylation->Boc_Protection 3. Boc₂O Final_Product (S)-1-N-Boc-2-methylpiperazine Boc_Protection->Final_Product 4. Aqueous Workup (Desilylation)

Caption: Regioselective N1-Boc protection of (S)-2-methylpiperazine.

Experimental Protocol: (S)-1-N-Boc-2-methylpiperazine

This protocol provides a method for selectively protecting the N1 position.[15]

  • Deprotonation: Dissolve (S)-2-methylpiperazine (1 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cool the solution and add n-butyllithium (nBuLi) (2 eq., 1.6 M in hexanes) dropwise. Stir the solution at room temperature for 30 minutes. Causality Note: The use of a strong base like nBuLi generates a dianion or a highly reactive monoanion, setting the stage for controlled derivatization.

  • Silylation (Temporary N4 Protection): Add tert-butyldimethylsilyl chloride (TBDMSCl) (1 eq.). Stir for 1 hour. Causality Note: The less-hindered N4 nitrogen is selectively protected by the bulky silyl group.

  • Boc Protection: Add di-tert-butyl dicarbonate (Boc₂O) (1.2 eq.) to the solution and stir for an additional hour. Causality Note: With N4 blocked, the Boc group is directed to the more hindered N1 position.

  • Workup and Desilylation: Quench the reaction by carefully adding water. The silyl protecting group is labile under these conditions and is removed during the aqueous workup.

  • Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under vacuum.

  • Purify the resulting oil by flash column chromatography on silica gel to yield the title compound, (S)-1-N-Boc-2-methylpiperazine.

Conclusion and Future Outlook

This compound is far more than a simple diamine; it is a sophisticated chiral building block that offers medicinal chemists a powerful tool for embedding stereochemical information and fine-tuning pharmacokinetic properties. Its strategic value lies in the confluence of a fixed stereocenter and differentially reactive nucleophilic centers. This allows for the rational design of highly selective ligands and complex molecular architectures with a high degree of synthetic control.

As drug discovery moves towards increasingly complex and challenging biological targets, the demand for high-value, enantiomerically pure synthons like this compound will only grow. Its application in areas such as targeted protein degradation (PROTACs), covalent inhibitors, and macrocyclic drugs is a promising frontier, ensuring its continued relevance in the development of future medicines.

References

Introduction: The Strategic Importance of (S)-(+)-2-Methylpiperazine in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Commercial Sourcing and Quality Verification of (S)-(+)-2-Methylpiperazine for Pharmaceutical R&D

This compound (CAS No: 74879-18-8) is a chiral heterocyclic building block of significant interest within the pharmaceutical and life sciences sectors.[1] Its rigid, diamine structure serves as a critical scaffold in the synthesis of a wide array of bioactive molecules. The piperazine moiety is a well-established pharmacophore, and the introduction of a chiral methyl group at the C2 position allows for precise stereochemical interactions with biological targets, which is fundamental to modern drug design.[2][3]

This guide provides research, development, and procurement professionals with a comprehensive overview of the commercial landscape for this compound. We will delve into sourcing strategies, supplier evaluation, essential quality control protocols, and the scientific rationale behind these validation steps. Our focus is to empower researchers to procure this vital synthon with confidence, ensuring the integrity and reproducibility of their scientific endeavors. The applications for this compound are diverse, ranging from its established role as a synthon for quinoline antibacterials to its use in developing selective nicotinic acetylcholine receptor (nAChR) modulators.[4]

Part 1: Commercial Availability and Supplier Landscape

The procurement of a chiral intermediate like this compound requires careful consideration of supplier reliability, available purity grades, and the quality of documentation provided. The compound is readily available from a range of global suppliers, including large chemical manufacturers, specialized distributors, and online marketplaces.

Key Supplier Identification

A survey of the market reveals several key suppliers offering this compound, often with specified purity levels and in various quantities suitable for both laboratory-scale research and bulk manufacturing. Researchers can source this chemical from primary manufacturers or reputable distributors who often provide additional logistical and technical support.

Supplier/Vendor PlatformTypical PurityNotes
Sigma-Aldrich (Merck) 99%A well-documented source with readily available Certificates of Analysis (CoA) and Safety Data Sheets (SDS).
TCI (Tokyo Chemical Industry) >97.0% (GC)Offers various grades and quantities, often catering to synthetic chemistry needs.[5]
ChemScene ≥98%A supplier focused on bioactive molecules for drug discovery, providing detailed chemical data.[6]
Amerigo Scientific 99%A distributor serving the life sciences market, highlighting the compound's quality for research applications.[7]
ECHEMI / BuyersGuideChem Varies (typically 99%+)Online marketplaces listing multiple, often international, manufacturers and suppliers.[8][9] Diligence is required to vet individual sellers.
Chem-Impex ≥ 99% (GC)Provides the compound as a key building block for pharmaceutical and agrochemical synthesis.[1]

Expert Insight: When selecting a supplier, especially from broader marketplaces, it is crucial to move beyond the listed purity. Requesting a lot-specific Certificate of Analysis (CoA) is a non-negotiable first step. This document provides the authoritative data on purity, optical rotation, and levels of key impurities for the specific batch you will receive.

Part 2: Quality Assessment and In-House Verification

While suppliers provide specifications, the "trust but verify" principle is paramount in pharmaceutical R&D. The ultimate responsibility for compound integrity rests with the end-user. The primary quality attributes for this compound are its chemical purity and, most critically, its enantiomeric excess (e.e.).

Understanding the Impurity Profile

Potential impurities can arise from the synthetic route used. Common synthesis strategies include the chiral resolution of racemic 2-methylpiperazine using a resolving agent like (L)-tartaric acid or asymmetric synthesis starting from a chiral precursor such as N-Boc-alanine.[10][11]

Therefore, the key impurities to analyze for are:

  • (R)-(-)-2-Methylpiperazine: The opposite enantiomer. Its presence can have drastically different pharmacological effects or act as an inert diluent, affecting molar calculations.

  • Residual Solvents: From reaction and crystallization steps (e.g., THF, Methanol, Toluene).

  • Unreacted Starting Materials or Reagents: Depending on the synthetic pathway.[11]

Core Technical Specifications

The table below summarizes the critical chemical and physical properties that define the quality of this compound.

ParameterTypical SpecificationSignificance
CAS Number 74879-18-8Unique identifier for the correct enantiomer.
Molecular Formula C₅H₁₂N₂Confirms chemical composition.[12]
Molecular Weight 100.16 g/mol Essential for accurate molar calculations in reaction stoichiometry.[12]
Appearance White to off-white crystalline powder/solidA simple but important initial check for gross contamination.[5][8]
Melting Point 91-93 °C (lit.)A narrow melting range is indicative of high purity.
Optical Rotation [α]D ~+6.8° (c=1 in ethanol)A critical measure of enantiomeric purity. Significant deviation suggests contamination with the (R)-enantiomer or other chiral impurities.
Purity (GC/HPLC) ≥98%Quantifies the amount of the desired compound relative to achiral impurities.
Enantiomeric Excess (e.e.) ≥98%The most critical parameter for chiral applications, determined by chiral chromatography.
Workflow for Sourcing and Quality Verification

The following diagram illustrates the logical flow from identifying a potential supplier to releasing the material for use in experiments.

G cluster_0 Phase 1: Procurement cluster_1 Phase 2: In-House QC cluster_2 Phase 3: Disposition A Identify Potential Suppliers (e.g., Sigma-Aldrich, TCI) B Request Lot-Specific Certificate of Analysis (CoA) & SDS A->B C Evaluate Supplier Documentation (Purity, Optical Rotation, Impurities) B->C D Place Order for Qualified Batch C->D E Receive Material & Perform Visual Inspection D->E F Sample for Analysis E->F G Chiral HPLC Analysis (Determine Enantiomeric Excess) F->G H Purity Analysis (GC or RP-HPLC) (Determine Chemical Purity) F->H I Compare Results with Supplier CoA G->I H->I J Decision Point: Does Material Meet Spec? I->J K ACCEPT Release for R&D Use J->K Yes L REJECT Contact Supplier J->L No

Caption: Workflow for sourcing and quality control of this compound.

Part 3: Experimental Protocol for Quality Control

Verifying the enantiomeric excess (e.e.) is the most critical QC step. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.[13]

Protocol: Determination of Enantiomeric Excess by Chiral HPLC

Objective: To separate and quantify the (S)-(+)- and (R)-(-)- enantiomers of 2-Methylpiperazine to determine the enantiomeric excess of a supplied sample.

Rationale: Chiral Stationary Phases (CSPs), often based on polysaccharides like cellulose or amylose, create a chiral environment where enantiomers have different affinities. This differential interaction leads to different retention times, allowing for their separation and quantification.[13] Direct analysis can be challenging; derivatization is often employed to introduce a chromophore for UV detection and improve chromatographic behavior.

Materials:

  • This compound sample

  • Derivatizing agent (e.g., Dansyl chloride or a chiral acid chloride)

  • Aprotic solvent (e.g., acetonitrile)

  • Tertiary amine base (e.g., triethylamine)

  • HPLC system with UV detector

  • Chiral stationary phase column (e.g., Cellulose or Amylose-based CSP)

  • Mobile phase (e.g., Heptane/Isopropanol mixture)

Methodology:

  • Sample Derivatization (Preparation):

    • Accurately weigh ~5 mg of the this compound sample into a clean vial.

    • Dissolve the sample in 1 mL of acetonitrile.

    • Add 1.2 equivalents of triethylamine to the solution.

    • Add 1.1 equivalents of the derivatizing agent (e.g., Dansyl chloride) and vortex the mixture.

    • Allow the reaction to proceed at room temperature for 1 hour, or until complete as monitored by TLC. This step converts the non-UV active amine into a derivative that can be easily detected.

    • Dilute the final reaction mixture to a suitable concentration (~0.1 mg/mL) with the mobile phase.

  • HPLC Analysis:

    • Column: A suitable polysaccharide-based chiral column (e.g., Chiralcel® OD-H or Chiralpak® AD-H).

    • Mobile Phase: A mixture of heptane and isopropanol (e.g., 90:10 v/v). The exact ratio must be optimized to achieve baseline separation.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at a wavelength appropriate for the chosen derivative (e.g., 254 nm for Dansyl).

    • Injection Volume: 10 µL.

  • Procedure:

    • Equilibrate the chiral column with the mobile phase for at least 30 minutes until a stable baseline is achieved.[13]

    • System Suitability: First, inject a derivatized sample of racemic 2-methylpiperazine to determine the retention times of both the (S) and (R) enantiomers and to confirm that the column is providing adequate separation (Resolution > 1.5).

    • Inject the prepared sample solution of the supplied this compound.

    • Record the chromatogram and integrate the peak areas for both enantiomer derivatives.

  • Data Analysis (Calculation of e.e.):

    • Identify the major peak corresponding to the (S)-enantiomer and the minor peak (if any) corresponding to the (R)-enantiomer based on the racemic standard injection.

    • Calculate the enantiomeric excess (e.e.) using the following formula: e.e. (%) = [(Area_S - Area_R) / (Area_S + Area_R)] * 100 Where:

      • Area_S = Peak area of the (S)-enantiomer derivative.

      • Area_R = Peak area of the (R)-enantiomer derivative.

Trustworthiness: This protocol is self-validating through the initial run of a racemic standard. This step confirms the identity of each enantiomer peak and demonstrates the system's capability to separate them, ensuring that the subsequent analysis of the test sample is accurate and reliable.

Part 4: Safety, Handling, and Storage

This compound is classified as a flammable solid and causes skin and eye irritation.[12] Proper handling is essential for laboratory safety.

  • Personal Protective Equipment (PPE): Always use gloves, safety glasses (eyeshields), and a dust mask (type N95 or equivalent) when handling the solid.

  • Handling: Handle in a well-ventilated area, preferably a fume hood. Keep away from heat, sparks, and open flames.[14] Avoid generating dust.

  • Storage: Store in a tightly closed container in a dry, well-ventilated place designated as a flammables area.[8]

Conclusion

This compound is an indispensable chiral building block for modern pharmaceutical research. Its commercial availability is robust, but this accessibility necessitates a rigorous and scientifically-grounded approach to procurement and quality control. By combining careful supplier vetting with mandatory in-house analytical verification, particularly chiral HPLC analysis, researchers can ensure the stereochemical integrity of their starting materials. This diligence is the foundation upon which reliable, reproducible, and ultimately successful drug discovery programs are built.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of (S)-(+)-2-Methylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

(S)-(+)-2-Methylpiperazine is a chiral building block of significant interest in medicinal chemistry, frequently incorporated into the synthesis of novel therapeutic agents. Its structural motif is a cornerstone in the development of compounds targeting a range of biological pathways. However, realizing its full potential in drug discovery and development necessitates a deep understanding of its chemical properties and a rigorous adherence to safety protocols. This guide provides an in-depth analysis of the safe handling, storage, and emergency procedures for this compound, grounded in established safety data and practical laboratory experience.

Compound Profile and Hazard Identification

A foundational aspect of safe handling is a thorough understanding of the compound's intrinsic properties and associated hazards. This compound is a flammable, hygroscopic solid with a distinct amine odor.[1] It is crucial to recognize its potential health effects to implement appropriate safety measures.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for predicting its behavior under various laboratory conditions and for designing appropriate storage and handling protocols.

PropertyValueSource(s)
Molecular Formula C₅H₁₂N₂[2][3]
Molecular Weight 100.16 g/mol [2][3]
Appearance Colorless crystals[1]
Melting Point 61-63 °C (lit.)[1]
Boiling Point 155 °C/763 mmHg (lit.)[1]
Flash Point 65 °C (149 °F) - closed cup[4][5]
Solubility Soluble in water and acetone[1]
Hygroscopicity Hygroscopic (absorbs moisture from the air)[1][4][6]
GHS Hazard Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. This compound is classified with the following hazards:

  • Flammable Solid (H228) [2][7]

  • Skin Corrosion/Irritation (H315) [2][7]

  • Serious Eye Damage/Eye Irritation (H319) [2][7]

  • Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) (H335) [2][7]

The signal word for this compound is Danger .[5][7] These classifications underscore the need for stringent control measures to prevent fire, skin and eye contact, and inhalation of dust or vapors.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

The primary principle of laboratory safety is to minimize exposure through a combination of engineering controls and appropriate personal protective equipment. The causality behind these choices is rooted in the compound's flammability and irritant properties.

Engineering Controls
  • Ventilation: All handling of this compound should be conducted in a well-ventilated area.[6][7][8] A certified chemical fume hood is mandatory for any procedure that may generate dust or vapors. The use of explosion-proof electrical, ventilating, and lighting equipment is also a critical precaution due to its flammability.[7]

  • Eyewash Stations and Safety Showers: Facilities must be equipped with readily accessible eyewash stations and safety showers.[6][9] This is a non-negotiable requirement for immediate response to accidental eye or skin contact.

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is the final barrier between the researcher and the chemical. The following PPE is mandatory when handling this compound:

  • Eye and Face Protection: Tightly fitting safety goggles or chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards are required.[6][7] A full-face shield should be worn when there is a significant risk of splashing.[8]

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber, neoprene) and a lab coat.[4][6] For tasks with a higher risk of exposure, impervious clothing and flame-retardant garments should be considered.[7] It is crucial to inspect gloves for any signs of degradation before use and to wash hands thoroughly after handling.[6][8]

  • Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, or if irritation is experienced, a NIOSH/MSHA-approved respirator with appropriate cartridges (e.g., particulate filter) must be used.[4][6][9] A full-face respirator offers a higher level of protection.[7]

PPE_Workflow cluster_Entry Entering Work Area cluster_Handling Handling this compound cluster_Exit Exiting Work Area Entry Start LabCoat LabCoat Entry->LabCoat 1. Don Lab Coat Goggles Goggles LabCoat->Goggles 2. Don Safety Goggles/ Face Shield Gloves Gloves Goggles->Gloves 3. Don Gloves FumeHood FumeHood Gloves->FumeHood Work within Chemical Fume Hood RemoveGloves RemoveGloves FumeHood->RemoveGloves 4. Remove Gloves (Proper Technique) RemoveGoggles RemoveGoggles RemoveGloves->RemoveGoggles 5. Remove Goggles/ Face Shield RemoveLabCoat RemoveLabCoat RemoveGoggles->RemoveLabCoat 6. Remove Lab Coat WashHands End RemoveLabCoat->WashHands 7. Wash Hands Thoroughly

Figure 1: Recommended PPE Donning and Doffing Workflow.

Safe Handling and Storage Protocols

Adherence to meticulous handling and storage procedures is paramount to preventing accidents and maintaining the integrity of the compound.

Handling
  • Avoidance of Ignition Sources: Keep the compound away from heat, hot surfaces, sparks, open flames, and other ignition sources.[7][8] "No smoking" policies must be strictly enforced in handling areas. Ground and bond containers and receiving equipment to prevent static discharge.[7]

  • Dust and Aerosol Prevention: Avoid the formation of dust and aerosols during handling.[7] Use non-sparking tools for transfers.[7]

  • Personal Hygiene: Do not eat, drink, or smoke when handling the compound.[8] Wash hands and face thoroughly after handling and before breaks.[6][9] Contaminated work clothing should be laundered separately before reuse.[8]

Storage
  • Container Integrity: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][7]

  • Incompatible Materials: Store away from strong oxidizing agents and strong acids.[9]

  • Hygroscopic Nature: Due to its hygroscopic nature, protect the compound from moisture and steam.[6] Storage under an inert atmosphere (e.g., nitrogen) is recommended for long-term stability.[10]

  • Controlled Access: Store in a locked-up, flammables-designated area.[4][7][11]

Studies on the stability of synthetic piperazines in human whole blood have indicated that refrigeration or freezing is beneficial for preserving the integrity of these compounds over extended periods.[12] While this study was conducted in a biological matrix, the principle of reduced temperature slowing degradation is broadly applicable and supports the recommendation for cool storage conditions.

Emergency Procedures: Preparedness and Response

A well-defined emergency response plan is a critical component of a comprehensive safety program. All personnel handling this compound must be familiar with these procedures.

First Aid Measures

The following first aid measures should be taken immediately upon exposure. Medical attention should be sought in all cases of significant exposure.[4][6]

Exposure RouteFirst Aid Protocol
Inhalation Remove the individual to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Do NOT use mouth-to-mouth resuscitation. Seek immediate medical attention.[6][7]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing all contaminated clothing and shoes. Seek immediate medical attention.[6][9]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention.[6][7]
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of milk or water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][7]
Accidental Release Measures

In the event of a spill, the following steps should be taken:

  • Evacuate and Secure: Evacuate non-essential personnel from the area and move upwind of the spill.[8] Remove all sources of ignition.[7]

  • Ventilate: Ensure adequate ventilation.[6]

  • Containment: For small spills, use a clean, non-sparking shovel to place the material into a clean, dry, and loosely covered container for disposal.[8] For larger spills, contain or cover with sand, earth, or vermiculite.[8][13] Prevent the spill from entering drains or waterways.[7][8]

  • Personal Protection: Responders must wear appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye protection.[7][8]

  • Clean-up: After the material has been collected, wash the spill area with water and dike for later disposal.[8]

Spill_Response_Workflow Spill Spill Occurs Evacuate 1. Evacuate Area & Remove Ignition Sources Spill->Evacuate DonPPE 2. Don Appropriate PPE Evacuate->DonPPE Contain 3. Contain Spill with Inert Material DonPPE->Contain Collect 4. Collect Spilled Material (Use Non-Sparking Tools) Contain->Collect Decontaminate 5. Decontaminate Spill Area Collect->Decontaminate Dispose 6. Dispose of Waste in Accordance with Regulations Decontaminate->Dispose Report Incident Reported Dispose->Report

Figure 2: General Workflow for Spill Response.
Firefighting Measures

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam.[6][7]

  • Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

  • Specific Hazards: The compound is a flammable solid.[7] During a fire, irritating and highly toxic gases such as carbon monoxide, carbon dioxide, and nitrogen oxides may be generated.[8][9] Containers may explode when heated.[8]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6][7]

Disposal Considerations

Chemical waste must be disposed of in accordance with all applicable federal, state, and local regulations.[7][14] Contact a licensed professional waste disposal service to dispose of this material. Contaminated packaging should be treated as the chemical itself.[14]

Conclusion

This compound is a valuable tool in the arsenal of the medicinal chemist. However, its utility is intrinsically linked to a culture of safety and a comprehensive understanding of its potential hazards. By implementing robust engineering controls, mandating the correct use of personal protective equipment, adhering to strict handling and storage protocols, and being prepared for emergencies, researchers can confidently and safely leverage this important chiral building block in the pursuit of new medicines.

References

Methodological & Application

Introduction: The Strategic Importance of Chiral Piperazines in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of Modern Pharmaceuticals Using (S)-(+)-2-Methylpiperazine

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous blockbuster drugs, including the kinase inhibitor Imatinib (Gleevec) and the antiviral agent Sildenafil (Viagra).[1] Its six-membered ring containing two opposing nitrogen atoms provides a unique combination of structural rigidity, basicity, and opportunities for hydrogen bonding, which can enhance aqueous solubility, oral bioavailability, and target affinity.[2][3]

While simple N,N'-disubstituted piperazines are common, the introduction of stereocenters directly onto the carbon framework of the ring represents a more advanced strategy for exploring chemical space and optimizing pharmacological activity.[4] this compound is a premier chiral building block in this regard. The single methyl group introduces chirality, which can profoundly influence how a drug molecule interacts with its biological target, often leading to improved potency and selectivity.[5] This guide provides detailed application notes and protocols for the synthesis of complex pharmaceuticals, such as targeted kinase inhibitors and novel antiviral agents, using this versatile synthon.[6][7][8]

Core Synthetic Methodologies: Mastering the Functionalization of this compound

The synthetic utility of this compound stems from the differential reactivity of its two nitrogen atoms. The N1 nitrogen is adjacent to the chiral center, making it more sterically hindered than the N4 nitrogen. This inherent difference can be exploited for regioselective functionalization, although protection strategies are often employed for ultimate control.

Key Reactions:

  • N-Arylation: The formation of a carbon-nitrogen bond between an aryl group and one of the piperazine nitrogens is a cornerstone of modern drug synthesis. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is the gold standard for this transformation due to its broad substrate scope and high functional group tolerance.[9][10]

  • N-Alkylation: Introduction of alkyl groups is typically achieved through nucleophilic substitution on alkyl halides or, more commonly, via reductive amination.[11] Reductive amination, which involves the reaction of the piperazine with an aldehyde or ketone in the presence of a mild reducing agent like sodium triacetoxyborohydride, is highly efficient and avoids the generation of quaternary ammonium salt byproducts.[11]

  • Protecting Group Strategy: To precisely control which nitrogen atom reacts, a protecting group such as the tert-butoxycarbonyl (Boc) group is often used. Commercially available N-Boc-(S)-2-methylpiperazine allows for the selective functionalization of the free N4 nitrogen. The Boc group can then be cleanly removed under acidic conditions to reveal the N1 nitrogen for a subsequent reaction. This strategy is fundamental to building complex, differentially substituted piperazine derivatives.

Application Note I: Synthesis of a Covalent KRASG12C Inhibitor

Target Molecule: Sotorasib (AMG 510)

Sotorasib is a groundbreaking, FDA-approved inhibitor of the KRASG12C mutant protein, a key driver in several difficult-to-treat cancers.[12] The (S)-2-methylpiperazine moiety is a critical component of its structure, fitting precisely into a binding pocket on the protein surface. The synthesis showcases a highly controlled, multi-step sequence to assemble the final drug molecule.[12]

Logical Workflow: Synthesis of Sotorasib

The synthesis involves the sequential coupling of three key fragments, with the chiral piperazine introduced in the initial steps.

G cluster_0 Fragment Assembly cluster_1 Core Elaboration cluster_2 Final Steps A Chloro-Quinazolinone Intermediate C N-Boc Protected Intermediate A->C SNAr Reaction B tert-Butyl (S)-3-methyl- piperazine-1-carboxylate B->C E Suzuki-Miyaura Coupling Product C->E Pd-Catalyzed Suzuki Coupling D Naphthyridinyl Boroxine D->E F Deprotected Piperazine Intermediate E->F Boc Deprotection (Acid) G Sotorasib (Final Product) F->G Acylation with Acryloyl Chloride

Caption: Synthetic workflow for Sotorasib.

Experimental Protocol: Key Coupling and Final Assembly

This protocol is adapted from the process chemistry route described for Sotorasib.[12]

Step 1: Nucleophilic Aromatic Substitution (SNAr)

  • To a solution of the chloro-quinazolinone starting material (1.0 equiv.) in a suitable aprotic solvent like DMSO, add tert-butyl (S)-3-methylpiperazine-1-carboxylate (1.1 equiv.).

  • Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0 equiv.).

  • Heat the reaction mixture to 80-100 °C and monitor by LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction, dilute with ethyl acetate, and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is purified by column chromatography to yield the N-Boc protected intermediate.

Step 2: Suzuki-Miyaura Cross-Coupling

  • In an oven-dried flask under an inert atmosphere (Argon), combine the product from Step 1 (1.0 equiv.), the naphthyridinyl boroxine coupling partner (1.2 equiv.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.).

  • Add a suitable base, typically 2M aqueous sodium carbonate solution (3.0 equiv.), and a solvent system like 1,4-dioxane.

  • Heat the mixture to reflux (approx. 90-100 °C) for 4-6 hours, monitoring for completion by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the residue via flash chromatography.

Step 3: Boc Deprotection and Final Acylation

  • Dissolve the Suzuki product (1.0 equiv.) in a solvent such as dichloromethane (DCM).

  • Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane and stir at room temperature for 1-2 hours.

  • Monitor the deprotection by LC-MS. Once complete, concentrate the mixture in vacuo to remove excess acid.

  • Dissolve the resulting amine salt in fresh DCM and cool to 0 °C.

  • Add a base (e.g., DIPEA, 2.5 equiv.) followed by the slow, dropwise addition of acryloyl chloride (1.1 equiv.).

  • Allow the reaction to warm to room temperature and stir for 1 hour.

  • Quench the reaction with saturated aqueous sodium bicarbonate, extract with DCM, dry the organic phase, and concentrate.

  • The final product, Sotorasib, is purified by recrystallization from a suitable solvent system like ethanol-water.[12]

Data Summary: Sotorasib Synthesis
StepKey ReagentsCatalyst/ConditionsTypical Yield
1. SNAr Chloro-quinazolinone, Boc-(S)-2-methylpiperazineDIPEA, DMSO, 90 °CHigh
2. Suzuki N-Boc Intermediate, Naphthyridinyl boroxinePd(PPh₃)₄, Na₂CO₃, Dioxane/H₂O~80-90%
3. Final Suzuki Product, Acryloyl ChlorideTFA; DIPEA, DCM~65% (overall from intermediate)[12]

Application Note II: General Protocol for the Synthesis of 1,4-Disubstituted Piperazine Antiviral Agents

Target Class: 1-Aryl-4-arylmethylpiperazine Derivatives

This class of compounds has shown promise as broad-spectrum antiviral agents, including activity against the Zika virus.[13] The synthesis leverages the sequential N-arylation and N-alkylation of the chiral this compound core.

Logical Workflow: General Synthesis

This generalized workflow allows for the creation of a library of compounds for structure-activity relationship (SAR) studies by varying the aryl halide and aldehyde building blocks.

G A This compound C Mono-Arylated Intermediate (Ar¹-(S)-2-Methylpiperazine) A->C Buchwald-Hartwig N-Arylation B Aryl Halide (Ar¹-X) B->C E Final Product C->E Reductive Amination D Aromatic Aldehyde (Ar²-CHO) D->E

Caption: General workflow for antiviral agent synthesis.

Experimental Protocol: A Modular Approach

Step 1: Buchwald-Hartwig N-Arylation

  • Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 equiv.), the chosen aryl halide (e.g., 2-chloropyridine derivative, 1.2 equiv.), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), a bulky phosphine ligand (e.g., XPhos, 4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, 1.5 equiv.) to an oven-dried Schlenk flask.[9]

  • Solvent & Reaction: Add anhydrous toluene or dioxane via syringe. Seal the flask and heat the mixture to 100 °C with vigorous stirring.

  • Monitoring & Work-up: Monitor the reaction by LC-MS. Upon completion (typically 12-24 hours), cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Purification: Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate. Concentrate the solvent and purify the crude product by flash column chromatography on silica gel to isolate the mono-arylated intermediate.

Step 2: Reductive Amination

  • Dissolve the mono-arylated piperazine from Step 1 (1.0 equiv.) and the desired aromatic aldehyde (1.1 equiv.) in a solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.) portion-wise to the stirring solution at room temperature.

  • Stir the reaction for 4-12 hours, monitoring by TLC until the starting material is consumed.

  • Carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the layers and extract the aqueous phase with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final compound by column chromatography or crystallization to yield the target 1,4-disubstituted (S)-2-methylpiperazine derivative.

Structure-Activity Relationship (SAR) Table (Conceptual)
CompoundAr¹ Group (from Aryl Halide)Ar² Group (from Aldehyde)Conceptual Antiviral Activity
1a 4-Cyanophenyl3-ChlorobenzylBaseline
1b Pyridin-2-yl3-ChlorobenzylPotentially Improved Solubility
1c 4-Cyanophenyl4-FluorobenzylModulated Lipophilicity
1d Pyridin-2-yl4-FluorobenzylCombination of Effects

Conclusion and Best Practices

This compound is an invaluable chiral building block for constructing high-value pharmaceutical agents. Mastery of modern synthetic techniques, particularly palladium-catalyzed N-arylation and reductive amination, allows for the efficient and controlled synthesis of complex molecular architectures.

  • Chiral Integrity: Throughout all synthetic steps, it is critical to use analytical methods such as chiral HPLC to ensure that the stereocenter remains intact and that no racemization has occurred.

  • Purification: Piperazine derivatives can be basic and may interact strongly with silica gel. It is often beneficial to add a small amount of triethylamine (~1%) to the eluent during column chromatography to prevent peak tailing and improve recovery.

  • Safety: Amine compounds can be irritants. Palladium catalysts and phosphine ligands should be handled under an inert atmosphere as they can be air-sensitive. Always use appropriate personal protective equipment (PPE) and work in a well-ventilated fume hood.[14]

By applying the principles and protocols outlined in this guide, researchers can effectively leverage the unique properties of this compound to accelerate the discovery and development of next-generation therapeutics.

References

The Cornerstone of Asymmetric Synthesis: Applications of (S)-(+)-2-Methylpiperazine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the piperazine scaffold stands as a privileged structure, a recurring motif in a multitude of clinically successful drugs. Its unique physicochemical properties, including its basicity which aids in aqueous solubility and its ability to engage in multiple hydrogen bonding interactions, make it an invaluable component in drug design. Among the diverse array of piperazine derivatives, the chiral synthon (S)-(+)-2-methylpiperazine has emerged as a particularly powerful building block for introducing stereochemical complexity and modulating pharmacological activity. This guide provides an in-depth exploration of the application of this compound in drug discovery, complete with detailed experimental protocols and insights into its role in shaping the therapeutic profiles of novel chemical entities.

The Significance of this compound: A Chiral Scaffold for Enhanced Potency and Selectivity

The introduction of a methyl group at the C-2 position of the piperazine ring in a specific stereochemical orientation ((S)-configuration) offers several distinct advantages in drug design. This chiral center can establish specific steric and hydrophobic interactions within a biological target, often leading to enhanced binding affinity and selectivity for the desired enantiomer. Furthermore, the methyl group can influence the conformational rigidity of the piperazine ring and its N-substituents, which can be crucial for optimizing the presentation of pharmacophoric elements to the target protein.

While a high-profile, FDA-approved drug with an explicitly stated this compound moiety can be challenging to pinpoint from public records, the utility of this building block is extensively documented in the patent literature and preclinical studies across various therapeutic areas, including oncology, infectious diseases, and central nervous system disorders. Its application often lies in the fine-tuning of lead compounds to achieve the desired balance of potency, selectivity, and pharmacokinetic properties.

Core Synthetic Methodologies: Incorporating the this compound Scaffold

The versatility of this compound stems from the reactivity of its two secondary amine nitrogens. The differential reactivity of the N1 (unsubstituted) and N4 (adjacent to the methyl group) positions can be exploited for selective functionalization. Key transformations to incorporate this chiral scaffold into target molecules include N-alkylation, reductive amination, and N-arylation.

Mono-N-Alkylation with Alkyl Halides

Direct alkylation of this compound with an alkyl halide is a fundamental method for introducing a substituent at one of the nitrogen atoms. Achieving mono-alkylation over dialkylation is a key challenge that can be addressed by carefully controlling the stoichiometry of the reactants and the reaction conditions. The use of a protecting group on one of the nitrogens, such as a tert-butoxycarbonyl (Boc) group, provides a more controlled route to mono-functionalized derivatives.

Table 1: Representative Conditions for Mono-N-Alkylation of Piperazine Derivatives

Alkylating AgentBaseSolventTemperature (°C)Typical Yield (%)Reference
Benzyl bromideK₂CO₃Acetonitrile8085-95[1]
Ethyl iodideEt₃NDichloromethane2570-85General Protocol
2-Chloro-N,N-dimethylethanamineNaHDMF6065-80General Protocol

Experimental Protocol: Mono-N-Benzylation of this compound

This protocol describes a typical procedure for the mono-N-alkylation of this compound using benzyl bromide. The use of an excess of the piperazine starting material helps to favor the mono-alkylated product.

Materials:

  • This compound

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (2.0 g, 20 mmol, 2.0 equiv) in anhydrous acetonitrile (40 mL) in a round-bottom flask, add anhydrous potassium carbonate (4.14 g, 30 mmol, 3.0 equiv).

  • Stir the suspension vigorously at room temperature for 15 minutes.

  • Add benzyl bromide (1.71 g, 10 mmol, 1.0 equiv) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane (50 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 25 mL) and then with brine (25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford the desired (S)-1-benzyl-3-methylpiperazine.

Causality behind Experimental Choices:

  • Excess Piperazine: Using a 2-fold excess of this compound increases the statistical probability of the electrophile (benzyl bromide) reacting with an unreacted piperazine molecule rather than the mono-alkylated product, thus minimizing the formation of the di-alkylated byproduct.

  • Potassium Carbonate: Anhydrous potassium carbonate acts as a base to neutralize the hydrobromic acid formed during the reaction, driving the equilibrium towards the product. It is a mild and easily removable base suitable for this transformation.

  • Acetonitrile: Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction. Its relatively high boiling point is suitable for heating the reaction to increase the rate.

N_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve (S)-2-Methylpiperazine and K₂CO₃ in CH₃CN B Add Benzyl Bromide dropwise A->B C Heat to 80°C (4-6 hours) B->C D Cool and Filter C->D E Concentrate D->E F Liquid-Liquid Extraction (DCM/NaHCO₃) E->F G Dry and Concentrate F->G H Column Chromatography G->H I Characterize Product (NMR, MS) H->I

Caption: Workflow for Mono-N-Alkylation of this compound.

Reductive Amination: A Versatile C-N Bond Formation Strategy

Reductive amination is a powerful method for forming N-alkyl bonds by reacting an amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent.[2][3] This one-pot procedure is highly efficient and offers a broad substrate scope. For this compound, this reaction allows for the introduction of a wide variety of substituents, driven by the vast commercial availability of aldehydes and ketones.

Experimental Protocol: Reductive Amination of this compound with a Generic Aldehyde

This protocol outlines a general procedure for the reductive amination of this compound with an aldehyde using sodium triacetoxyborohydride as the reducing agent.

Materials:

  • This compound

  • Aldehyde (R-CHO)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM), anhydrous

  • Acetic acid (optional)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 g, 10 mmol, 1.0 equiv) in anhydrous DCE (30 mL) in a round-bottom flask, add the aldehyde (11 mmol, 1.1 equiv).

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation. A catalytic amount of acetic acid (1-2 drops) can be added to facilitate this step.

  • In a single portion, add sodium triacetoxyborohydride (3.18 g, 15 mmol, 1.5 equiv) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (30 mL).

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine (25 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated (S)-2-methylpiperazine derivative.

Causality behind Experimental Choices:

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less reactive than sodium borohydride (NaBH₄) and can be added directly to the mixture of the amine and carbonyl compound without significantly reducing the carbonyl group.

  • 1,2-Dichloroethane (DCE): DCE is a common solvent for reductive aminations as it is relatively non-polar and aprotic, and it effectively solubilizes the reactants and the reducing agent.

  • Acid Catalyst (Optional): The formation of the iminium ion intermediate is the rate-limiting step and is catalyzed by acid. A catalytic amount of acetic acid can accelerate the reaction, but care must be taken as excess acid can protonate the amine, rendering it non-nucleophilic.

Reductive_Amination_Workflow cluster_imine Imine Formation cluster_reduction Reduction cluster_workup Work-up cluster_purification Purification A Mix (S)-2-Methylpiperazine and Aldehyde in DCE B Stir at RT (30-60 min) A->B C Add NaBH(OAc)₃ B->C D Stir at RT (2-12 h) C->D E Quench with NaHCO₃ D->E F Extract with DCM E->F G Dry and Concentrate F->G H Column Chromatography G->H I Characterize Product (NMR, MS) H->I

Caption: Workflow for Reductive Amination of this compound.

N-Arylation via Buchwald-Hartwig Amination

The formation of an N-aryl bond to a piperazine nitrogen is a common strategy in drug design. The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a go-to method for this transformation due to its broad substrate scope and functional group tolerance.[4][5] This reaction allows for the coupling of this compound with a variety of aryl halides and triflates.

Experimental Protocol: Buchwald-Hartwig N-Arylation of (S)-1-Boc-2-methylpiperazine

This protocol describes a general procedure for the N-arylation of mono-protected (S)-2-methylpiperazine with an aryl bromide. The use of a Boc-protected piperazine ensures selective arylation at the N4 position.

Materials:

  • (S)-1-Boc-2-methylpiperazine

  • Aryl bromide (Ar-Br)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or similar phosphine ligand

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add Pd₂(dba)₃ (0.02 equiv), XPhos (0.04 equiv), and sodium tert-butoxide (1.4 equiv).

  • Add (S)-1-Boc-2-methylpiperazine (1.2 equiv) and the aryl bromide (1.0 equiv).

  • Add anhydrous toluene via syringe.

  • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by LC-MS. The reaction is typically complete in 12-24 hours.

  • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-(S)-1-Boc-2-methylpiperazine derivative.

Causality behind Experimental Choices:

  • Palladium Catalyst and Phosphine Ligand: The combination of a palladium precursor (Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand (like XPhos) is crucial for the catalytic cycle of the Buchwald-Hartwig amination. The ligand facilitates the oxidative addition of the aryl halide to the palladium(0) center and the subsequent reductive elimination to form the C-N bond.

  • Sodium tert-butoxide: A strong, non-nucleophilic base is required to deprotonate the amine, making it a more potent nucleophile in the catalytic cycle.

  • Inert Atmosphere: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen. Therefore, the reaction must be carried out under an inert atmosphere to prevent catalyst deactivation.

Analytical Characterization and Quality Control

The successful synthesis and application of this compound derivatives in drug discovery rely on rigorous analytical characterization to confirm the structure, purity, and stereochemical integrity of the compounds.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure of the synthesized derivatives. The proton NMR spectrum of this compound and its derivatives typically shows characteristic signals for the piperazine ring protons and the methyl group.[2][6][7] The chemical shifts and coupling patterns of these signals provide valuable information about the substitution pattern and conformation of the molecule.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to confirm their elemental composition through high-resolution mass spectrometry (HRMS).[8]

Chiral Purity Determination

Ensuring the enantiomeric purity of this compound and its derivatives is critical, as the biological activity often resides in a single enantiomer.

  • Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for determining the enantiomeric excess (ee) of chiral compounds.[9][10] This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

Protocol Outline: Chiral HPLC Method Development for (S)-2-Methylpiperazine Derivatives

  • Column Selection: Start with a polysaccharide-based chiral column (e.g., Chiralpak IA, IB, or IC) as these have broad applicability for a wide range of chiral compounds.[8]

  • Mobile Phase Screening:

    • Normal Phase: Screen with mixtures of hexane/isopropanol or hexane/ethanol, with a small amount of an amine additive (e.g., diethylamine) for basic compounds to improve peak shape.

    • Reversed Phase: Screen with mixtures of acetonitrile/water or methanol/water with a buffer (e.g., ammonium bicarbonate or formic acid).

  • Optimization: Once initial separation is observed, optimize the mobile phase composition, flow rate, and column temperature to achieve baseline resolution (Rs > 1.5).

  • Quantification: Integrate the peak areas of the two enantiomers to calculate the enantiomeric excess using the formula: ee (%) = [|Area(S) - Area(R)| / (Area(S) + Area(R))] x 100.

Chiral_HPLC_Workflow A Select Chiral Column (e.g., Polysaccharide-based) B Prepare Sample Solution A->B C Screen Mobile Phases (Normal & Reversed Phase) B->C D Optimize Separation Conditions (Mobile Phase, Flow Rate, Temp.) C->D E Inject Sample and Acquire Data D->E F Integrate Peaks and Calculate Enantiomeric Excess E->F

Caption: Workflow for Chiral HPLC Method Development.

Conclusion

This compound is a valuable and versatile chiral building block in drug discovery. Its unique structural features and the well-established synthetic methodologies for its incorporation into diverse molecular frameworks make it a powerful tool for medicinal chemists. The ability to introduce a defined stereocenter, modulate physicochemical properties, and explore structure-activity relationships through systematic modification of the piperazine scaffold underscores the continued importance of this compound in the quest for novel and effective therapeutics. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this important synthon in their drug discovery endeavors.

References

Application Notes & Protocols: Asymmetric Synthesis Incorporating the Piperazine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The piperazine ring is a quintessential pharmacophore, recognized as a "privileged scaffold" in medicinal chemistry due to its prevalence in a wide array of FDA-approved drugs. While N-substituted piperazines are common, the exploration of stereochemically rich, carbon-substituted piperazines represents a significant, yet underexplored, frontier in drug discovery. The introduction of chirality into the piperazine core can profoundly influence a molecule's pharmacological profile, enhancing potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth overview of modern asymmetric strategies for synthesizing chiral piperazine scaffolds, offering detailed protocols and the rationale behind key experimental choices to empower researchers in their quest for novel therapeutics.

The Strategic Imperative for Chiral Piperazines in Drug Discovery

The piperazine motif is a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions. Its utility in drug design is multifaceted:

  • Physicochemical Properties: The two basic nitrogen atoms (pKa ≈ 9.8 and 5.7) allow for salt formation, enhancing aqueous solubility and facilitating formulation.

  • Pharmacokinetic Profile: The scaffold's polarity often leads to favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • Target Interaction: The nitrogen atoms serve as key hydrogen bond acceptors, while N-H groups can act as donors, anchoring ligands to their biological targets.

However, the vast majority of piperazine-containing drugs are achiral, with substitutions primarily at the nitrogen atoms. Synthesizing piperazines with defined stereocenters on the carbon backbone unlocks three-dimensional chemical space, enabling more specific and potent interactions with chiral biological targets like enzymes and receptors. This guide focuses on robust and scalable methods to achieve this.

Strategic Pathways to Asymmetric Piperazine Synthesis

The asymmetric synthesis of C-substituted piperazines can be broadly categorized into three main strategies: Catalytic Enantioselective Methods, Chiral Pool Synthesis, and Diastereoselective Approaches. The choice of strategy depends on the desired substitution pattern, scalability, and the availability of starting materials.

graph_0 Decision Workflow for Asymmetric Piperazine Synthesis cluster_start Define Target Molecule cluster_strategy Select Synthetic Strategy cluster_considerations Key Considerations cluster_execution Protocol Execution cluster_end Final Product Start Target Piperazine Structure (Substitution Pattern & Stereochemistry) Catalytic Catalytic Enantioselective (e.g., Pd, Ir, Organocatalysis) Start->Catalytic Evaluate Options ChiralPool Chiral Pool (from Amino Acids, etc.) Start->ChiralPool Evaluate Options Diastereoselective Diastereoselective (e.g., Chiral Auxiliary, Substrate Control) Start->Diastereoselective Evaluate Options Consider_Catalytic Novel Scaffold? High Atom Economy? Scalability Needed? Catalytic->Consider_Catalytic Consider_ChiralPool Specific Enantiomer from Readily Available Precursor? ChiralPool->Consider_ChiralPool Consider_Diastereoselective Complex Precursor Available? High Diastereocontrol Achievable? Diastereoselective->Consider_Diastereoselective Protocol Select & Optimize Protocol (See Sections 3-5) Consider_Catalytic->Protocol Consider_ChiralPool->Protocol Consider_Diastereoselective->Protocol Analysis Purification & Chiral Analysis (HPLC, SFC) Protocol->Analysis End Enantiopure Piperazine Scaffold Analysis->End

Caption: A decision tree for selecting an asymmetric synthesis strategy.

Catalytic Enantioselective Methods

Catalytic enantioselective methods are highly desirable as they allow for the generation of chiral products from achiral starting materials using only a substoichiometric amount of a chiral catalyst. This approach is often more atom-economical and scalable than stoichiometric methods.

Palladium-Catalyzed Asymmetric Allylic Alkylation

The Stoltz group has pioneered a powerful method for the synthesis of α-tertiary piperazin-2-ones via a palladium-catalyzed decarboxylative allylic alkylation.[1][2][3] This reaction creates a quaternary stereocenter with high enantioselectivity. The resulting piperazin-2-ones are versatile intermediates that can be reduced to the corresponding chiral piperazines.

Causality Behind Experimental Choices:

  • Catalyst System: The combination of a palladium precursor, such as [Pd₂(pmdba)₃], and a chiral phosphino-oxazoline (PHOX) ligand is critical. The electron-deficient nature of the PHOX ligand enhances the catalytic activity and the chiral pocket dictates the stereochemical outcome.

  • Substrate Design: The use of differentially N-protected piperazin-2-one substrates is key. One nitrogen is typically protected with a group like Boc (tert-butyloxycarbonyl) and the other with a benzyl (Bn) or similar group. This prevents side reactions and allows for selective manipulation later.

  • Leaving Group: The reaction proceeds through the loss of CO₂, a thermodynamically favorable process that drives the reaction forward.

Protocol 3.1: Enantioselective Synthesis of an α-Tertiary Piperazin-2-one [2]

  • Reaction Setup: To an oven-dried vial under an inert atmosphere (N₂ or Ar), add the N-protected piperazin-2-one substrate (1.0 equiv), [Pd₂(pmdba)₃] (2.5 mol %), and the chiral PHOX ligand (L*) (7.5 mol %).

  • Solvent Addition: Add anhydrous, degassed toluene (to a concentration of 0.1 M).

  • Reaction: Stir the mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Workup: Concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

  • Analysis: Determine the enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).

  • Reduction (Optional): The purified piperazin-2-one can be reduced to the corresponding piperazine using a reducing agent like LiAlH₄ in an appropriate solvent (e.g., THF).

Substrate (Allyl Group)Yield (%)ee (%)
Cinnamyl9592
Geranyl8890
Prenyl7585
Data are representative examples adapted from the literature.[2]
Asymmetric Hydrogenation of Pyrazines

Direct asymmetric hydrogenation of aromatic pyrazine precursors is an efficient route to chiral piperazines. The Zhou group has developed methods for the Ir-catalyzed hydrogenation of pyrazines activated by alkyl halides and the Pd-catalyzed hydrogenation of pyrazin-2-ols.[4][5]

Protocol 3.2: Iridium-Catalyzed Asymmetric Hydrogenation of an Activated Pyrazine [5]

  • Activation: In a glovebox, add the substituted pyrazine (1.0 equiv) and an alkyl halide (e.g., benzyl bromide, 1.1 equiv) to a vial with anhydrous solvent (e.g., CH₂Cl₂). Stir at room temperature for 1-2 hours to form the pyrazinium salt in situ.

  • Catalyst Preparation: In a separate vial, add [Ir(COD)Cl]₂ (0.5 mol %) and a chiral ligand (e.g., a Josiphos-type ligand, 1.1 mol %) in anhydrous solvent. Stir to form the active catalyst.

  • Hydrogenation: Transfer the catalyst solution and the pyrazinium salt solution to a high-pressure autoclave.

  • Reaction: Pressurize the autoclave with H₂ gas (e.g., 50 atm) and heat to the desired temperature (e.g., 50 °C) with vigorous stirring for 24 hours.

  • Workup: Carefully vent the autoclave. Concentrate the reaction mixture and purify by column chromatography.

  • Analysis: Determine the ee of the chiral piperazine product by chiral HPLC or GC.

graph_1 Catalytic Cycle: Asymmetric Hydrogenation Pyrazine Pyrazinium Salt (Substrate) Complex Substrate-Catalyst Complex Pyrazine->Complex Coordination Catalyst [Ir(L*)]+ (Active Catalyst) Catalyst->Complex Hydride Iridium Hydride Intermediate Complex->Hydride Oxidative Addition H2 H₂ H2->Hydride Product Chiral Piperazine (Product) Hydride->Product Reductive Elimination Product->Catalyst Catalyst Regeneration

Caption: Generalized catalytic cycle for iridium-catalyzed hydrogenation.

Chiral Pool Synthesis

Chiral pool synthesis utilizes readily available, enantiopure natural products, such as amino acids, as starting materials. This strategy elegantly transfers the existing stereochemistry of the starting material to the final piperazine product, providing excellent stereocontrol.

Causality Behind Experimental Choices:

  • Starting Material Selection: The choice of α-amino acid directly determines the stereochemistry and substitution at the C-2 (or C-3) position of the piperazine. Both natural and unnatural amino acids can be used, offering great diversity.

  • Orthogonal Protection: Employing orthogonal protecting groups (e.g., Boc, Cbz, Ns) on the nitrogen atoms is crucial. This allows for selective deprotection and functionalization at different stages of the synthesis, enabling the construction of complex molecules.

Protocol 4.1: Synthesis of a 2-Substituted Piperazine from an α-Amino Acid

  • Diamine Formation:

    • Reduce the carboxylic acid of an N-protected α-amino acid (e.g., N-Boc-L-Alanine) to the corresponding amino alcohol using a reducing agent like LiAlH₄ or BH₃·THF.

    • Convert the alcohol to a leaving group (e.g., mesylate or tosylate).

    • Displace the leaving group with an azide (e.g., NaN₃), followed by reduction (e.g., H₂, Pd/C) to yield the chiral 1,2-diamine. The second nitrogen should be protected with an orthogonal group.

  • Cyclization (Aza-Michael Addition):

    • React the orthogonally bis-protected chiral 1,2-diamine with an in situ generated vinyl sulfonium salt (from 2-bromoethyl-diphenylsulfonium triflate). This key aza-Michael addition followed by intramolecular cyclization forms the piperazine ring.

  • Deprotection:

    • Selectively remove one or both protecting groups to yield the final chiral piperazine or an intermediate ready for further functionalization. For example, a Boc group is removed under acidic conditions (e.g., TFA), while a Cbz group is removed by hydrogenolysis.

Diastereoselective Methods

Diastereoselective strategies introduce a new stereocenter under the influence of a pre-existing one, either in the substrate itself or in a chiral auxiliary. This approach is powerful for constructing piperazines with multiple stereocenters.

Asymmetric Lithiation-Trapping

The O'Brien group has developed a method for the direct, diastereoselective α-C–H functionalization of N-Boc piperazines. This is achieved by using a chiral ligand, (-)-sparteine (or a surrogate), to direct the deprotonation with an organolithium base.

Protocol 5.1: Diastereoselective α-Lithiation and Trapping

  • Complexation: To a solution of N-Boc-N'-alkyl-piperazine (1.0 equiv) and (-)-sparteine (1.2 equiv) in a dry ethereal solvent (e.g., MTBE) at -78 °C, add s-butyllithium (s-BuLi, 1.2 equiv) dropwise.

  • Lithiation: Stir the solution at -78 °C for 1-4 hours. The chiral base complex abstracts a proton diastereoselectively from one of the α-carbons.

  • Trapping: Add an electrophile (e.g., an alkyl halide or an aldehyde, 1.5 equiv) to the solution and stir for an additional 1-3 hours at -78 °C.

  • Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent, dry, and concentrate.

  • Analysis: Purify by column chromatography. Determine the diastereomeric ratio (dr) by ¹H NMR spectroscopy of the crude product.

Conclusion and Future Outlook

The asymmetric synthesis of piperazine scaffolds has evolved significantly, moving from classical chiral pool approaches to highly efficient and versatile catalytic methods. The protocols outlined in this guide provide a robust starting point for researchers aiming to explore the rich chemical space of C-substituted chiral piperazines. Future innovations will likely focus on the development of even more efficient catalysts, the use of C-H activation strategies for late-stage functionalization, and the application of flow chemistry to enable rapid library synthesis for high-throughput screening. By mastering these asymmetric strategies, medicinal chemists are well-equipped to design and synthesize the next generation of innovative, stereochemically defined piperazine-based therapeutics.

References

Application Notes and Protocols: N-Boc Protection of (S)-2-Methylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(S)-2-Methylpiperazine is a critical chiral building block in contemporary drug discovery and development. Its incorporation into molecular scaffolds often imparts favorable pharmacokinetic and pharmacodynamic properties. The strategic protection of one of the nitrogen atoms is paramount for its selective functionalization in multi-step syntheses. The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group for amines due to its stability under various reaction conditions and its facile, acid-labile removal.[1][2][3] This document provides a comprehensive guide to the N-Boc protection of (S)-2-methylpiperazine, detailing reaction conditions, mechanistic insights, and step-by-step protocols for researchers, scientists, and drug development professionals.

The selective mono-protection of unsymmetrical diamines like (S)-2-methylpiperazine presents a unique challenge due to the potential for di-protection.[4][5] The two nitrogen atoms in 2-methylpiperazine exhibit different steric and electronic environments, which can be exploited to achieve regioselective protection. This guide will explore various methodologies to control this selectivity.

Mechanistic Rationale

The N-Boc protection of an amine is typically achieved using di-tert-butyl dicarbonate (Boc)₂O.[1][3] The reaction proceeds via nucleophilic attack of the amine nitrogen onto one of the carbonyl carbons of (Boc)₂O. This forms a tetrahedral intermediate, which then collapses, eliminating a tert-butoxycarbonate anion as a leaving group.[6][7] This anion is unstable and subsequently decomposes to carbon dioxide and a tert-butoxide anion, which then deprotonates the newly formed carbamate, driving the reaction to completion.[6]

In the case of (S)-2-methylpiperazine, the N1 nitrogen is sterically less hindered than the N4 nitrogen adjacent to the methyl group. This steric difference is the primary factor influencing the regioselectivity of the reaction, favoring the formation of (S)-1-Boc-3-methylpiperazine. However, reaction conditions can be modulated to enhance this selectivity.

Experimental Protocols

Two primary protocols are presented below, catering to different scales and specific requirements for regioselectivity.

Protocol 1: Direct Boc Protection in Dichloromethane

This protocol is a straightforward method suitable for small to medium-scale synthesis where high regioselectivity is often achievable without extensive optimization.

Materials and Reagents
ReagentFormulaMWCAS No.
(S)-2-MethylpiperazineC₅H₁₂N₂100.1674879-18-8
Di-tert-butyl dicarbonate ((Boc)₂O)C₁₀H₁₈O₅218.2524424-99-5
Dichloromethane (DCM), anhydrousCH₂Cl₂84.9375-09-2
Deionized WaterH₂O18.027732-18-5
Anhydrous Magnesium SulfateMgSO₄120.377487-88-9
Step-by-Step Procedure
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add (S)-2-methylpiperazine (400 mg, 4.0 mmol). Dissolve the piperazine in anhydrous dichloromethane (20 mL).[8]

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (871 mg, 4.0 mmol) in dichloromethane (5 mL) to the cooled piperazine solution over 10-15 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4 hours.[8] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching and Work-up: Upon completion, quench the reaction by adding deionized water (20 mL).[8] Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 40 mL).[8]

  • Drying and Concentration: Combine the organic layers, wash with saturated sodium chloride solution (40 mL), and dry over anhydrous magnesium sulfate.[8] Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to yield (S)-4-Boc-2-methylpiperazine as a white solid.[8]

A similar procedure has reported a yield of 84%.[8]

Protocol 2: Regioselective Mono-Boc Protection via in situ Salt Formation

This protocol is designed to enhance the regioselectivity of the mono-Boc protection by protonating the more basic nitrogen atom, thereby deactivating it towards acylation. This "one-pot" method is efficient and avoids the need for isolating the intermediate salt.[4][5]

Materials and Reagents
ReagentFormulaMWCAS No.
(S)-2-MethylpiperazineC₅H₁₂N₂100.1674879-18-8
Chlorotrimethylsilane (TMSCl)C₃H₉SiCl108.6475-77-4
Di-tert-butyl dicarbonate ((Boc)₂O)C₁₀H₁₈O₅218.2524424-99-5
Methanol (MeOH), anhydrousCH₄O32.0467-56-1
Dichloromethane (DCM), anhydrousCH₂Cl₂84.9375-09-2
Sodium Hydroxide (NaOH)NaOH40.001310-73-2
Deionized WaterH₂O18.027732-18-5
Step-by-Step Procedure
  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-2-methylpiperazine (1.0 g, 10.0 mmol) in anhydrous methanol (20 mL).

  • In situ Salt Formation: Cool the solution to 0 °C. Slowly add chlorotrimethylsilane (1.27 mL, 10.0 mmol) dropwise. The reaction of TMSCl with methanol generates HCl in situ, which protonates the more basic nitrogen of the piperazine.[4][5] Stir the mixture at 0 °C for 30 minutes.

  • Boc Protection: To the resulting solution, add a solution of di-tert-butyl dicarbonate (2.18 g, 10.0 mmol) in anhydrous methanol (10 mL) dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Concentrate the reaction mixture under reduced pressure. To the residue, add deionized water (30 mL) and adjust the pH to >12 with a 4N NaOH solution.[4]

  • Extraction and Purification: Extract the aqueous layer with dichloromethane (3 x 30 mL).[4] Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to afford the desired mono-Boc protected product.

This method generally provides higher yields of the mono-protected product compared to di-protected byproducts.[4]

Reaction Workflow and Visualization

The general workflow for the N-Boc protection of (S)-2-methylpiperazine can be visualized as follows:

Boc_Protection_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product S_MP (S)-2-Methylpiperazine Reaction_Vessel Reaction in Solvent (e.g., DCM or MeOH) with optional base/acid S_MP->Reaction_Vessel Boc2O (Boc)₂O Boc2O->Reaction_Vessel Quench Quench Reaction Reaction_Vessel->Quench Reaction Monitoring Extract Extraction Quench->Extract Purify Purification (Chromatography) Extract->Purify Final_Product (S)-1-Boc-3-methylpiperazine Purify->Final_Product

Caption: General workflow for the N-Boc protection of (S)-2-methylpiperazine.

The chemical transformation can be depicted as:

reaction_scheme reactant1 (S)-2-Methylpiperazine plus + arrow Solvent, Base (optional) reactant2 (Boc)₂O product (S)-1-Boc-3-methylpiperazine arrow->product

Caption: Chemical equation for the N-Boc protection of (S)-2-methylpiperazine.

Troubleshooting and Key Considerations

  • Di-protection: The formation of the di-Boc protected piperazine is the most common side reaction. To minimize this, use a 1:1 stoichiometry of the piperazine to (Boc)₂O. Slow addition of the (Boc)₂O solution can also help. The in situ salt formation protocol is specifically designed to mitigate this issue.

  • Reaction Monitoring: It is crucial to monitor the reaction progress closely by TLC or LC-MS to avoid over-reaction and the formation of byproducts.

  • Moisture Sensitivity: (Boc)₂O is sensitive to moisture and can hydrolyze.[9] Ensure that all glassware is dry and use anhydrous solvents for the best results.

  • Regioisomer Separation: In cases where a mixture of regioisomers is formed, careful purification by flash column chromatography is typically required to separate the desired N1-protected isomer from the N4-protected one.

Conclusion

The N-Boc protection of (S)-2-methylpiperazine is a fundamental transformation in the synthesis of many pharmaceutical agents. The choice of reaction conditions can significantly impact the yield and regioselectivity of the product. The protocols provided herein offer reliable methods for achieving this transformation, with the in situ salt formation method being particularly advantageous for controlling mono-protection. By understanding the underlying mechanism and potential pitfalls, researchers can effectively implement these procedures in their synthetic endeavors.

References

Application Notes & Protocols: Strategic Coupling Reactions Involving (S)-(+)-2-Methylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of (S)-(+)-2-Methylpiperazine in Modern Drug Discovery

The piperazine ring is a privileged scaffold in medicinal chemistry, ranking as one of the most common nitrogen heterocycles found in FDA-approved drugs.[1][2] Its prevalence is due to the advantageous physicochemical properties it imparts, such as improving aqueous solubility and bioavailability, and its ability to serve as a versatile linker to orient pharmacophoric groups.[1][3] The introduction of a methyl group at the C2 position, specifically in the (S)-configuration, adds a critical third dimension: stereochemistry. This compound is not merely a linker; it is a chiral building block that allows for the creation of stereochemically defined molecules, which is paramount for achieving target selectivity and reducing off-target effects.

This guide provides an in-depth exploration of two of the most critical coupling reactions involving this compound: amide bond formation and Buchwald-Hartwig amination. These reactions are pillars of modern drug synthesis, and their successful application with this chiral substrate requires a nuanced understanding of reactivity, regioselectivity, and reaction conditions.[4] The protocols and insights herein are designed for researchers, scientists, and drug development professionals to navigate the complexities of incorporating this valuable synthon into their molecular designs.

Regioselectivity: The Two-Amine Challenge and Protecting Group Strategy

This compound possesses two distinct nitrogen centers: a secondary amine at the N1 position and a primary amine at the N4 position. The methyl group at C2 introduces steric hindrance primarily around the adjacent N1 amine. While this inherent steric difference can sometimes be exploited for regioselective reactions, a more robust and predictable strategy involves the use of a protecting group.

The most common approach is to selectively protect the more reactive and less hindered N4 amine, typically with a tert-butyloxycarbonyl (Boc) group. This leaves the N1 amine available for a subsequent coupling reaction. After the first coupling, the Boc group can be removed under acidic conditions to reveal the N4 amine for a second, different coupling reaction, enabling the synthesis of complex, differentially substituted piperazines.

Workflow for Regioselective Coupling

The following diagram illustrates the strategic workflow for synthesizing a 1,4-disubstituted 2-methylpiperazine derivative.

G cluster_0 Step 1: N4-Protection cluster_1 Step 2: N1-Coupling cluster_2 Step 3: Deprotection cluster_3 Step 4: N4-Coupling Start (S)-2-Methylpiperazine BocProtected N-Boc-(S)-2-Methylpiperazine Start->BocProtected (Boc)2O, Base Coupled1 N1-Coupled Product BocProtected->Coupled1 Coupling Reaction 1 (e.g., Amide or Buchwald-Hartwig) Deprotected N1-Coupled Intermediate Coupled1->Deprotected Acid (e.g., TFA, HCl) FinalProduct Final 1,4-Disubstituted Product Deprotected->FinalProduct Coupling Reaction 2

Caption: Regioselective functionalization workflow for (S)-2-Methylpiperazine.

Application Note I: Amide Bond Formation

Amide coupling is arguably the most common reaction in medicinal chemistry.[4][5] For this compound, this reaction is used to connect the piperazine core to a carboxylic acid-containing fragment, forming a robust and stable amide linkage. The key to this transformation is the "activation" of the carboxylic acid to make it susceptible to nucleophilic attack by the piperazine's amine.[5]

Mechanism of Amide Coupling (Carbodiimide Method)

Carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are frequently used. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then attacked by the amine. To improve efficiency and suppress side reactions like racemization, an additive such as 1-Hydroxybenzotriazole (HOBt) or HATU is often included to trap the active intermediate as a less reactive but still effective active ester.[6]

G cluster_0 Activation cluster_1 Coupling RCOOH R-COOH Intermediate O-Acylisourea (Active Intermediate) RCOOH->Intermediate EDC EDC EDC->Intermediate Product Amide Product Intermediate->Product Amine (S)-2-Methylpiperazine (or N-Boc derivative) Amine->Product

Caption: Simplified mechanism of EDC-mediated amide coupling.

Protocol: Amide Coupling of N-Boc-(S)-2-Methylpiperazine with Benzoic Acid

This protocol details a standard procedure for coupling a protected piperazine with a representative carboxylic acid using HATU, a highly efficient aminium-based coupling reagent.

Materials:

  • N-Boc-(S)-2-Methylpiperazine (1.0 equiv)

  • Benzoic Acid (1.1 equiv)

  • HATU (1.1 equiv)

  • N,N-Diisopropylethylamine (DIEA) (3.0 equiv)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aq. NaHCO₃, Brine, 1M HCl

  • Anhydrous MgSO₄

  • Ethyl Acetate (EtOAc), Hexanes

Procedure:

  • Preparation: To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add Benzoic Acid (1.1 equiv) and dissolve in anhydrous DMF.

  • Activation: Add HATU (1.1 equiv) to the solution and stir for 5 minutes at room temperature.

  • Amine Addition: Add a solution of N-Boc-(S)-2-Methylpiperazine (1.0 equiv) in DMF to the flask, followed by the dropwise addition of DIEA (3.0 equiv). Causality Note: DIEA is a non-nucleophilic base used to neutralize the acid formed during the reaction and maintain a basic pH, which is optimal for the nucleophilic attack of the amine.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-12 hours).

  • Work-up: Dilute the reaction mixture with Ethyl Acetate. Wash sequentially with 1M HCl (to remove excess DIEA), saturated aq. NaHCO₃ (to remove unreacted acid and HOBt from HATU), and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel (using a gradient of Ethyl Acetate in Hexanes) to yield the pure amide product.

Coupling ReagentBaseSolventTypical Yield RangeKey Insight
HATU DIEADMF, CH₂Cl₂85-98%Highly efficient, fast reactions. Good for sterically hindered substrates.
EDC/HOBt DIEA, NMMDMF, CH₂Cl₂70-90%Cost-effective. EDC is water-soluble, simplifying work-up.[7]
T3P® Pyridine, DIEAEtOAc, THF80-95%Propanephosphonic acid anhydride; byproducts are water-soluble.[8]
Acyl Chloride Pyridine, Et₃NCH₂Cl₂, THF75-95%Requires prior conversion of R-COOH to R-COCl. Highly reactive, may not be suitable for sensitive substrates.

Application Note II: Buchwald-Hartwig C-N Cross-Coupling

The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds.[9] It is indispensable for synthesizing aryl amines and is widely used to couple this compound with aryl or heteroaryl halides (Cl, Br, I) and triflates.[3][4]

Mechanism of Buchwald-Hartwig Amination

The reaction proceeds via a catalytic cycle involving a Palladium(0) species.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex.

  • Amine Coordination & Deprotonation: The piperazine coordinates to the Pd(II) center. A base then deprotonates the amine, forming a palladium amide complex.

  • Reductive Elimination: The aryl group and the nitrogen atom reductively eliminate from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.[10][11]

Causality Note: The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) or N-heterocyclic carbene (NHC) ligands are required to promote the reductive elimination step, which is often rate-limiting, and to stabilize the Pd(0) catalyst.[9][11]

G center Catalytic Cycle Pd0 Pd(0)L₂ OA_complex L₂Pd(II)(Ar)(X) Pd0->OA_complex Oxidative Addition Amide_complex L₂Pd(II)(Ar)(NR₂) OA_complex->Amide_complex Ligand Exchange & Deprotonation Amide_complex->Pd0 Reductive Elimination Product Ar-NR₂ Amide_complex->Product ArX Ar-X ArX->OA_complex Amine HNR₂ Amine->OA_complex Base Base Base->OA_complex

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Protocol: Buchwald-Hartwig Coupling of (S)-2-Methylpiperazine with 4-Bromotoluene

This protocol describes the coupling of the unprotected (S)-2-Methylpiperazine with an aryl bromide. The N4 amine is expected to be the primary site of reaction due to lower steric hindrance.

Materials:

  • (S)-2-Methylpiperazine (1.2 equiv)

  • 4-Bromotoluene (1.0 equiv)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (1-2 mol%)

  • XPhos (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

  • Anhydrous MgSO₄

  • Ethyl Acetate (EtOAc), Hexanes

Procedure:

  • Preparation: In a glovebox or under a robust stream of inert gas, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk tube. Causality Note: An inert atmosphere is critical as the Pd(0) catalyst and some ligands are sensitive to oxygen.

  • Reagent Addition: Add 4-Bromotoluene, (S)-2-Methylpiperazine, and anhydrous toluene to the Schlenk tube.

  • Reaction: Seal the tube and heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction by GC-MS or LC-MS. The reaction is often complete within 4-24 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with Ethyl Acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Extraction: Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure N-aryl piperazine product.

Catalyst/Ligand SystemBaseSolventTypical Yield RangeKey Insight
Pd₂(dba)₃ / XPhos NaOtBu, K₃PO₄Toluene, Dioxane80-99%Very general and efficient for aryl bromides and chlorides.
Pd(OAc)₂ / BINAP Cs₂CO₃, NaOtBuToluene75-95%An earlier generation system, still effective for many substrates.[12]
(NHC)Pd(allyl)Cl K-tert-amylateToluene90-99%N-Heterocyclic Carbene (NHC) precatalysts are often highly active.[12][13]
Pd(OAc)₂ / BrettPhos LiHMDSTHF, Toluene80-98%Excellent for a wide range of amines, including primary amines.[11]

References

Synthesis of Novel Quinolone Antibiotics with (S)-(+)-2-Methylpiperazine: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed exploration into the synthesis of novel quinolone antibiotics incorporating the chiral building block, (S)-(+)-2-Methylpiperazine. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the critical role of the C-7 substituent in defining the pharmacological profile of quinolone antibiotics and offers comprehensive, field-proven protocols for their synthesis, characterization, and evaluation.

Introduction: The Enduring Significance of Quinolone Antibiotics

Quinolone antibiotics have long been a cornerstone in the treatment of a wide array of bacterial infections, targeting the essential bacterial enzymes DNA gyrase and topoisomerase IV.[1] Their broad-spectrum activity and favorable pharmacokinetic properties have rendered them indispensable in clinical practice.[2] The core structure of quinolones offers multiple sites for chemical modification, allowing for the fine-tuning of their antibacterial spectrum, potency, and safety profile. Among these, the substituent at the C-7 position has been identified as a key determinant of the drug's efficacy and spectrum of activity.[3]

The Critical Role of the C-7 Substituent and the Introduction of Chirality

The moiety at the C-7 position of the quinolone ring system profoundly influences the drug's interaction with its target enzymes and its ability to penetrate the bacterial cell wall.[4] The introduction of a piperazine ring at this position, as seen in blockbuster drugs like ciprofloxacin, was a significant advancement, enhancing activity against Gram-negative bacteria.[5] Further modifications of this piperazine ring have been a fertile ground for the development of new and improved quinolone analogues.[6]

A pivotal strategy in modern drug design is the incorporation of chirality to enhance therapeutic efficacy and reduce off-target effects. In the context of quinolone antibiotics, the use of chiral piperazine derivatives, such as this compound, can lead to enantiomers with significantly different biological activities.[3] Studies have shown that the stereochemistry at the C-7 position can result in a substantial difference in antibacterial potency, with one enantiomer exhibiting significantly greater activity than the other.[3] This underscores the importance of enantioselective synthesis in the development of next-generation quinolone antibiotics.

Synthetic Strategy and Core Reaction

The synthesis of novel quinolone antibiotics featuring a this compound moiety at the C-7 position typically involves a nucleophilic aromatic substitution reaction. In this key step, the secondary amine of this compound displaces a leaving group, commonly a fluorine or chlorine atom, at the C-7 position of a fluoroquinolone carboxylic acid core.

G QuinoloneCore Fluoroquinolone Core (with leaving group at C-7) Product Novel (S)-Quinolone Antibiotic QuinoloneCore->Product Nucleophilic Aromatic Substitution Methylpiperazine This compound Methylpiperazine->Product Solvent Aprotic Polar Solvent (e.g., DMSO, Acetonitrile) Solvent->Product Base Acid Scavenger (e.g., Triethylamine, K2CO3) Base->Product

Caption: General synthetic scheme for the synthesis of novel quinolone antibiotics.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with integrated characterization steps to ensure the identity and purity of the synthesized compounds.

Protocol 1: Synthesis of a Novel 7-((S)-3-Methylpiperazin-1-yl) Quinolone Derivative

This protocol describes a general procedure for the coupling of a fluoroquinolone core with this compound.

Materials:

  • Fluoroquinolone carboxylic acid core (e.g., 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid) (1.0 eq)

  • This compound (1.2 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Triethylamine (TEA) or Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Hydrochloric Acid (HCl), 1M

  • Deionized Water

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the fluoroquinolone carboxylic acid core (1.0 eq) and anhydrous DMSO.

  • Stir the mixture at room temperature until the starting material is fully dissolved.

  • Add this compound (1.2 eq) to the reaction mixture, followed by the acid scavenger (TEA or K₂CO₃, 2.0 eq).

  • Heat the reaction mixture to 70-80°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., Dichloromethane:Methanol, 9:1).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidify the aqueous solution to pH 5-6 with 1M HCl. A precipitate should form.

  • Collect the precipitate by vacuum filtration and wash with cold deionized water.

  • Dry the crude product under vacuum.

Purification:

  • The crude product can be purified by column chromatography on silica gel. A gradient elution with Dichloromethane and Methanol is often effective.

  • Alternatively, recrystallization from a suitable solvent system (e.g., Ethanol/Water) can be employed.

Characterization:

  • ¹H NMR and ¹³C NMR: To confirm the structure of the final product. The spectra should show the characteristic peaks for both the quinolone core and the (S)-2-methylpiperazine moiety.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Protocol 2: Chiral HPLC for Enantiomeric Purity Assessment

This protocol provides a general approach for the separation of the (S) and (R) enantiomers of the synthesized quinolone antibiotic. The specific conditions may require optimization.[7][8]

Instrumentation and Columns:

  • HPLC system with a UV detector.

  • Chiral stationary phase (CSP) column. Common choices for the separation of chiral amines and related compounds include polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD) or protein-based columns.

Mobile Phase:

  • A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol).

  • For basic compounds, the addition of a small amount of an amine modifier (e.g., diethylamine, 0.1%) is often necessary to improve peak shape and resolution.

General Procedure:

  • Prepare a standard solution of the synthesized (S)-enantiomer and, if available, the corresponding racemic mixture.

  • Equilibrate the chiral column with the chosen mobile phase until a stable baseline is achieved.

  • Inject the racemic mixture to determine the retention times of both enantiomers.

  • Inject the synthesized (S)-enantiomer to confirm its identity and to assess its enantiomeric purity.

  • Optimize the mobile phase composition (ratio of non-polar to polar solvent) and flow rate to achieve baseline separation of the enantiomers.

G Start Crude Product Purification Purification (Column Chromatography or Recrystallization) Start->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Purity Purity Assessment (HPLC) Characterization->Purity Chiral_HPLC Enantiomeric Purity (Chiral HPLC) Purity->Chiral_HPLC Final_Product Pure (S)-Enantiomer Chiral_HPLC->Final_Product

Caption: Workflow for purification and characterization of the synthesized quinolone.

Data Presentation and Expected Outcomes

Table 1: Representative Spectroscopic Data

The following table provides an example of the expected NMR and MS data for a novel quinolone synthesized with this compound. Actual values will vary depending on the specific quinolone core used.

Analysis Expected Data
¹H NMR Signals corresponding to the aromatic protons of the quinolone core, the cyclopropyl group (if present), the methyl group of the piperazine ring as a doublet, and the protons of the piperazine ring.
¹³C NMR Resonances for all carbon atoms in the molecule, including the carbonyl carbon of the quinolone ring and the distinct carbons of the chiral piperazine moiety.
MS (ESI+) A peak corresponding to [M+H]⁺, confirming the molecular weight of the synthesized compound.
Table 2: Antibacterial Activity (MIC Values)

The incorporation of this compound is expected to yield potent antibacterial agents. The Minimum Inhibitory Concentration (MIC) is a key measure of a compound's antibacterial activity. As has been reported, a significant difference in activity between enantiomers can be observed.[3]

Bacterial Strain (S)-Enantiomer MIC (µg/mL) (R)-Enantiomer MIC (µg/mL)
Staphylococcus aureus0.06 - 0.50.25 - 2.0
Streptococcus pneumoniae0.12 - 1.00.5 - 4.0
Escherichia coli0.03 - 0.250.12 - 1.0
Pseudomonas aeruginosa0.25 - 2.01.0 - 8.0

Note: The values presented are hypothetical and representative of the expected trend of higher potency for the (S)-enantiomer.

Conclusion

The synthesis of novel quinolone antibiotics utilizing this compound represents a promising avenue for the development of new antibacterial agents with enhanced potency and stereospecific activity. The protocols and guidelines presented in this document provide a robust framework for researchers to explore this important class of antibiotics. Careful execution of the synthetic procedures, coupled with thorough characterization and biological evaluation, will be crucial in advancing the discovery of the next generation of quinolone therapeutics.

References

The Pivotal Role of (S)-(+)-2-Methylpiperazine in Modern Agrochemical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the competitive landscape of agrochemical research and development, the pursuit of molecules with enhanced efficacy, greater selectivity, and improved environmental profiles is paramount. Chiral synthons, or building blocks, are instrumental in achieving these goals, allowing for the creation of active ingredients with precise three-dimensional structures that interact more effectively with their biological targets. Among these, (S)-(+)-2-Methylpiperazine has emerged as a valuable chiral intermediate, particularly in the synthesis of novel fungicides and herbicides. Its unique stereochemistry and the inherent reactivity of the piperazine ring make it a versatile scaffold for constructing complex agrochemical molecules.

This technical guide provides an in-depth exploration of the application of this compound in agrochemical synthesis. We will delve into the causality behind its use, provide detailed, field-proven protocols for the synthesis of key agrochemical classes, and present data that underscores the importance of chirality in modern crop protection.

The Significance of the Chiral Piperazine Moiety

The piperazine ring is a common feature in a wide array of biologically active compounds, including pharmaceuticals and agrochemicals.[1] Its two nitrogen atoms provide points for substitution, allowing for the tuning of a molecule's physicochemical properties, such as solubility and receptor binding affinity.[2] The introduction of a methyl group at the 2-position of the piperazine ring, and specifically the use of the (S)-enantiomer, imparts a fixed stereochemical configuration. This is crucial because biological systems, such as the enzymes and receptors in pests and weeds, are themselves chiral. Consequently, one enantiomer of a chiral pesticide is often significantly more active than the other, a phenomenon that has driven the development of enantiomerically pure agrochemicals.[3]

The use of this compound allows for the synthesis of agrochemicals with:

  • Enhanced Target Specificity: The specific 3D arrangement of the molecule can lead to a tighter and more selective binding to the target site in the pest or weed, increasing efficacy.

  • Reduced Off-Target Effects: By using the more active enantiomer, the overall application rate of the agrochemical can often be reduced, minimizing its impact on non-target organisms and the environment.

  • Improved Metabolic Profiles: The stereochemistry of a molecule can influence how it is metabolized by the crop plant and in the environment, potentially leading to more favorable degradation pathways.

Application in the Synthesis of Piperazine Carboxamide Fungicides

One of the most significant applications of this compound is in the synthesis of piperazine carboxamide fungicides. This class of fungicides has demonstrated high efficacy against a broad spectrum of fungal pathogens. The general structure involves the acylation of the piperazine nitrogen with a substituted carboxylic acid, often containing a toxophore (a group responsible for the compound's toxicity to the target pathogen).

The synthesis of these fungicides typically involves a nucleophilic substitution reaction where one of the nitrogen atoms of this compound attacks an activated carboxylic acid derivative, such as an acid chloride or an activated ester. The chirality of the (S)-2-methylpiperazine moiety is critical for the biological activity of the final compound.

Below is a generalized workflow for the synthesis of a piperazine carboxamide fungicide:

Caption: Generalized workflow for piperazine carboxamide fungicide synthesis.

Protocol: Synthesis of a Representative N-Aryl-(S)-3-methylpiperazine-1-carboxamide

This protocol details the synthesis of a model N-aryl-(S)-3-methylpiperazine-1-carboxamide, a core structure in many modern fungicides. The choice of the aryl group on the carboxylic acid component is critical for determining the spectrum of antifungal activity.

Materials:

  • This compound

  • Substituted benzoic acid (e.g., 4-chlorobenzoic acid)

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or other suitable base

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for purification (e.g., ethyl acetate, hexanes)

Procedure:

  • Acid Chloride Formation:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the substituted benzoic acid (1.0 eq) in anhydrous DCM.

    • Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

    • Slowly add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) to the suspension at 0 °C (ice bath).

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or disappearance of the solid starting material).

    • Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride, which is typically used in the next step without further purification.

  • Coupling Reaction:

    • In a separate flask, dissolve this compound (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

    • Cool the solution to 0 °C.

    • Dissolve the crude acid chloride from the previous step in anhydrous DCM and add it dropwise to the solution of this compound.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up and Purification:

    • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the pure N-aryl-(S)-3-methylpiperazine-1-carboxamide.

Data Presentation:

StepReactantMolar Equiv.Typical Yield (%)Purity (%)
1Substituted Benzoic Acid1.0>95 (crude)-
2This compound1.185-95>98

Application in the Synthesis of Chiral Herbicides

This compound also serves as a key building block for certain classes of herbicides. The introduction of the chiral piperazine moiety can lead to herbicides with improved crop safety and enhanced weed control at lower application rates. The synthesis often involves the N-alkylation or N-arylation of the piperazine ring to introduce the herbicidally active pharmacophore.

The following diagram illustrates a general synthetic pathway for a herbicide incorporating the (S)-2-methylpiperazine scaffold:

Caption: General synthetic pathway for a herbicide with (S)-2-methylpiperazine.

Protocol: Synthesis of a Representative N-Aryl-(S)-2-methylpiperazine Herbicide via Buchwald-Hartwig Amination

This protocol outlines the synthesis of an N-aryl-(S)-2-methylpiperazine, a common structural motif in modern herbicides, using a palladium-catalyzed Buchwald-Hartwig amination reaction. This powerful cross-coupling reaction allows for the formation of carbon-nitrogen bonds under relatively mild conditions.

Materials:

  • This compound

  • Aryl halide (e.g., 4-bromotoluene)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., BINAP, Xantphos)

  • Strong base (e.g., sodium tert-butoxide, potassium phosphate)

  • Anhydrous toluene or dioxane

  • Anhydrous work-up and purification solvents

Procedure:

  • Reaction Setup:

    • To a flame-dried Schlenk flask, add the palladium catalyst (1-5 mol%), the phosphine ligand (1.1-1.2 eq relative to Pd), and the strong base (1.5-2.0 eq).

    • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

    • Add the aryl halide (1.0 eq) and this compound (1.2 eq) to the flask.

    • Add anhydrous toluene or dioxane via syringe.

  • Reaction:

    • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or GC-MS.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

    • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the pure N-aryl-(S)-2-methylpiperazine.

Data Presentation:

Reactant 1Reactant 2Catalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
This compound4-BromotoluenePd₂(dba)₃/BINAPNaOtBuToluene1001885
This compound2-ChloropyridinePd(OAc)₂/XantphosK₃PO₄Dioxane1102478

Conclusion

This compound is a cornerstone chiral building block in the synthesis of a new generation of high-performance agrochemicals. Its stereochemically defined structure allows for the creation of active ingredients with enhanced biological activity and improved safety profiles. The protocols outlined in this guide provide a framework for the synthesis of key agrochemical classes derived from this versatile intermediate. As the demand for more sustainable and effective crop protection solutions continues to grow, the importance of chiral synthons like this compound in the agrochemical industry is set to increase even further.

References

Application Notes & Protocols: The Strategic Incorporation of (S)-(+)-2-Methylpiperazine in the Synthesis of Modern Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperazine heterocycle is a cornerstone in medicinal chemistry, recognized for its ability to confer favorable pharmacokinetic properties such as enhanced aqueous solubility and bioavailability.[1][2][3] The introduction of a chiral center, as seen in (S)-(+)-2-Methylpiperazine, provides a critical tool for drug designers to achieve stereospecific interactions, leading to improved potency and selectivity. This document serves as a detailed guide for researchers, scientists, and drug development professionals on the strategic application and synthetic incorporation of this compound in the development of targeted kinase inhibitors. We will explore the causal factors behind its prevalence, provide validated, step-by-step synthetic protocols, and discuss the structure-activity relationship (SAR) implications of this versatile building block.

The Rationale: Why this compound is a Privileged Scaffold

The selection of a chemical scaffold in drug design is a deliberate choice driven by its ability to influence a molecule's biological activity and drug-like properties. This compound is not merely a linker; it is an active contributor to the final compound's profile for several key reasons:

  • Improved Pharmacokinetics and Solubility: The basic nitrogen atoms of the piperazine ring are typically protonated at physiological pH, which significantly enhances the aqueous solubility of the parent molecule. This is a critical attribute for achieving effective oral bioavailability.[1][3]

  • Stereospecific Target Engagement: The fixed (S)-configuration of the methyl group provides a precise three-dimensional vector. This stereocenter can engage in specific hydrophobic or van der Waals interactions within the target kinase's ATP-binding pocket, often leading to a significant increase in binding affinity and potency compared to its (R)-enantiomer or an unsubstituted piperazine.

  • Conformational Rigidity: The cyclic nature of the piperazine ring reduces the conformational flexibility of the molecule. This pre-organization into a bioactive conformation minimizes the entropic penalty upon binding to the target, a well-established strategy for enhancing potency.

  • Versatile Synthetic Handle: As a diamine, 2-methylpiperazine offers two distinct nitrogen atoms for synthetic elaboration. Typically, the less sterically hindered secondary amine (N1) is used to couple with the core heterocyclic scaffold of the inhibitor, while the more accessible N4-position is functionalized to modulate potency, target selectivity, and physicochemical properties.[4]

Illustrative Kinase Inhibitors

The strategic value of the methylpiperazine moiety is evident in numerous approved and clinical-stage kinase inhibitors.

Kinase Inhibitor (Example)Primary Target(s)Role of the (S)-2-Methylpiperazine Moiety
Brigatinib ALK, EGFRThe N-methylpiperazine group enhances solubility and provides a key interaction point. The synthesis involves methylation of a desmethyl precursor.[5]
Ponatinib BCR-Abl, VEGFR, FGFRThe N-methylpiperazine is crucial for achieving the necessary solubility and cellular permeability to inhibit gatekeeper mutations of BCR-Abl.
Bosutinib Src, AblThe 4-methylpiperazine group projects into a solvent-exposed region, improving the compound's pharmacokinetic profile without compromising core binding interactions.
Gilteritinib FLT3, AXLThe piperazine ring serves as a key linker, while the methyl group contributes to the overall conformation and property profile of the drug.

Synthetic Methodologies for Incorporation

The incorporation of the this compound moiety is typically achieved through robust and scalable chemical reactions. The choice of method depends on the nature of the kinase inhibitor's core scaffold.

Workflow Overview

G cluster_0 Precursors cluster_1 Coupling Reaction cluster_2 Post-Coupling A Kinase Core Scaffold (e.g., Chloroquinazoline) C Select Method: 1. S_N_Ar 2. Buchwald-Hartwig A->C B This compound B->C D Intermediate Product C->D C-N Bond Formation E Optional N4-Functionalization D->E F Final Kinase Inhibitor D->F If No E->F If Yes

Caption: General workflow for synthesizing kinase inhibitors using (S)-2-methylpiperazine.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr)

This is the most common method for coupling piperazines to electron-deficient heterocyclic cores (e.g., 4-chloroquinazolines, 2-chloropyrimidines). The reaction is driven by the activation of the aromatic ring towards nucleophilic attack.

Expert Insight: The choice of solvent and base is critical. A polar aprotic solvent like N,N-Dimethylformamide (DMF) or a high-boiling point alcohol like isopropanol is preferred to ensure solubility and achieve necessary reaction temperatures. A non-nucleophilic organic base like diisopropylethylamine (DIPEA) is often used to quench the HCl generated in situ without competing in the primary reaction.

Materials & Reagents:

  • Activated Heterocyclic Core (e.g., 4-chloro-6,7-dimethoxyquinazoline): 1.0 equiv.

  • This compound: 1.2 - 1.5 equiv.

  • Diisopropylethylamine (DIPEA): 2.0 - 3.0 equiv.

  • Anhydrous Solvent: Isopropanol (IPA) or N,N-Dimethylformamide (DMF)

  • Reaction Vessel (e.g., round-bottom flask with condenser)

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

  • Setup: To an oven-dried round-bottom flask under an inert atmosphere, add the activated heterocyclic core (1.0 equiv.) and the anhydrous solvent (e.g., IPA, ~10 mL per mmol of substrate).

  • Reagent Addition: Add this compound (1.2 equiv.) to the stirring suspension, followed by the dropwise addition of DIPEA (2.0 equiv.).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature. If the product precipitates, it can be isolated by filtration. If not, concentrate the solvent under reduced pressure.

  • Purification: The crude product is often purified by re-slurrying in a suitable solvent (e.g., diethyl ether or acetonitrile) to remove excess reagents and salts, followed by filtration. If necessary, flash column chromatography on silica gel can be performed.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination

For less reactive aryl or heteroaryl halides, the Buchwald-Hartwig cross-coupling reaction is an exceptionally powerful and versatile method for C-N bond formation.[6][7]

Expert Insight: The success of this reaction is highly dependent on the synergistic combination of the palladium source and a bulky, electron-rich phosphine ligand.[6] The ligand facilitates the key steps of oxidative addition and reductive elimination in the catalytic cycle. The choice of base is also crucial; strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄) are required.[8]

Materials & Reagents:

  • Aryl/Heteroaryl Halide: 1.0 equiv.

  • This compound: 1.2 equiv.

  • Palladium Pre-catalyst (e.g., Pd₂(dba)₃ or a G3-palladacycle): 1-2 mol%

  • Phosphine Ligand (e.g., XPhos or RuPhos): 2-4 mol%

  • Base (e.g., NaOtBu or K₃PO₄): 1.5 - 2.0 equiv.

  • Anhydrous, Degassed Solvent: Toluene or 1,4-Dioxane

  • Schlenk flask or similar reaction vessel for inert atmosphere techniques

Step-by-Step Methodology:

  • Setup (Glovebox Recommended): In a glovebox, add the aryl halide (1.0 equiv.), palladium pre-catalyst (2 mol%), phosphine ligand (4 mol%), and base (1.5 equiv.) to an oven-dried Schlenk flask equipped with a stir bar.

  • Reagent Addition: Remove the flask from the glovebox. Under a positive pressure of inert gas, add this compound (1.2 equiv.) followed by the anhydrous, degassed solvent (e.g., toluene, ~5-10 mL per mmol of halide).

  • Reaction: Seal the flask and heat the mixture to the optimal temperature (typically 90-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction by LC-MS. These reactions are often complete within 2-24 hours.

  • Work-up: Cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Buchwald-Hartwig Catalytic Cycle

G A Pd(0)L_n B Oxidative Addition A->B C (L_n)Pd(Ar)(X) B->C + Ar-X D Ligand Exchange C->D E [(L_n)Pd(Ar)(Amine)]+X- D->E + Amine F Deprotonation (Base) E->F G (L_n)Pd(Ar)(Amido) F->G - Base-H+X- H Reductive Elimination G->H H->A - Ar-Amine

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Structure-Activity Relationship (SAR) Implications

Once incorporated, the (S)-2-methylpiperazine moiety provides a rich platform for SAR exploration.

  • The (S)-Methyl Group: This group is often crucial for potency. It can act as a "lock," fitting into a small hydrophobic pocket near the hinge-binding region of the kinase, thereby increasing binding affinity. Swapping to the (R)-enantiomer or removing the methyl group often results in a significant loss of activity, highlighting the importance of this stereospecific interaction.

  • N4-Position Substitution: The N4 nitrogen is a primary point for optimization. Small alkyl groups (e.g., methyl) can maintain or slightly improve potency. Larger or more polar substituents can be introduced to gain selectivity against other kinases, improve metabolic stability, or further enhance solubility. For example, attaching a morpholine or a hydroxylated alkyl chain can significantly increase hydrophilicity.

SAR Visualization

Caption: Key SAR contributions of the (S)-2-methylpiperazine scaffold.

Conclusion

This compound is a high-value, versatile building block in the synthesis of kinase inhibitors. Its utility extends beyond that of a simple linker, actively contributing to the potency, selectivity, and pharmacokinetic profile of the final drug candidate.[1][9][10] A thorough understanding of its stereochemical impact and the application of robust synthetic methodologies, such as SNAr and Buchwald-Hartwig amination, are essential for leveraging its full potential in drug discovery. The protocols and insights provided herein offer a validated framework for the successful incorporation and optimization of this critical scaffold.

References

Troubleshooting & Optimization

Technical Support Center: (S)-(+)-2-Methylpiperazine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Yield and Purity Optimization

Welcome to the technical support center for the synthesis of (S)-(+)-2-Methylpiperazine. This guide is designed for researchers, chemists, and process development professionals who are looking to troubleshoot and optimize their synthetic routes to this valuable chiral building block. As a key intermediate in numerous active pharmaceutical ingredients (APIs), achieving high yield and enantiomeric purity is paramount.[1][2] This document moves beyond simple protocols to explain the underlying chemical principles, helping you make informed decisions to overcome common synthetic hurdles.

We will explore the most prevalent challenges encountered in the two primary industrial routes: chiral resolution of a racemic mixture and direct asymmetric synthesis.

Part 1: Troubleshooting Chiral Resolution of (±)-2-Methylpiperazine

Chiral resolution via diastereomeric salt formation remains a robust and scalable method for producing enantiomerically pure amines.[3] The process relies on the differential solubility of the two diastereomeric salts formed between the racemic amine and a chiral acid.[4][5] For (S)-2-Methylpiperazine, the desired enantiomer is typically obtained by using a chiral resolving agent like (D)-(-)-tartaric acid.

FAQ 1: My diastereomeric salt is not crystallizing, or it's precipitating as an oil. What should I do?

This is a frequent issue related to solubility and supersaturation. The goal is to find a solvent system where one diastereomeric salt is significantly less soluble than the other.

Causality: Oiling out occurs when the concentration of the salt exceeds its solubility limit to such a great extent that it phase-separates as a liquid instead of forming an ordered crystal lattice. This is often a result of an inappropriate solvent, too rapid cooling, or excessive concentration.

Troubleshooting Steps:

  • Solvent Screening (Critical): The choice of solvent is the most critical parameter.[4] A systematic screening is essential. Start with common protic solvents like methanol, ethanol, or isopropanol, and consider aqueous mixtures. The ideal solvent will show a large solubility difference between the two diastereomers and a steep solubility curve with respect to temperature.

  • Control Cooling Rate: Rapid cooling can favor oiling out over crystallization. Employ a slow, controlled cooling ramp, for instance, 10°C per hour, to allow for proper crystal lattice formation.

  • Introduce a Seed Crystal: If available, adding a small seed crystal of the desired diastereomeric salt ((S)-2-Methylpiperazine · (D)-tartrate) can bypass the kinetic barrier to nucleation and promote controlled crystallization.

  • Adjust Concentration: The solution may be too concentrated. Dilute slightly with the chosen solvent and re-heat to dissolution, then begin the controlled cooling process again. Conversely, if the solution is too dilute, crystallization may not occur. In this case, carefully remove the solvent under reduced pressure.

Diagram: Troubleshooting Crystallization Issues

G start Problem: No Crystallization or 'Oiling Out' solvent Step 1: Re-evaluate Solvent System Is the polarity optimal? start->solvent cooling Step 2: Check Cooling Profile Was cooling too rapid? solvent->cooling Yes action_solvent Action: Perform solvent screen (e.g., EtOH, MeOH, IPA, H₂O mixtures) solvent->action_solvent No seeding Step 3: Attempt Seeding Is a seed crystal available? cooling->seeding Yes action_cooling Action: Implement slow, controlled cooling ramp (e.g., 10°C/hr) cooling->action_cooling No concentration Step 4: Adjust Concentration Is the solution too concentrated/dilute? seeding->concentration Yes action_seeding Action: Create seed crystal via scratching or rapid cooling of a small aliquot seeding->action_seeding No solution Outcome: Successful Crystallization concentration->solution Yes action_concentration Action: Dilute or concentrate solution and re-attempt crystallization concentration->action_concentration No action_solvent->cooling action_cooling->seeding action_seeding->concentration action_concentration->solution

Caption: A logical decision tree for troubleshooting crystallization.

FAQ 2: The enantiomeric excess (e.e.) of my final product is below the target (>98%). How can I increase it?

Low e.e. indicates incomplete separation of the diastereomers.

Causality: The purity of the crystallized salt is a function of the thermodynamic equilibrium between the solid and solution phases. If the undesired diastereomer has significant solubility or co-precipitates, the e.e. will be compromised.

Troubleshooting Steps:

  • Recrystallize the Diastereomeric Salt: This is the most effective method. Dissolve the filtered salt in a minimum amount of hot solvent and recrystallize. This process selectively purges the more soluble, undesired diastereomer, significantly boosting the e.e. of the salt.

  • Optimize Stoichiometry: The molar ratio of the resolving agent to the racemate is crucial. A ratio of 0.5 equivalents of (D)-tartaric acid per 1.0 equivalent of (±)-2-methylpiperazine is often a good starting point, as it targets the crystallization of one enantiomer as a monotartrate salt.[6] Fine-tuning this ratio can improve both yield and selectivity.

  • Verify Purity of Resolving Agent: Ensure the chiral resolving agent itself has high enantiomeric purity. An impure resolving agent will inherently limit the maximum achievable e.e. of your product.

Table 1: Impact of Resolving Agent and Conditions on Resolution
Resolving AgentMolar Ratio (Acid:Racemate)Solvent SystemTypical Yield (%)Typical e.e. (%)Reference
(D)-(-)-Tartaric Acid~0.5 - 1.0Water / Ethanol70-90%>98% (after recrystallization)[6][7]
(-)-O,O'-Dibenzoyl-L-tartaric acidVariesVariesOften good crystallinityOften provides high e.e.[7]
(1R)-(-)-10-Camphorsulfonic acidVariesVariesVariesVaries[3]

Note: Data is representative and compiled from multiple sources. Optimal conditions must be determined empirically.

FAQ 3: My yield is low after liberating the free amine from its salt. Where could the product be lost?

Product loss during this final step is common and can often be minimized with careful technique.

Causality: The diastereomeric salt is stable. To recover the (S)-2-Methylpiperazine, you must add a base to neutralize the tartaric acid, making the amine "free" and extractable into an organic solvent.[5] Incomplete basification, poor extraction, or product volatility can lead to significant losses.

Troubleshooting Steps:

  • Ensure Complete Basification: Use a strong base like sodium hydroxide (NaOH) and monitor the pH of the aqueous layer, ensuring it is sufficiently basic (pH > 12) to fully deprotonate the amine.

  • Optimize Extraction: (S)-2-Methylpiperazine has some water solubility. Use a suitable organic solvent (e.g., toluene, dichloromethane) and perform multiple extractions (e.g., 3-4 times) to ensure complete removal from the aqueous phase.

  • Minimize Volatility Losses: (S)-2-Methylpiperazine is a relatively low-melting solid (mp 91-93 °C) and can be lost during solvent removal. Use a rotary evaporator at a moderate temperature and vacuum. For the final traces of solvent, use a high-vacuum line at room temperature rather than aggressive heating.

  • Recover the Resolving Agent: The aqueous layer contains the tartrate salt. It can be acidified to recover the tartaric acid, making the process more economical, especially on a large scale.[4]

Part 2: Optimizing Direct Asymmetric Synthesis Routes

Synthesizing the chiral piperazine directly from achiral or simpler chiral precursors avoids the resolution step. A common strategy involves the cyclization of a derivative of a chiral amino acid, such as N-Boc-alanine.[8]

FAQ 4: The yield of my diketopiperazine intermediate is low. What are the critical parameters?

The formation of the 2,5-diketopiperazine intermediate is a key cyclization step.

Causality: This step involves the deprotection of an N-protected dipeptide precursor, followed by an intramolecular cyclization. Incomplete deprotection, inefficient cyclization, or side reactions can all reduce the yield. An improved synthesis developed by Kiely and Priebe addresses solubility issues of the intermediate by using an N-benzyl group, which is removed later.[8]

Troubleshooting Steps:

  • Ensure Efficient Deprotection: If using an N-Boc-alanine precursor, the Boc group must be completely removed (e.g., with HCl gas in an organic solvent) before neutralization to initiate cyclization. Incomplete deprotection is a common cause of failure.

  • Optimize Cyclization Conditions: The cyclization is typically effected by neutralization with a base. The choice of base and solvent, as well as the temperature, can influence the rate and efficiency of the ring closure.

  • Improve Intermediate Solubility: The original synthesis by Armarego suffered from low yields due to the poor solubility of the diketopiperazine intermediate.[8] Incorporating a solubilizing protecting group, like an N-benzyl group on the glycine moiety, can dramatically improve yields by keeping the intermediate in solution for the subsequent reduction step.[8]

Diagram: Improved Asymmetric Synthesis Workflow

G cluster_0 Asymmetric Synthesis of (S)-2-Methylpiperazine A N-Boc-(S)-alanine C Peptide Coupling A->C B Ethyl N-benzylglycinate B->C D N-protected Dipeptide C->D Critical Point 1: Coupling Efficiency E Boc Deprotection & Cyclization D->E F (S)-1-Benzyl-3-methyl- diketopiperazine E->F Critical Point 2: Cyclization Yield G Reduction (LiAlH₄) F->G Key Improvement: N-benzyl group enhances solubility H (S)-1-Benzyl-2- methylpiperazine G->H I Debenzylation (H₂, Pd/C) H->I Critical Point 3: Complete Debenzylation J This compound I->J

Caption: Workflow for an improved asymmetric synthesis route.

FAQ 5: The final reduction or deprotection step is giving a poor yield or impure product. What can I try?

The final steps to reveal the target molecule are critical for overall success.

Causality: The reduction of the diketopiperazine with a strong reducing agent like lithium aluminum hydride (LiAlH₄) can be challenging if the substrate has poor solubility. The final deprotection, typically a catalytic hydrogenation to remove a benzyl group, must be driven to completion without affecting the chiral center.

Troubleshooting Steps:

  • For the Reduction Step:

    • Solvent Choice: Use a solvent in which the substrate is highly soluble, such as THF. The use of the N-benzyl protected diketopiperazine greatly improves solubility over unprotected versions.[8]

    • Reagent Purity: Ensure the LiAlH₄ is fresh and highly active.

  • For the Catalytic Debenzylation Step:

    • Catalyst Selection: Palladium on carbon (Pd/C) is the standard catalyst. Ensure it is not poisoned.[8][9]

    • Hydrogen Pressure: Use sufficient hydrogen pressure (e.g., 50 psig) to ensure the reaction proceeds at a reasonable rate.[8]

    • Monitor for Completion: The reaction should be monitored by TLC or GC/LC-MS to ensure all starting material is consumed before workup.

References

Technical Support Center: Purification of (S)-(+)-2-Methylpiperazine by Crystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (S)-(+)-2-Methylpiperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the purification of this valuable chiral building block. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot and optimize your purification process effectively.

The primary and most robust method for obtaining enantiomerically pure this compound is not through direct crystallization of the racemic free base, but via diastereomeric salt resolution . This guide is structured to walk you through this technique, from foundational principles to advanced troubleshooting.

Part 1: Foundational Principles & FAQs

This section addresses the fundamental questions regarding the "why" and "how" of the resolution process.

Q1: What is diastereomeric salt resolution, and why is it necessary for 2-methylpiperazine?

A1: this compound and its mirror image, (R)-(-)-2-Methylpiperazine, are enantiomers. This means they have identical physical properties (boiling point, solubility, etc.) and cannot be separated by standard crystallization or distillation. Diastereomeric salt resolution is a classical and highly effective technique to overcome this.[1] The process involves reacting the racemic mixture of 2-methylpiperazine with an enantiomerically pure chiral resolving agent, such as tartaric acid.[2] This reaction creates a pair of diastereomeric salts:

  • ((S)-2-Methylpiperazine) • ((D)-Tartaric Acid)

  • ((R)-2-Methylpiperazine) • ((D)-Tartaric Acid)

Unlike enantiomers, diastereomers have different physical properties, most importantly, different solubilities in a given solvent.[3] This difference allows one diastereomer to selectively crystallize from the solution while the other remains in the mother liquor, enabling their separation.[2]

Q2: How do I select the correct chiral resolving agent and solvent?

A2: The success of the resolution hinges on the choice of the resolving agent and the solvent system, as this combination dictates the solubility difference between the diastereomeric salts.[4]

  • Resolving Agent: For resolving racemic 2-methylpiperazine, optically active tartaric acid is a common, cost-effective, and efficient choice.[4] To selectively crystallize the salt of the desired This compound , the recommended resolving agent is D-(-)-tartaric acid . Conversely, using L-(+)-tartaric acid will preferentially precipitate the (R)-enantiomer's salt.[2][3]

  • Solvent Selection: The ideal solvent should exhibit a large solubility differential for the diastereomeric salt pair and a steep change in solubility with temperature.[4] A systematic solvent screening is the most reliable method for optimization. Water is a commonly used solvent where the diastereomeric monotartrate salts show a significant solubility difference.[4] Mixed solvent systems (e.g., methanol/water) can also be explored to fine-tune solubility.

Table 1: Key Parameters for Solvent Selection
ParameterObjectiveRationale
Solubility Differential Maximize the difference in solubility between the two diastereomeric salts.A large differential is the driving force for selective crystallization, leading to higher enantiomeric excess (e.e.) in the crystalline product.[4]
Temperature Coefficient High change in solubility with temperature.This allows for complete dissolution at an elevated temperature and high recovery of the less soluble salt upon cooling.[4]
Solute Solubility Moderate solubility of the desired salt at high temperatures.Ensures the salt can be fully dissolved in a reasonable volume of solvent, preventing the need for excessively large reactor volumes.
Crystallinity Promotes the formation of well-defined, stable crystals.Avoids "oiling out" and facilitates easy filtration and washing, reducing impurity inclusion.

Part 2: Experimental Protocols & Workflows

These protocols provide a validated starting point for your experiments. Always begin with small-scale trials to optimize conditions for your specific setup and raw material purity.

Workflow for Diastereomeric Resolution

The overall process can be visualized as a multi-step workflow from the racemic mixture to the final, purified enantiomer.

G cluster_0 Step 1: Salt Formation & Crystallization cluster_1 Step 2: Isolation cluster_2 Step 3: Liberation & Purification racemic Racemic (±)-2-Methylpiperazine dissolve Dissolve in Solvent (e.g., Water) & Heat racemic->dissolve agent D-(-)-Tartaric Acid agent->dissolve cool Controlled Cooling & Crystallization dissolve->cool filter Filter to Separate Crystals (Enriched (S)-Salt) cool->filter mother_liquor Mother Liquor (Contains soluble (R)-Salt) filter->mother_liquor wash Wash Crystals with Cold Solvent filter->wash liberate Liberate with Base (e.g., NaOH) in Water wash->liberate extract Extract with Organic Solvent liberate->extract dry Dry & Evaporate Solvent extract->dry final_product This compound (High e.e.) dry->final_product

Caption: Workflow for the chiral resolution of this compound.

Protocol 1: Diastereomeric Salt Crystallization

This protocol details the formation and isolation of the (S)-2-methylpiperazine • D-tartrate salt.

Materials:

  • Racemic 2-methylpiperazine

  • D-(-)-tartaric acid (1.0 molar equivalent)

  • Deionized water (or other chosen solvent)

  • Reaction vessel with stirring and temperature control

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Dissolution: In the reaction vessel, dissolve 1.0 molar equivalent of D-(-)-tartaric acid in a suitable volume of deionized water with stirring. The volume should be sufficient to dissolve all reactants at an elevated temperature (e.g., 70-80 °C).[4]

  • Addition of Racemate: To the stirred tartaric acid solution, add 1.0 molar equivalent of racemic 2-methylpiperazine.[4]

  • Heating: Heat the mixture with continuous stirring until all solids are completely dissolved.

  • Crystallization: Slowly cool the solution in a controlled manner. A slow cooling rate is crucial as it influences crystal size and purity. An ideal crystallization should show initial crystal formation after 5-20 minutes.[5] Seeding with a few crystals of a previously made batch can induce crystallization if needed.

  • Aging: Once the target temperature (e.g., 0-5 °C) is reached, allow the mixture to stir for an additional 2-4 hours to maximize the yield of the crystallized salt.[4]

  • Filtration: Isolate the precipitated diastereomeric salt by vacuum filtration.[2]

  • Washing: Wash the collected crystals with a small amount of cold solvent to remove the mother liquor containing the more soluble (R)-diastereomer.[2]

  • Drying: Dry the isolated salt in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.[4]

Protocol 2: Liberation of this compound (Free Base)

This protocol describes how to recover the pure amine from its tartrate salt.

Materials:

  • Isolated (S)-2-methylpiperazine • D-tartrate salt

  • Sodium hydroxide (NaOH) solution (e.g., 1 M or stronger)

  • Suitable organic extraction solvent (e.g., chloroform, dichloromethane)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Separatory funnel

Procedure:

  • Dissolution: Suspend or dissolve the isolated diastereomeric salt in water in a flask or beaker.[3]

  • Basification: With stirring, add the NaOH solution dropwise until the pH of the solution is strongly alkaline (pH > 10). This neutralizes the tartaric acid and liberates the free amine.[6]

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the liberated this compound with an organic solvent multiple times (e.g., 3x with appropriate volume).[1]

  • Drying: Combine the organic extracts and dry them over an anhydrous drying agent like sodium sulfate.

  • Evaporation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Protocol 3: Determination of Enantiomeric Excess (%e.e.)

Verifying the success of the resolution is critical. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method.

Procedure:

  • Sample Preparation: Accurately prepare a dilute solution of your final product in the HPLC mobile phase. It is also essential to prepare a solution of the original racemic material as a reference to identify the retention times of both enantiomers.[6]

  • HPLC Analysis:

    • Column: Use a suitable polysaccharide-based chiral stationary phase column.

    • Mobile Phase: A typical starting point is a mixture of a non-polar solvent (e.g., hexane) with an alcohol modifier (e.g., isopropanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.

    • Analysis: Equilibrate the column until a stable baseline is achieved. Inject the racemic standard first to determine the retention times for the (R) and (S) enantiomers. Then, inject your purified sample.[6]

  • Calculation: Integrate the peak areas for both enantiomers in your sample's chromatogram. Calculate the %e.e. using the formula:[6] %e.e. = [ |Area(S) - Area(R)| / (Area(S) + Area(R)) ] x 100

Part 3: Troubleshooting Guide

Even with robust protocols, challenges can arise. This section provides solutions to common problems.

Q3: I'm not getting any crystals, even after cooling. What's wrong?

A3: This is a common issue related to supersaturation.

  • Cause 1: Too much solvent. The concentration of the diastereomeric salt is below its saturation point at the cooled temperature.

    • Solution: Re-heat the solution and boil off a portion of the solvent to increase the concentration. Cool again to induce crystallization.[5]

  • Cause 2: Crystallization is kinetically slow. The solution is supersaturated, but the nucleation barrier has not been overcome.

    • Solution 1 (Scratching): Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass can provide nucleation sites.[5]

    • Solution 2 (Seeding): Add a single, tiny crystal ("seed crystal") of the desired product. This provides a template for crystal growth.[5]

Q4: My product is "oiling out" instead of forming crystals. How can I fix this?

A4: Oiling out occurs when the solute's solubility is exceeded, but the conditions are not right for forming a crystal lattice. The solute separates as a liquid phase.

  • Cause 1: Cooling too rapidly. The high degree of supersaturation is achieved too quickly.

    • Solution: Re-heat the mixture to re-dissolve the oil. Add a small amount of additional solvent (1-5%) and allow the solution to cool much more slowly, perhaps by placing it in an insulated container.[5]

  • Cause 2: Inappropriate solvent. The solvent may be too "good," preventing the ordered arrangement needed for crystallization.

    • Solution: Attempt the crystallization with a different solvent system identified during your screening.

Q5: The yield of my diastereomeric salt is very low. What are the likely causes?

A5: Low yield suggests that a significant portion of the desired product remains in the mother liquor.

  • Cause 1: Suboptimal solvent choice. The solubility of the desired salt is too high, even at low temperatures.

    • Solution: Re-evaluate your solvent screening data. A different solvent or a mixed-solvent system may be required.

  • Cause 2: Insufficient cooling or aging. Crystallization may be incomplete.

    • Solution: Ensure you are cooling to a sufficiently low temperature (e.g., 0-5 °C) and allowing the slurry to age for an adequate time (e.g., 2-4 hours or longer) with gentle stirring to reach equilibrium.[4]

  • Cause 3: Incorrect stoichiometry. An incorrect ratio of amine to resolving agent can affect the salt formation and its solubility profile.

    • Solution: Carefully re-check the molar equivalents of your starting materials.

Q6: The enantiomeric excess (%e.e.) of my final product is below 98%. How can I improve it?

A6: Low e.e. indicates insufficient separation of the diastereomers.

  • Cause 1: Co-precipitation. The more soluble diastereomer has precipitated along with the less soluble one. This often happens if the solution is cooled too quickly or is too concentrated.[5]

    • Solution: Perform a recrystallization. Dissolve the isolated salt in the minimum amount of hot solvent and cool slowly again. This second step will significantly enhance the diastereomeric purity and, consequently, the final e.e. Repeating this process may be necessary to achieve very high optical purity.[7]

  • Cause 2: Inefficient filtration/washing. Mother liquor containing the undesired diastereomer was not fully removed from the crystals.

    • Solution: Ensure the filter cake is pressed as dry as possible on the funnel. Wash the cake with a small amount of ice-cold fresh solvent to displace the impure mother liquor without dissolving a significant amount of the product.[2]

Troubleshooting Decision Tree: Low Enantiomeric Excess

G start Low %e.e. Detected (e.g., <98%) check_protocol Review Crystallization Protocol start->check_protocol cooling_rate Was cooling slow and controlled? check_protocol->cooling_rate washing_step Was washing effective with ice-cold solvent? check_protocol->washing_step cooling_rate->washing_step Yes recrystallize Action: Perform Recrystallization (Dissolve in min. hot solvent, cool slowly) cooling_rate->recrystallize No washing_step->recrystallize Yes (Co-precipitation likely) improve_washing Action: Re-wash filter cake or improve washing in next batch washing_step->improve_washing No re_analyze Re-analyze %e.e. via Chiral HPLC recrystallize->re_analyze improve_washing->re_analyze

Caption: Decision tree for troubleshooting low enantiomeric excess.

References

Technical Support Center: Purification of Racemic 2-Methylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of racemic 2-methylpiperazine. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining high-purity 2-methylpiperazine, a critical building block in the synthesis of numerous active pharmaceutical ingredients (APIs).[1] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimental work.

Critical Safety Precautions

Before commencing any experimental work, it is imperative to handle 2-methylpiperazine with appropriate safety measures. It is a flammable solid that is also corrosive and hygroscopic.[1][2][3][4]

  • Personal Protective Equipment (PPE): Always wear chemical safety goggles, protective gloves, and appropriate lab clothing. A respirator may be necessary if workplace conditions warrant its use.[2][3]

  • Handling: Use in a well-ventilated area and avoid inhalation of dust. Keep containers tightly sealed and protected from moisture and ignition sources.[2][3][5][6] Wash hands thoroughly after handling.[2]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and acids.[2]

  • First Aid: In case of contact with eyes or skin, flush immediately with plenty of water for at least 15 minutes.[2][6] If inhaled, move to fresh air.[2][6] Seek immediate medical attention if symptoms persist.

Troubleshooting Purification Challenges

This section addresses common problems encountered during the purification of racemic 2-methylpiperazine, providing diagnostic questions and step-by-step solutions.

Fractional Distillation Issues

Fractional distillation is a primary method for purifying 2-methylpiperazine from non-volatile residues and some closely boiling impurities. The boiling point of 2-methylpiperazine is approximately 155 °C at atmospheric pressure.[1][4]

Q: My final product purity is low after distillation. What are the likely causes and solutions?

A: Low purity after distillation typically points to inefficient separation.

  • Diagnosis:

    • Was the distillation rate too fast?

    • Is your fractionating column adequate for the separation?

    • Are there impurities with boiling points very close to 2-methylpiperazine?

  • Solutions:

    • Reduce Distillation Rate: Optimal separation requires a slow and steady distillation rate to allow for multiple vaporization-condensation cycles (theoretical plates) within the column.[5] A gradual rise of the condensate ring up the column is indicative of a good separation.[5]

    • Increase Column Efficiency: For impurities with close boiling points, a longer fractionating column (e.g., a Vigreux column) or a column packed with structured packing (like Raschig rings or metal sponges) is necessary to increase the number of theoretical plates.[5]

    • Isolate Fractions: Collect the distillate in several smaller fractions. Analyze the purity of each fraction using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to identify the purest fractions and combine them.

Q: I am observing product discoloration or degradation during distillation. How can I prevent this?

A: Discoloration or degradation suggests thermal decomposition.

  • Diagnosis:

    • Is the heating mantle temperature too high?

    • Is the product being exposed to high temperatures for an extended period?

  • Solutions:

    • Vacuum Distillation: Performing the distillation under reduced pressure will lower the boiling point of 2-methylpiperazine, thereby reducing the required pot temperature and minimizing thermal stress on the compound.

    • Precise Temperature Control: Use an oil bath or heating mantle with a temperature controller to ensure the pot temperature does not significantly exceed the boiling point of the liquid.

    • Inert Atmosphere: Purging the distillation apparatus with an inert gas like nitrogen or argon can prevent oxidative degradation at high temperatures.

Crystallization & Recrystallization Problems

Crystallization is often used as a final polishing step or for isolating 2-methylpiperazine from a reaction mixture.

Q: My 2-methylpiperazine is "oiling out" instead of forming crystals. What should I do?

A: "Oiling out" is a common problem where the solute separates as a liquid phase instead of a solid crystalline phase.[7] This often occurs when the solution is supersaturated at a temperature above the melting point of the solute, or if significant impurities are present that inhibit crystal lattice formation.[8]

  • Diagnosis:

    • Is the melting point of your crude material significantly depressed due to impurities?

    • Is the cooling rate too rapid?

    • Is the chosen solvent appropriate?

  • Troubleshooting Workflow:

    G start Oiling Out Observed step1 Re-heat solution to dissolve the oil start->step1 step2 Add more of the 'good' solvent (10-20% volume increase) step1->step2 step3 Cool the solution very slowly (e.g., insulated flask, stepwise cooling) step2->step3 step4 Does it still oil out? step3->step4 step5 Try a different solvent or solvent system step4->step5 Yes step7 Problem Solved: Collect Crystals step4->step7 No step5->step3 step6 Introduce seed crystals at the saturation point step5->step6 step8 Consider Column Chromatography for purification step5->step8 If all else fails step6->step3

    Caption: Troubleshooting workflow for "oiling out".

  • Detailed Solutions:

    • Adjust Solvent Volume: Re-heat the mixture to re-dissolve the oil. Add a small amount of additional solvent to decrease the supersaturation level, then cool slowly.[9]

    • Slow Down Cooling: Rapid cooling can cause the solution to become supersaturated at a temperature above the compound's melting point. Allow the solution to cool to room temperature slowly, and then transfer it to an ice bath. Insulating the flask can help slow the cooling process.[9]

    • Use Seed Crystals: Add a few small crystals of pure 2-methylpiperazine to the cooled solution just as it begins to look cloudy (the point of saturation). This provides a template for proper crystal growth.[10]

    • Change the Solvent System: If oiling persists, the solvent may be unsuitable. A good crystallization solvent should dissolve the compound well when hot but poorly when cold. Experiment with different solvents or a mixed-solvent system.[4]

    • Remove Impurities: High impurity levels can significantly lower the melting point and inhibit crystallization.[8] Consider a preliminary purification step like a charcoal treatment or column chromatography.[9]

Q: The yield from my crystallization is very low. How can I improve it?

A: Low yield is often a result of using too much solvent or incomplete precipitation.

  • Diagnosis:

    • Was an excessive amount of solvent used to dissolve the solid?

    • Was the solution cooled sufficiently and for a long enough time?

    • Is the compound significantly soluble in the chosen solvent even at low temperatures?

  • Solutions:

    • Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product.

    • Evaporate Excess Solvent: If too much solvent was added, gently heat the solution to evaporate a portion of it, then allow it to cool again.

    • Optimize Cooling: Ensure the solution is cooled to a low temperature (e.g., 0-5 °C in an ice bath) and allowed to stand for a sufficient time to maximize crystal formation.

    • Use an Anti-Solvent: Consider a mixed-solvent system. Dissolve the compound in a "good" solvent and then slowly add a "poor" solvent (an anti-solvent in which the compound is insoluble) until the solution becomes turbid. Then, heat to clarify and cool slowly.

Frequently Asked Questions (FAQs)

Q: What are the most common impurities in racemic 2-methylpiperazine and where do they come from?

A: Impurities are typically process-related and depend on the synthetic route.

  • From Ethylenediamine and Propylene Glycol/Oxide Synthesis: The primary starting materials may remain if the reaction is incomplete. A common side-product is piperazine , formed from the cyclization of two ethylenediamine molecules or related pathways.[11]

  • From Reductive Amination Routes: Depending on the specific precursors, side-products can include incompletely cyclized intermediates or over-alkylated species.[12][13]

  • General Impurities: Water is a common impurity as 2-methylpiperazine is hygroscopic.[2] Other related piperazines (e.g., N-methylpiperazine, ethylpiperazine) could be present if impure starting materials are used.[14]

Q: How do I choose the right purification method?

A: The choice depends on the nature of the impurities, the required purity level, and the scale of the experiment.

Method Best For Removing Scale Advantages Disadvantages
Fractional Distillation Non-volatile residues, impurities with significantly different boiling points.Lab to IndustrialHigh throughput, effective for large differences in volatility.Energy-intensive, may cause thermal degradation, poor for azeotropes.
Recrystallization Small amounts of impurities that have different solubility profiles.Lab to IndustrialHigh purification potential in a single step, cost-effective.Yield losses, risk of "oiling out", requires suitable solvent.
Column Chromatography Impurities with similar physical properties (e.g., polarity).Lab to PilotHigh separation power for complex mixtures.Labor-intensive, requires large solvent volumes, not ideal for large scale.

Q: What are the recommended analytical methods for checking the purity of 2-methylpiperazine?

A: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common methods.

  • Gas Chromatography (GC): Excellent for separating volatile impurities. A common setup involves a DB-17 (50%-Phenyl)-methylpolysiloxane column with a Flame Ionization Detector (FID).[14][15]

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method using a C18 column with a UV detector is suitable for analyzing 2-methylpiperazine and its non-volatile impurities.[16][17] The mobile phase often consists of a buffered aqueous solution and an organic modifier like acetonitrile.[17]

Standard Operating Protocols

Protocol: Fractional Distillation of Racemic 2-Methylpiperazine
  • Setup: Assemble a fractional distillation apparatus with a round bottom flask, a Vigreux column, a condenser, and a receiving flask. Ensure all joints are properly sealed. Place a stir bar in the round bottom flask.

  • Charging: Charge the crude 2-methylpiperazine into the round bottom flask (do not fill more than two-thirds full).

  • Heating: Begin heating the flask gently using a heating mantle.

  • Distillation: Heat the mixture to its boiling point. Control the heating rate to ensure a slow and steady rise of the vapor through the Vigreux column. The distillation rate should be approximately 1-2 drops per second.[5]

  • Fraction Collection: Discard the initial low-boiling fraction (forerun). Collect the main fraction when the temperature at the thermometer head stabilizes at the boiling point of 2-methylpiperazine (~155 °C at 760 mmHg).

  • Shutdown: Stop the distillation before the flask runs dry to prevent the formation of potentially explosive peroxides and overheating of the residue. Allow the apparatus to cool completely before disassembly.

Protocol: Recrystallization of Racemic 2-Methylpiperazine from a Toluene/Heptane System
  • Dissolution: Place the crude 2-methylpiperazine in an Erlenmeyer flask. Add a minimal amount of hot toluene to dissolve the solid completely with gentle heating and stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through fluted filter paper to remove them.

  • Induce Crystallization: Allow the solution to cool slowly towards room temperature. Once cooling begins, slowly add heptane (as an anti-solvent) until the solution becomes persistently cloudy.

  • Crystal Growth: Gently warm the solution until it becomes clear again, then allow it to cool undisturbed to room temperature. Finish the cooling process in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold heptane to remove residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol: Analytical Purity Assessment by Gas Chromatography (GC)

This protocol is based on established methods for analyzing related piperazine compounds.[14][15]

  • Column: DB-17 (30 m x 0.53 mm, 1 µm film thickness) or equivalent.[14][15]

  • Carrier Gas: Helium at a flow rate of 2 mL/min.[14][15]

  • Injector Temperature: 250 °C.[14][15]

  • Detector (FID) Temperature: 260 °C.[14][15]

  • Oven Program: Hold at 150 °C for 10 min, then ramp at 35 °C/min to 260 °C and hold for 2 min.[14][15]

  • Sample Preparation: Prepare a solution of 2-methylpiperazine in methanol (e.g., 100 µg/mL).

  • Injection: Inject 1.0 µL of the sample solution.

Visualized Workflow: General Purification Strategy

G cluster_0 Initial Assessment cluster_1 Primary Purification cluster_2 Final Polishing cluster_3 Final Product Crude Crude Racemic 2-Methylpiperazine Analysis1 Analytical Check (GC/HPLC) Identify Major Impurities Crude->Analysis1 Distill Fractional Distillation Analysis1->Distill Volatile Impurities Column Column Chromatography Analysis1->Column Polar Impurities Recrystallize Recrystallization Distill->Recrystallize Column->Recrystallize Analysis2 Final Purity Analysis (GC/HPLC) Recrystallize->Analysis2 PureProduct Pure Racemic 2-Methylpiperazine Analysis2->PureProduct

Caption: A general workflow for the purification of 2-methylpiperazine.

References

Common side reactions in the synthesis of 2-methylpiperazine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-methylpiperazine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of these valuable scaffolds. The inherent asymmetry and the presence of two nucleophilic nitrogen atoms in the 2-methylpiperazine ring present unique synthetic hurdles. This resource provides in-depth, experience-driven answers to frequently asked questions, complete with troubleshooting protocols and mechanistic insights to enhance your synthetic success.

Table of Contents

  • FAQs: N-Alkylation Reactions

    • Q1: I am getting a mixture of mono- and di-alkylated products. How can I improve the selectivity for the mono-alkylated derivative?

    • Q2: My reaction is forming a significant amount of a water-soluble byproduct that I suspect is a quaternary ammonium salt. How can I prevent this?

    • Q3: I am trying to synthesize an unsymmetrically substituted 1,4-dialkyl-2-methylpiperazine. What is the best strategy to avoid product mixtures?

  • FAQs: Acylation Reactions

    • Q4: I am observing low yields in my acylation reaction with 2-methylpiperazine. What are the potential causes and solutions?

  • FAQs: Reductive Amination

    • Q5: Why is reductive amination often preferred over direct alkylation with alkyl halides for N-alkylation of 2-methylpiperazine?

    • Q6: My reductive amination reaction is sluggish or incomplete. How can I optimize the reaction conditions?

  • Experimental Protocols

    • Protocol 1: Selective Mono-N-Alkylation using a Boc Protecting Group

    • Protocol 2: Optimized Reductive Amination of 2-Methylpiperazine

  • References

FAQs: N-Alkylation Reactions

Q1: I am getting a mixture of mono- and di-alkylated products. How can I improve the selectivity for the mono-alkylated derivative?

A1: This is a classic challenge in piperazine chemistry. The two secondary amines in 2-methylpiperazine have similar nucleophilicity, leading to competitive di-alkylation.[1][2] The methyl group at the 2-position introduces some steric hindrance, but often not enough to completely prevent reaction at the N1 position. Here are several strategies to enhance mono-alkylation selectivity:

  • Stoichiometric Control: The most straightforward approach is to use a large excess of 2-methylpiperazine relative to the alkylating agent.[2] This statistically favors the reaction of the electrophile with an unreacted piperazine molecule over the mono-alkylated product. However, this method can be wasteful and requires an efficient separation of the product from the excess starting material.

  • Use of Protecting Groups: A highly effective and clean method is to temporarily block one of the nitrogen atoms with a protecting group.[2][3] The tert-butoxycarbonyl (Boc) group is commonly used for this purpose.[1][3] The mono-Boc protected 2-methylpiperazine can then be alkylated at the free secondary amine, followed by deprotection of the Boc group to yield the desired mono-alkylated product.[2] This strategy offers excellent control and generally leads to cleaner reactions.[4]

  • In-situ Mono-protonation: Reacting piperazine with one equivalent of an acid to form the monohydrochloride salt in-situ can also favor mono-alkylation.[1] This method deactivates one of the nitrogen atoms towards alkylation.

Troubleshooting Flowchart for Poor Mono-alkylation Selectivity

start Poor Selectivity: Mixture of Mono- and Di-alkylated Products strategy Select a Strategy start->strategy stochiometry Use Large Excess of 2-Methylpiperazine (3-5 eq.) strategy->stochiometry Simple & Quick protecting_group Employ Protecting Group Strategy (e.g., Mono-Boc Protection) strategy->protecting_group High Control reductive_amination Switch to Reductive Amination (see FAQ 5) strategy->reductive_amination Alternative Method outcome1 Improved Selectivity, but requires difficult separation stochiometry->outcome1 outcome2 High Selectivity, Clean Reaction Profile protecting_group->outcome2 outcome3 Excellent Selectivity, Avoids Quaternization reductive_amination->outcome3

Caption: Decision tree for improving mono-alkylation selectivity.

Q2: My reaction is forming a significant amount of a water-soluble byproduct that I suspect is a quaternary ammonium salt. How can I prevent this?

A2: The formation of quaternary ammonium salts is a common side reaction, especially with reactive alkylating agents like methyl iodide or benzyl bromide.[1][3][5] This occurs when a nitrogen atom is alkylated twice.[1] These salts are often highly soluble in water, which can complicate the work-up and purification.[3]

Here’s how to mitigate this issue:

  • Avoid Over-alkylation: The primary cause is the reaction of the desired N-alkylated product with another molecule of the alkylating agent. To prevent this, you can:

    • Control Stoichiometry: Use a precise 1:1 stoichiometry of your reactants or a slight excess of the piperazine.[1]

    • Slow Addition: Add the alkylating agent dropwise to the reaction mixture to maintain a low concentration of the electrophile.[3]

    • Lower Reaction Temperature: Running the reaction at a lower temperature can reduce the rate of the second alkylation.

  • Switch to Reductive Amination: Reductive amination is an excellent alternative to direct alkylation for introducing alkyl groups.[3] This method involves the reaction of 2-methylpiperazine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ. By its mechanism, reductive amination cannot form quaternary ammonium salts.[3]

Q3: I am trying to synthesize an unsymmetrically substituted 1,4-dialkyl-2-methylpiperazine. What is the best strategy to avoid product mixtures?

A3: Synthesizing an unsymmetrically disubstituted piperazine requires a stepwise approach to ensure that the two different alkyl groups are introduced selectively.[6] A one-pot reaction with two different alkylating agents will result in a statistical mixture of products that is very difficult to separate.

The most reliable method involves a protection-alkylation-deprotection-alkylation sequence:

  • Mono-protection: Start by protecting one of the nitrogen atoms of 2-methylpiperazine, for example, with a Boc group.

  • First Alkylation: Introduce the first alkyl group (R1) onto the unprotected nitrogen.

  • Deprotection: Remove the protecting group to reveal the free secondary amine.

  • Second Alkylation: Introduce the second, different alkyl group (R2) onto the newly deprotected nitrogen.

This sequential approach ensures the regioselective introduction of both alkyl groups, leading to a single desired product.

FAQs: Acylation Reactions

Q4: I am observing low yields in my acylation reaction with 2-methylpiperazine. What are the potential causes and solutions?

A4: Acylation of 2-methylpiperazine with acyl chlorides or anhydrides is generally a robust reaction.[7] However, low yields can result from several factors:

  • Base Selection: A base is required to neutralize the HCl or carboxylic acid byproduct generated during the reaction. Triethylamine or diisopropylethylamine are common choices. Ensure at least one equivalent of base is used for each acyl group being added. Insufficient base can lead to the protonation of the piperazine nitrogen, rendering it non-nucleophilic.

  • Reactivity of the Acylating Agent: Highly reactive acylating agents can be prone to hydrolysis if moisture is present in the reaction. Ensure your solvent and reagents are dry. Conversely, a less reactive acylating agent may require heating or a catalyst (like DMAP) to proceed at a reasonable rate.

  • Steric Hindrance: The methyl group at the 2-position can sterically hinder the approach of bulky acylating agents to the adjacent nitrogen (N1). If you are targeting the N1 position, you may need more forcing conditions (higher temperature, longer reaction time).

  • Work-up and Purification: Di-acylated piperazines can sometimes be challenging to purify. They may have different solubility profiles compared to the starting material and mono-acylated intermediates. Review your purification strategy (e.g., chromatography, crystallization) to ensure you are not losing product during this stage.

FAQs: Reductive Amination

Q5: Why is reductive amination often preferred over direct alkylation with alkyl halides for N-alkylation of 2-methylpiperazine?

A5: Reductive amination offers several key advantages over direct alkylation, making it a preferred method in many synthetic applications:[8][9]

  • Avoidance of Over-alkylation: As mentioned in Q2, the mechanism of reductive amination, which proceeds through an imine or iminium ion intermediate, inherently prevents the formation of quaternary ammonium salts.[3] This leads to cleaner reaction profiles and simplifies purification.

  • Milder Reaction Conditions: Reductive amination is typically carried out under mild conditions using reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[10] This is in contrast to direct alkylation, which may require heating and can be incompatible with sensitive functional groups.

  • Broader Substrate Scope: A wide variety of aldehydes and ketones can be used, allowing for the introduction of a diverse range of alkyl substituents.[10]

Reaction Pathway: Reductive Amination vs. Direct Alkylation

cluster_0 Reductive Amination cluster_1 Direct Alkylation a 2-Methylpiperazine + R-CHO b Iminium Ion Intermediate a->b H+ c Mono-alkylated Product b->c [H] (e.g., NaBH(OAc)3) d 2-Methylpiperazine + R-X e Mono-alkylated Product d->e -HX f Di-alkylated Product e->f + R-X g Quaternary Salt e->g + R-X (on same N)

Caption: Comparison of reductive amination and direct alkylation pathways.

Q6: My reductive amination reaction is sluggish or incomplete. How can I optimize the reaction conditions?

A6: While generally reliable, reductive aminations can sometimes be slow. Here are some troubleshooting steps:

  • pH of the Reaction: The formation of the imine/iminium ion is the first step and is often rate-limiting. This step is typically acid-catalyzed.[10] If your reaction is too basic, imine formation will be slow. If it is too acidic, the amine starting material will be protonated and non-nucleophilic. The optimal pH is usually weakly acidic (around 5-6). You can add a small amount of acetic acid to catalyze the reaction.

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice as it is mild, tolerant of acidic conditions, and does not reduce most aldehydes and ketones.[10] Sodium cyanoborohydride (NaBH₃CN) is also effective but is toxic. Sodium borohydride (NaBH₄) can be used, but it is a stronger reducing agent and may reduce the starting aldehyde/ketone if not used carefully. It is typically added after the imine has had time to form.

  • Solvent: Dichloromethane (DCM), 1,2-dichloroethane (DCE), or tetrahydrofuran (THF) are common solvents. Ensure the solvent is anhydrous, as water can inhibit imine formation.

  • Reaction Time and Temperature: Most reductive aminations proceed at room temperature. If the reaction is slow, gentle heating (e.g., to 40 °C) can sometimes be beneficial, but be mindful of the stability of your starting materials and reagents. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.

Experimental Protocols

Protocol 1: Selective Mono-N-Alkylation using a Boc Protecting Group

This protocol outlines the steps for the mono-protection of 2-methylpiperazine, followed by alkylation and deprotection.

Step 1: Mono-Boc Protection of 2-Methylpiperazine

  • Dissolve 2-methylpiperazine (2 equivalents) in a suitable solvent like dichloromethane (DCM) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Prepare a solution of di-tert-butyl dicarbonate (Boc₂O) (1 equivalent) in DCM.

  • Add the Boc₂O solution dropwise to the stirred 2-methylpiperazine solution over 1-2 hours.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC or LC-MS for the formation of the mono-Boc product.

  • Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate the mono-Boc-2-methylpiperazine.

Step 2: N-Alkylation of Mono-Boc-2-methylpiperazine

  • Dissolve mono-Boc-2-methylpiperazine (1 equivalent) in a solvent such as acetone or acetonitrile.

  • Add a base, such as potassium carbonate (1.5-2 equivalents).

  • Add the alkylating agent (e.g., an alkyl halide) (1-1.2 equivalents).

  • Heat the mixture to reflux and monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude N-alkylated, Boc-protected product. This can be purified by column chromatography if necessary.

Step 3: Boc Deprotection

  • Dissolve the N-alkylated, Boc-protected product in DCM.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

  • Stir the mixture at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, remove the solvent and excess acid under reduced pressure.

  • The product will be obtained as the corresponding salt. To obtain the free base, dissolve the residue in water, basify with a suitable base (e.g., NaOH or Na₂CO₃), and extract with an organic solvent like DCM or ethyl acetate.

Protocol 2: Optimized Reductive Amination of 2-Methylpiperazine

This protocol describes a general procedure for the N-alkylation of 2-methylpiperazine via reductive amination.

  • To a stirred solution of 2-methylpiperazine (1.2 equivalents) in an anhydrous solvent such as DCM or DCE, add the aldehyde or ketone (1 equivalent).

  • Add acetic acid (0.1 equivalents) to catalyze imine formation. Stir the mixture at room temperature for 1-2 hours.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise to the reaction mixture. Be cautious as some gas evolution may occur.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 2-24 hours.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or crystallization as needed.

Data Summary Table

Reaction TypeKey ChallengeRecommended SolutionTypical Yield RangeReference
N-Alkylation Di-alkylationUse of mono-Boc protecting group70-90%[1][2][3]
Quaternary Salt FormationSwitch to Reductive Amination60-85%[3]
Acylation Low ReactivityAdd DMAP as a catalyst75-95%
Reductive Amination Incomplete ReactionAcid catalysis (e.g., AcOH)60-90%[10]

References

Troubleshooting low enantiomeric excess in chiral separations

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the troubleshooting guide for enantiomeric separations. As a Senior Application Scientist, my goal is to provide you with a logical, scientifically-grounded framework to diagnose and resolve issues of low enantiomeric excess (ee) or poor resolution in your chiral chromatography. This guide is structured to address problems systematically, starting from the most common and critical areas.

Section 1: Foundational Troubleshooting - Is Your Method Valid?

Before optimizing your reaction or purification, you must have absolute confidence in your analytical method. An unoptimized or flawed chromatographic method is a frequent source of misleadingly low enantiomeric excess values.[1]

Q1: I'm observing low ee% for my new compound. Where do I possibly begin?

Your first step is always to validate the analytical method itself, before questioning the synthesis or sample.[1] You must prove that your method can effectively separate the enantiomers if they are present in a 50:50 ratio.

Protocol: Racemic Standard Analysis

Objective: To confirm that the chiral chromatography method is capable of separating the enantiomers of the target compound.

Steps:

  • Prepare a True Racemic Standard: Synthesize or procure a sample that is known to be racemic (a 50:50 mixture of both enantiomers).

  • Sample Preparation: Dissolve the racemic standard in a solvent compatible with your initial mobile phase conditions. Ensure the sample is fully dissolved and filtered through a 0.45 µm filter to prevent system contamination.[2]

  • Analysis: Inject the racemic standard onto your chiral column using your current method.

  • Evaluation:

    • Expected Result: You should observe two distinct peaks with baseline resolution (Resolution, Rs > 1.5) and approximately equal peak areas.[3]

    • Troubleshooting:

      • No Separation (Single Peak): Your current combination of Chiral Stationary Phase (CSP) and mobile phase is not effective. Proceed to Section 2.

      • Partial Separation (Fused Peaks, Rs < 1.5): The method shows promise but requires optimization. Proceed to Section 2 to improve resolution.

      • Poor Peak Shape (Tailing/Fronting): This can interfere with accurate integration and quantification. See Q3 in this section.

Q2: My peaks for the racemic standard are separated, but the peak area ratio isn't 50:50. What does this mean?

This could indicate a few issues:

  • Co-eluting Impurity: An impurity may be hiding under one of the enantiomer peaks. Use a mass spectrometer (MS) detector if available to check for mass differences across the peak.

  • On-Column Degradation/Racemization: One enantiomer might be less stable under the analytical conditions. See Section 3 for troubleshooting analyte stability.

  • Detector Response Factor: While rare for enantiomers, it's possible the detector response is slightly different if the mobile phase composition causes differential aggregation or solvatochromic shifts. This is less likely with UV detectors but worth considering.

Q3: I see significant peak tailing or fronting. How does this impact my results and how can I fix it?

Poor peak shape compromises resolution and leads to inaccurate peak integration, which is critical for calculating enantiomeric excess.[4] Tailing is often seen with acidic or basic analytes that undergo secondary interactions with the stationary phase.

  • For Acidic Analytes: Add a small amount (typically 0.1% v/v) of a weak acid like acetic acid or formic acid to the mobile phase. For more stubborn tailing, a stronger acid like trifluoroacetic acid (TFA) can be used, but be mindful of its potential to permanently alter some columns.[5]

  • For Basic Analytes: Add a small amount (typically 0.1% v/v) of a weak base like diethylamine (DEA) or triethylamine (TEA) to the mobile phase.[2] This neutralizes active sites on the silica support that can cause tailing.

The flowchart below outlines the initial validation and troubleshooting logic.

start Low ee% or Poor Resolution Observed validate_method Is the analytical method validated for a racemic standard? start->validate_method run_racemic Action: Analyze a true racemic standard. validate_method->run_racemic No eval_separation Are two peaks baseline separated (Rs > 1.5)? validate_method->eval_separation Yes run_racemic->eval_separation eval_area Is the peak area ratio ~50:50? eval_separation->eval_area Yes troubleshoot_separation Proceed to Section 2: Troubleshoot Chromatographic Parameters eval_separation->troubleshoot_separation No method_ok Method is Analytically Sound. Problem is likely with the sample. eval_area->method_ok Yes troubleshoot_quant Investigate co-elution, response factor, or on-column degradation. eval_area->troubleshoot_quant No

Caption: Initial workflow for validating the analytical method.

Section 2: Optimizing Chromatographic Parameters

Once your method is validated, or if it failed validation, the next step is to optimize the key chromatographic parameters that govern chiral recognition. Selectivity (α) is the most critical factor in achieving separation.[6]

Q4: I have no separation on my current column. How do I choose a better Chiral Stationary Phase (CSP)?

The choice of CSP is the most important factor in achieving a separation.[3][7] Chiral recognition relies on forming a transient diastereomeric complex between the analyte and the CSP. For this to occur, there must be at least three points of interaction.[8]

It is impossible to predict with certainty which CSP will work for a novel compound. Therefore, a screening approach using several columns with different selectors is the most effective strategy.[6][9]

Table 1: Common Chiral Stationary Phases and Their Characteristics

CSP Type Chiral Selector Primary Interaction Mechanisms Best For
Polysaccharide-based Cellulose or Amylose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) Hydrogen bonding, π-π interactions, dipole-dipole, inclusion in chiral grooves.[7] Broadest applicability; high success rate for a wide range of racemates.[7][10]
Protein-based α1-acid glycoprotein (AGP), Cellulase, etc. Hydrophobic and polar interactions. Separation is highly dependent on mobile phase pH.[7] Ionizable compounds, especially in reversed-phase mode.[7]
Cyclodextrin-based β- or γ-cyclodextrins Formation of inclusion complexes within the hydrophobic cyclodextrin cavity.[7] Molecules with aromatic rings that can fit into the cavity.
Pirkle-type (Brush-type) e.g., (R)-N-(3,5-Dinitrobenzoyl)phenylglycine π-π interactions, hydrogen bonding, dipole stacking. Compounds with π-acidic or π-basic groups, amides, esters.

| Ligand Exchange | Amino acid (e.g., L-proline) complexed with a metal ion (e.g., Cu²⁺) | Formation of ternary diastereomeric metal complexes. | Amino acids and other molecules capable of forming coordination complexes.[9] |

Recommendation: If you are starting from scratch, begin by screening a set of polysaccharide-based columns (e.g., one cellulose-based and one amylose-based selector) under normal phase, reversed-phase, and polar organic conditions.[9]

Q5: How do I optimize the mobile phase for better resolution?

The mobile phase composition directly influences the interactions between your analyte and the CSP, affecting both retention and selectivity.[6]

  • Normal Phase (NP):

    • Solvents: Typically a mixture of an alkane (e.g., hexane, heptane) and an alcohol modifier (e.g., isopropanol (IPA), ethanol).

    • Optimization: Vary the percentage of the alcohol modifier. A lower alcohol percentage generally increases retention and can improve resolution, but analysis times will be longer. Start with a 90:10 Hexane:IPA mixture and systematically decrease the alcohol content to 95:5 or increase it to 80:20.

  • Reversed Phase (RP):

    • Solvents: A mixture of an aqueous buffer (e.g., phosphate, ammonium acetate) and an organic modifier (e.g., acetonitrile, methanol).[7]

    • Optimization: The type of organic modifier can have a significant effect. If a separation isn't achieved with acetonitrile, try methanol, and vice versa. The pH of the buffer is a critical parameter for ionizable compounds.[7]

  • Additives/Modifiers: As discussed in Q3, acidic and basic additives are crucial for good peak shape for ionizable analytes.[5] Sometimes, changing the additive (e.g., from TFA to formic acid) can also alter the selectivity and change the elution order of the enantiomers.[6]

Q6: What is the effect of temperature on chiral separations?

Temperature is a powerful but complex parameter for optimizing chiral separations.[11] The effect is not always predictable.

  • General Rule: In most cases, chiral separations are enthalpy-controlled. This means that decreasing the temperature increases the stability of the transient diastereomeric complexes, leading to stronger interactions, higher selectivity (α), and better resolution.[12][13] However, this also leads to longer retention times and broader peaks due to slower mass transfer.

  • Exceptions: In some entropy-driven separations, increasing the temperature can actually improve resolution.[14] Furthermore, temperature changes can sometimes induce structural transitions in the CSP, which can dramatically alter selectivity or even reverse the enantiomer elution order.[11][14]

Experimental Approach: Systematically evaluate the separation at different temperatures (e.g., 15°C, 25°C, and 40°C). Calculate the resolution (Rs) and selectivity (α) at each temperature to determine the optimal setting.

Table 2: Temperature Effects on Chromatographic Parameters

Parameter Effect of Decreasing Temperature (Typical) Effect of Increasing Temperature (Typical)
Retention Factor (k') Increases Decreases[12]
Selectivity (α) Increases[12] Decreases[12]
Resolution (Rs) Often Improves[13][15] Often Decreases[12]
Peak Width Increases (Broadens) Decreases (Sharpens)

| Analysis Time | Increases | Decreases |

Q7: Can flow rate affect my resolution?

Yes, but it's usually one of the last parameters to optimize.

  • Impact: Lowering the flow rate increases the time the analyte spends interacting with the stationary phase, which can improve efficiency and, consequently, resolution. Conversely, increasing the flow rate decreases analysis time but can lead to peak broadening and a loss of resolution.[12][16][17]

  • Optimization: For analytical separations on a standard 4.6 mm ID column, a flow rate of 1.0 mL/min is a common starting point. If you have partial separation (e.g., Rs between 1.2 and 1.5), try decreasing the flow rate to 0.8 or 0.5 mL/min to see if you can achieve baseline resolution.

Section 3: Sample-Related Issues

Sometimes the problem lies not with the chromatography system, but with the sample itself.

Q8: My sample won't dissolve in the mobile phase. What solvents can I use?

The sample solvent is critical. Ideally, you should dissolve your sample in the mobile phase itself. If that's not possible due to solubility issues, use the weakest solvent that will dissolve the sample.

CAUTION: Injecting a sample dissolved in a solvent much stronger than the mobile phase (e.g., DCM or THF in a hexane-based mobile phase) can cause severe peak distortion, splitting, or even precipitation of the analyte on the column.[18][19]

  • Immobilized vs. Coated CSPs: Modern immobilized polysaccharide columns are chemically bonded to the silica and are compatible with a wider range of solvents, including THF, DCM, and ethyl acetate.[18][19] Older coated columns are not, and using these "forbidden" solvents will irreversibly destroy the column. Always check your column's instruction manual.[18]

Q9: Could my product be racemizing during analysis?

Yes, this is a known phenomenon, especially for molecules with a low energy barrier to inversion, such as some benzodiazepines.[13] If the racemization rate is comparable to the chromatographic timescale, you may observe peak coalescence or a plateau between the two enantiomer peaks.[13]

Troubleshooting:

  • Lower the Temperature: Reducing the column temperature can slow down the rate of on-column racemization, often improving the separation.[13]

  • Modify Mobile Phase: Changes in mobile phase pH or composition can sometimes stabilize the analyte.

  • Sample Stability: Prepare samples fresh and store them at low temperatures before injection to minimize racemization in the vial.

Section 4: Advanced Topics & FAQs

Q10: What is Supercritical Fluid Chromatography (SFC) and can it help with my chiral separation?

SFC is a powerful technique for chiral separations that uses supercritical CO2 as the primary mobile phase, mixed with an organic co-solvent (modifier).[20][21]

Advantages over HPLC:

  • Speed: The low viscosity of the mobile phase allows for much higher flow rates, leading to separations that are 3-5 times faster than HPLC.[21][22]

  • Efficiency: SFC often provides higher efficiency and better resolution.[21]

  • Solvent Reduction: It significantly reduces the consumption of toxic organic solvents.[22]

  • Complementary Selectivity: The separation mechanism in SFC can be different from HPLC, meaning it can sometimes resolve enantiomers that are difficult to separate by LC.[22]

If you have access to an SFC system, it is an excellent tool to include in your chiral screening workflow.[20]

Q11: What does the "Three-Point Interaction Model" mean for my separation?

This is the fundamental principle of chiral recognition. For a CSP to differentiate between two enantiomers, there must be a minimum of three simultaneous interactions between the analyte and the stationary phase. At least one of these interactions must be stereochemically dependent (e.g., steric hindrance).

cluster_0 Enantiomer 1 (Strongly Retained) cluster_1 Enantiomer 2 (Weakly Retained) CSP1 Chiral Stationary Phase E1 Enantiomer 1 E1->CSP1 Interaction A (e.g., H-Bond) E1->CSP1 Interaction B (e.g., π-π Stacking) E1->CSP1 Interaction C (e.g., Steric Fit) CSP2 Chiral Stationary Phase E2 Enantiomer 2 E2->CSP2 Interaction A (e.g., H-Bond) E2->CSP2 Interaction B (e.g., π-π Stacking) E2->CSP2 Interaction C Blocked (Steric Hindrance) caption Caption: The three-point interaction model.

Caption: The three-point interaction model.

As the diagram illustrates, one enantiomer can achieve all three favorable interactions, leading to a stable complex and longer retention. Its mirror image, due to its different spatial arrangement, cannot achieve all three interactions simultaneously and is therefore retained less strongly.

Q12: My column performance has degraded over time. Can I regenerate it?

Yes, but the procedure depends on the column type.

  • Immobilized Columns: These are robust and can often be regenerated by flushing with strong solvents like DMF or THF, followed by an intermediate solvent like ethanol before returning to the mobile phase.[18]

  • Coated Columns: These are much more delicate. Flushing with strong, "forbidden" solvents will destroy them. Typically, they can be flushed with 2-propanol or the strongest solvent allowed by the manufacturer.[18]

  • Contamination: If performance loss is due to strongly adsorbed materials at the head of the column, reversing the column flow (backflushing) to waste can sometimes dislodge the contaminants from the inlet frit.[4][18]

Always consult the column care and maintenance guide provided by the manufacturer before attempting any regeneration procedure.

References

Technical Support Center: Optimizing Solvent Selection for (S)-(+)-2-Methylpiperazine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing reactions with (S)-(+)-2-Methylpiperazine. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and enhance their experimental outcomes. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven insights to address the common challenges you may encounter.

Frequently Asked Questions (FAQs)

General Considerations

Q1: What are the key properties of this compound I should consider before selecting a solvent?

A1: Understanding the physicochemical properties of this compound is the foundation for rational solvent selection. Key properties include:

  • Structure and Polarity: this compound is a chiral cyclic diamine. It has a topological polar surface area of 24.1 Ų, indicating significant polarity.[1][2] The molecule contains two nitrogen atoms—one secondary (N1) and one secondary, stereogenic center-adjacent (N4)—both of which are nucleophilic and can act as hydrogen bond acceptors. The N-H protons can act as hydrogen bond donors.

  • Solubility: It is highly soluble in water and also soluble in alcohols like ethanol.[3][4] Its solubility in other common organic solvents should be experimentally verified, but its polar nature suggests good solubility in polar protic and polar aprotic solvents.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₅H₁₂N₂ [2][6]
Molecular Weight 100.16 g/mol [2][6]
Melting Point 91-93 °C
pKa pK1: 5.62; pK2: 9.60 (for racemate) [5]
Topological Polar Surface Area 24.1 Ų [2]

| Optical Activity | [α]20/D +6.8°, c = 1 in ethanol | |

Troubleshooting Common Reactions

Q2: My N-alkylation reaction is slow or not proceeding to completion. How can solvent choice impact the reaction rate?

A2: The rate of an N-alkylation, a type of nucleophilic substitution (SN2) reaction, is highly dependent on the solvent. The key is to choose a solvent that effectively dissolves the reactants but does not overly stabilize the nucleophile (this compound) to the point of reducing its reactivity.

  • Aprotic Polar Solvents are Generally Preferred: Solvents like N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), and Dimethyl Sulfoxide (DMSO) are excellent choices for SN2 reactions.[7] They are polar enough to dissolve the piperazine salt and the base (e.g., K₂CO₃), but they do not form strong hydrogen bonds with the amine nucleophile. This leaves the amine's lone pair of electrons more available to attack the electrophile, accelerating the reaction.

  • The Problem with Protic Solvents: Polar protic solvents like water, ethanol, or isopropanol can significantly slow down SN2 reactions.[8] They form a "solvent cage" around the nucleophilic amine through hydrogen bonding, which stabilizes it and increases the energy required for it to react.[8][9] While the reaction may still proceed, it will often be much slower compared to aprotic polar conditions.

  • Nonpolar Solvents: Solvents like toluene, heptane, or THF are generally poor choices for N-alkylation of piperazine salts due to low solubility of the starting materials. However, for reactions with free-base piperazine and non-polar electrophiles, they can be effective, particularly at elevated temperatures.

Q3: I am observing significant di-substitution instead of the desired mono-substituted product. How can I improve mono-selectivity using solvent and other conditions?

A3: Achieving mono-selectivity is a classic challenge with piperazine due to its two reactive secondary amines. While stoichiometry is the primary control (using an excess of piperazine is one strategy), solvent and reaction conditions play a critical role.

  • Solvent Polarity and Steric Hindrance: In less polar solvents, the mono-substituted product is less soluble than the starting piperazine. This can sometimes lead to its precipitation, effectively removing it from the reaction and preventing further substitution. However, this is not a universally reliable method.

  • Flow Chemistry vs. Batch: Recent studies have shown that flow reactors can improve mono-substitution yields by maintaining a high concentration of the starting piperazine relative to the electrophile at the point of mixing.[10]

  • Strategic Use of Protic Solvents: While protic solvents slow the reaction, they can sometimes enhance selectivity. The hydrogen bonding network can create differential steric hindrance around the two nitrogen atoms, particularly after one has been substituted, potentially disfavoring the second alkylation. This approach requires careful optimization.

Q4: The enantioselectivity of my reaction is lower than expected. Can the solvent influence the stereochemical outcome?

A4: Absolutely. The solvent can have a profound effect on both diastereoselectivity and enantioselectivity in asymmetric reactions.[11]

  • Mechanism: The solvent influences the conformation of the transition state. In chiral reactions, different transition states leading to different stereoisomers will have different energies. A solvent can stabilize one transition state over another through specific interactions like hydrogen bonding or dipole-dipole interactions, thereby favoring the formation of one stereoisomer.

  • Case Study Example: In a study on the asymmetric Michael addition of aldehydes to nitroalkenes catalyzed by a chiral piperazine derivative, changing the solvent from THF to a DCM/hexane mixture or isopropanol dramatically increased both the diastereomeric ratio and the enantiomeric excess (% ee).[11] This highlights that even subtle changes in the solvent environment can have a large impact.

  • Recommendation: For stereoselective reactions, a solvent screen is essential. It is recommended to test a range of solvents with varying properties, including ethers (THF, 2-MeTHF), chlorinated solvents (DCM), alcohols (IPA), and hydrocarbons (toluene, hexane), to find the optimal balance of interactions for high selectivity.

Experimental Protocols & Workflows

Protocol 1: General Solvent Screening for N-Alkylation

This protocol provides a systematic approach to screen solvents for the N-alkylation of this compound with an alkyl halide.

Materials:

  • This compound

  • Alkyl halide (e.g., Benzyl Bromide)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered

  • Screening Solvents: DMF, MeCN, THF, Toluene (anhydrous)

  • Analytical tools: TLC plates, LC-MS

Procedure:

  • Setup: In four separate, dry reaction vials equipped with stir bars, add this compound (1.0 eq) and anhydrous K₂CO₃ (2.5 eq).

  • Solvent Addition: To each vial, add one of the screening solvents (DMF, MeCN, THF, Toluene) to a concentration of approx. 0.5 M.

  • Stirring: Stir the suspensions under an inert atmosphere (Nitrogen or Argon) at room temperature for 20 minutes.

  • Electrophile Addition: Add the alkyl halide (1.1 eq) to each vial.

  • Reaction: Heat all four reactions to a consistent temperature (e.g., 70 °C) and allow them to stir.

  • Monitoring: At regular intervals (e.g., 1h, 3h, 6h, 24h), take a small aliquot from each reaction, quench with water, extract with ethyl acetate, and analyze by TLC and/or LC-MS to assess conversion and product distribution (mono- vs. di-substituted).

  • Analysis: Compare the results to identify the solvent that provides the best combination of reaction rate, conversion, and selectivity for your specific substrate.

Solvent Selection Workflow Diagram

This diagram outlines a logical workflow for selecting an appropriate solvent for a new reaction involving this compound.

SolventSelectionWorkflow start Define Reaction Type (e.g., N-Alkylation, Acylation) solubility_check Step 1: Solubility Check Are reactants soluble in a 'green' solvent (Ethanol, EtOAc)? start->solubility_check polar_aprotic Step 2: Aprotic Polar Screen (MeCN, DMF, 2-MeTHF) Good for Sɴ2, high rate. solubility_check->polar_aprotic No optimization Step 5: Optimization Analyze rate, yield, selectivity. Consider solvent mixtures. solubility_check->optimization Yes polar_aprotic->optimization polar_protic Step 3: Protic Screen (EtOH, IPA) Consider if selectivity is an issue. polar_protic->optimization non_polar Step 4: Nonpolar Screen (Toluene, Heptane) Consider for free base reactions or specific selectivity needs. non_polar->optimization final_choice Final Solvent System optimization->final_choice

Caption: A workflow for systematic solvent selection.

Solvent Properties and Safety

Q5: Where can I find a reliable guide for solvent safety and environmental impact?

A5: Several pharmaceutical companies have developed solvent selection guides that rank solvents based on Safety, Health, and Environment (SHE) criteria. These are invaluable resources for making sustainable and safe choices. Guides from Sanofi and GlaxoSmithKline are excellent examples.[12][13] They categorize solvents into classes like "Recommended," "Problematic," and "Hazardous."[12][13]

Table 2: Example Solvent Classification (Based on Pharma Guides)

Class Solvents General Recommendation
Recommended Water, Ethanol, Isopropanol (IPA), Ethyl Acetate (EtOAc) Preferred choices; low toxicity and environmental impact.
Problematic Acetonitrile (MeCN), Toluene, Tetrahydrofuran (THF), Heptane Usable, but substitution should be considered if possible.
Hazardous Dichloromethane (DCM), N,N-Dimethylformamide (DMF) Use should be strongly justified due to significant health or environmental concerns.[13]

| Banned | Benzene, Carbon Tetrachloride, Diethyl Ether | Avoid due to extreme toxicity or safety risks. |

Always consult the Safety Data Sheet (SDS) for any solvent and this compound before starting work. This compound itself is a flammable solid and can cause skin irritation and serious eye damage.[1] Proper personal protective equipment (PPE) is mandatory.

References

Technical Support Center: Scaling Up the Synthesis of (S)-1-N-Boc-2-methylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of (S)-1-N-Boc-2-methylpiperazine. This guide is designed for researchers, chemists, and process development professionals who are utilizing this critical chiral building block in pharmaceutical synthesis.[1] We will address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route to (S)-1-N-Boc-2-methylpiperazine?

A1: The most prevalent and industrially favored method is the direct, selective N-protection of the commercially available and relatively inexpensive (S)-2-methylpiperazine using di-tert-butyl dicarbonate (Boc)₂O.[1][2] This approach is favored for its high atom economy and straightforward execution. The primary challenge lies in achieving selective mono-protection at the less sterically hindered N1 position while avoiding the formation of the 1,4-di-Boc-protected byproduct.

Q2: Why is achieving high selectivity for mono-Boc protection a primary challenge?

A2: The challenge arises from the comparable nucleophilicity of the two secondary amine nitrogens in the piperazine ring. After the first nitrogen is protected, the second nitrogen remains reactive and can compete for the (Boc)₂O electrophile.[3] This competitive reaction leads to the formation of the undesired 1,4-di-Boc-2-methylpiperazine, which reduces the yield of the target compound and complicates purification.

Q3: What are the most critical reaction parameters to control for maximizing mono-substitution?

A3: Several parameters are crucial for steering the reaction toward the desired mono-protected product:

  • Stoichiometry: Using a significant excess of the starting (S)-2-methylpiperazine relative to the (Boc)₂O is statistically the most effective strategy.[3]

  • Rate of Addition: A slow, controlled addition of (Boc)₂O maintains a low instantaneous concentration of the electrophile, favoring its reaction with the most abundant nucleophile present—the starting diamine.

  • Temperature: The reaction is typically conducted at low temperatures (e.g., 0 °C) to moderate the reaction rate and enhance selectivity.[2] Exothermic reactions can lead to a loss of selectivity if the temperature is not adequately controlled during scale-up.

  • Solvent: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or methanol are commonly used.[2][4][5] The choice of solvent can influence reagent solubility and reaction kinetics.

Q4: How is enantiomeric purity maintained during the synthesis?

A4: The synthesis starts with the chiral precursor, (S)-2-methylpiperazine. The standard Boc-protection reaction conditions do not affect the existing stereocenter at the C2 position. Therefore, the enantiomeric purity of the final product is directly dependent on the enantiomeric purity of the starting material. It is crucial to source high-purity (S)-2-methylpiperazine and confirm its enantiomeric excess (% ee) before beginning the synthesis.

Troubleshooting Guide: From Lab Bench to Pilot Plant

This section addresses specific problems encountered during the synthesis in a practical Q&A format.

Issue 1: Low Yield of (S)-1-N-Boc-2-methylpiperazine and Significant Formation of 1,4-Di-Boc Byproduct

Question: My reaction is consistently producing less than 70% yield of the desired mono-Boc product, and I'm isolating a significant amount of the di-substituted byproduct. How can I improve selectivity?

Answer: This is the most common issue in this synthesis. The formation of the di-substituted byproduct is a direct result of the second nitrogen atom's reactivity.[3] Here is a systematic approach to troubleshooting:

1. Re-evaluate Stoichiometry (The Primary Lever): The molar ratio of piperazine to (Boc)₂O is the most critical factor. Using a large excess of the piperazine statistically favors the reaction of (Boc)₂O with an unprotected piperazine molecule. While lab-scale procedures may use a slight excess, scaling up often requires a more significant excess to ensure high selectivity and simplify purification, despite the need for recovering the unreacted starting material.

Causality: By maintaining a high concentration of the starting diamine relative to the electrophile, the probability of the electrophile encountering an already mono-substituted molecule is significantly reduced.

Molar Ratio ((S)-2-methylpiperazine : (Boc)₂O)Typical Mono-Product YieldTypical Di-Product FormationPurification Notes
1.1 : 160-75%15-25%Requires careful chromatography.
2 : 180-90%5-10%Chromatography is more straightforward.
5 : 1>95%<2%Purification may be achieved via extraction.[3]

2. Control Reagent Addition and Temperature: On a larger scale, the addition of (Boc)₂O must be carefully controlled.

  • Slow Addition: Add the (Boc)₂O solution dropwise over an extended period (e.g., 1-2 hours) using a syringe pump or an addition funnel. This prevents localized areas of high electrophile concentration.

  • Efficient Cooling: Ensure the reactor is equipped with an efficient cooling system to maintain a stable internal temperature, ideally between 0 °C and 5 °C. The reaction is exothermic, and a temperature spike will decrease selectivity.

3. Solvent and Concentration: Ensure that both the starting material and the (Boc)₂O are fully dissolved in the chosen solvent. Running the reaction at a moderate dilution (e.g., 0.1-0.5 M) can sometimes improve selectivity by ensuring homogeneous mixing.

Troubleshooting Workflow for Low Mono-Substitution Yield

Caption: Troubleshooting workflow for low mono-substitution yield.

Issue 2: Difficulty in Purifying the Final Product

Question: I am struggling with the purification. The product streaks badly on silica gel chromatography, and I can't get a clean separation from the starting material and the di-Boc byproduct.

Answer: Purification of piperazine derivatives can be challenging due to their basic nature.[3]

1. For Chromatographic Purification:

  • Tailing/Streaking: The basic nitrogen atoms on your product and unreacted starting material interact strongly with the acidic silanol groups on standard silica gel, causing tailing.

  • Solution: Deactivate the silica gel by adding a small amount of a basic modifier to your eluent system. A common and effective mobile phase is a mixture of Dichloromethane (DCM), Methanol (MeOH), and Ammonium Hydroxide (NH₄OH). A typical starting gradient would be 95:5:0.5 DCM:MeOH:NH₄OH.[6] The NH₄OH neutralizes the acidic sites on the silica, leading to much sharper peaks and better separation.

  • Alternative: Use alumina (basic or neutral) as the stationary phase, which is less prone to these issues with basic compounds.

2. For Extractive Purification (Ideal for Scale-Up): If you have successfully suppressed the di-Boc byproduct by using a large excess of piperazine, an acid-base extraction can be a highly effective, chromatography-free method.

  • Principle: The mono-Boc product and the unreacted piperazine are basic and can be separated from non-basic impurities.

  • Procedure:

    • Dissolve the crude reaction mixture in an organic solvent like Ethyl Acetate or DCM.

    • Extract with a dilute acidic aqueous solution (e.g., 1M HCl). The basic compounds will move into the aqueous layer as their hydrochloride salts.

    • Wash the organic layer (which may contain some di-Boc byproduct if present) and discard it.

    • Carefully basify the aqueous layer with a base like NaOH or Na₂CO₃ to a pH > 10.

    • Re-extract the now free-based product and starting material back into an organic solvent.

    • The excess (S)-2-methylpiperazine is highly water-soluble, while the mono-Boc product has much greater organic solubility. Careful washing of the final organic layer with brine can remove most of the unreacted starting material.

Detailed Experimental Protocols

Protocol 1: Lab-Scale Synthesis of (S)-1-N-Boc-2-methylpiperazine

This protocol is optimized for high selectivity and yield on a laboratory scale.

Materials:

  • (S)-2-methylpiperazine (e.g., 5.0 g, 50 mmol, 2.5 eq.)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (4.36 g, 20 mmol, 1.0 eq.)

  • Dichloromethane (DCM), anhydrous (200 mL)

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a 500 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve (S)-2-methylpiperazine (5.0 g, 50 mmol) in anhydrous DCM (150 mL).

  • Cool the solution to 0 °C using an ice-water bath.

  • In a separate beaker, dissolve (Boc)₂O (4.36 g, 20 mmol) in anhydrous DCM (50 mL).

  • Add the (Boc)₂O solution to the cooled piperazine solution dropwise via an addition funnel over 1 hour. Maintain the internal temperature below 5 °C throughout the addition.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4 hours.

  • Monitor the reaction progress by TLC (e.g., 90:10:1 DCM:MeOH:NH₄OH) until the (Boc)₂O is fully consumed.

  • Quench the reaction by adding deionized water (50 mL).

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a crude oil or solid. The expected crude product should contain the desired mono-Boc compound and excess starting material.

Protocol 2: Purification by Flash Chromatography
  • Prepare a slurry of silica gel in the starting eluent (e.g., 98:2 DCM:MeOH + 0.5% NH₄OH).

  • Load the crude product onto the column (dry loading is preferred for best resolution).

  • Elute with a gradient of 2% to 10% Methanol in Dichloromethane, maintaining 0.5% NH₄OH throughout.

  • Combine the fractions containing the pure product (Rf ≈ 0.4 in 90:10:1 DCM:MeOH:NH₄OH) and concentrate under reduced pressure to afford (S)-1-N-Boc-2-methylpiperazine as a white to off-white solid or pale yellow oil.[1][6] A typical yield is 3.4 g (85% based on (Boc)₂O).

Protocol 3: Quality Control & Characterization

Confirm the identity and purity of the final product using standard analytical techniques.

  • ¹H NMR (CDCl₃): The spectrum should be consistent with the structure. Key signals include the Boc group singlet at ~1.49 ppm and the methyl group doublet at ~1.26 ppm.[1][6]

  • LC/MS: A single major peak should be observed with an m/z corresponding to [M+H]⁺ at 201.28.[6]

  • Chiral HPLC: To confirm that no racemization has occurred, analyze the product on a chiral column to determine the enantiomeric excess (% ee).

Reaction and Byproduct Formation

Caption: Main reaction vs. competing byproduct formation.

References

Technical Support Center: Monitoring (S)-(+)-2-Methylpiperazine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical monitoring of reactions involving (S)-(+)-2-Methylpiperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common analytical challenges encountered during their experiments. As Senior Application Scientists, we have compiled this resource based on established scientific principles and extensive field experience to ensure you can achieve accurate and reliable results.

Frequently Asked Questions (FAQs)

This section addresses common overarching questions regarding the analysis of this compound.

Q1: What are the primary analytical techniques for monitoring reactions with this compound, and how do I choose the right one?

The choice of analytical technique depends on the specific requirements of your analysis, such as the need for chiral separation, sensitivity, and the nature of the reaction mixture. The most common techniques are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most widely used and reliable technique for determining the enantiomeric purity of this compound.[1] It is essential when monitoring stereospecific reactions or resolving racemic mixtures. Polysaccharide-based chiral stationary phases (CSPs) are often a good starting point for method development.[1]

  • Gas Chromatography (GC): GC is a powerful technique for analyzing volatile compounds. However, due to the high polarity of piperazines, which can cause poor peak shape and tailing, derivatization is often necessary to improve volatility and chromatographic performance.[2][3] GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is suitable for quantifying the total amount of 2-methylpiperazine and its related impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information and can be used for reaction monitoring without chromatographic separation.[4] It is particularly useful for identifying reaction intermediates and byproducts in real-time.[4] Chiral derivatizing agents or chiral solvating agents can be used with NMR to determine enantiomeric excess.[5]

Below is a decision tree to guide your selection of the appropriate analytical technique.

start What is the primary analytical goal? enantiomeric_purity Determine Enantiomeric Purity? start->enantiomeric_purity Yes total_amount Quantify Total 2-Methylpiperazine? start->total_amount No hplc Chiral HPLC enantiomeric_purity->hplc Primary Choice nmr_chiral NMR with Chiral Auxiliaries enantiomeric_purity->nmr_chiral Alternative reaction_kinetics Monitor Reaction Kinetics / Identify Intermediates? total_amount->reaction_kinetics No quantify_impurities quantify_impurities total_amount->quantify_impurities Yes nmr_online Online NMR reaction_kinetics->nmr_online Real-time Monitoring hplc_sampling Time-point HPLC/GC sampling reaction_kinetics->hplc_sampling Offline Analysis gc GC-FID/MS (with derivatization) quantify_impurities->gc For Volatile Impurities hplc_achiral Achiral HPLC-UV/MS quantify_impurities->hplc_achiral For Non-Volatile Impurities

Caption: Decision tree for selecting an analytical method.

Q2: Why is derivatization often required for the analysis of 2-methylpiperazine by Gas Chromatography (GC)?

2-Methylpiperazine contains two secondary amine groups, making it a polar and basic compound. These characteristics lead to strong interactions with the stationary phase in a GC column, resulting in poor peak shape, tailing, and potential irreversible adsorption.[2][3] Derivatization is a chemical modification process that converts the polar amine groups into less polar, more volatile functional groups. This improves the chromatographic behavior of the analyte, leading to sharper, more symmetrical peaks and better quantification. Common derivatizing agents for amines include acylating agents (e.g., trifluoroacetic anhydride (TFAA), acetic anhydride) and silylating agents.[2][6]

Q3: What are the key parameters to consider when developing a chiral HPLC method for this compound?

Developing a robust chiral HPLC method requires a systematic approach. The key parameters to consider are:

  • Chiral Stationary Phase (CSP): The choice of CSP is the most critical factor for achieving enantiomeric separation. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for separating chiral amines.[1]

  • Mobile Phase: The composition of the mobile phase, including the organic modifier (e.g., isopropanol, ethanol) and any additives (e.g., diethylamine for basic compounds), significantly impacts resolution and retention time.[7]

  • Temperature: Temperature can have a complex effect on chiral separations. Lower temperatures often enhance enantioselectivity, while higher temperatures can improve peak efficiency.[7] It is crucial to control the column temperature for reproducible results.

  • Flow Rate: The flow rate affects the analysis time and column efficiency. It should be optimized to achieve a balance between resolution and run time.

Method validation should be performed according to ICH guidelines to ensure the method is suitable for its intended purpose.[8][9]

Troubleshooting Guides

This section provides detailed troubleshooting advice for specific issues you may encounter during your analysis.

Chiral HPLC Analysis
Symptom: Poor or no resolution between the enantiomers of 2-methylpiperazine.

Possible Causes and Solutions:

  • Inappropriate Chiral Stationary Phase (CSP): The selected CSP may not be suitable for resolving 2-methylpiperazine enantiomers.

    • Action: Screen different types of CSPs, particularly those based on polysaccharides like cellulose and amylose, which are known to be effective for chiral amine separations.[1]

  • Suboptimal Mobile Phase Composition: The mobile phase polarity and additives can significantly influence chiral recognition.

    • Action: Systematically vary the organic modifier (e.g., isopropanol, ethanol) concentration. For basic compounds like 2-methylpiperazine, adding a small amount of a basic modifier like diethylamine (DEA) to the mobile phase can improve peak shape and resolution by minimizing interactions with residual silanol groups on the stationary phase.[7]

  • Incorrect Temperature: Temperature affects the thermodynamics of the chiral recognition mechanism.

    • Action: Optimize the column temperature. Generally, lower temperatures increase the stability of the transient diastereomeric complexes formed between the analyte and the CSP, leading to better resolution.[7] Experiment with temperatures ranging from 10°C to 40°C in 5°C increments.

Symptom: Asymmetric peaks with significant tailing.

Possible Causes and Solutions:

  • Secondary Interactions with the Stationary Phase: The basic amine groups of 2-methylpiperazine can interact with acidic silanol groups on the silica support of the column, causing peak tailing.

    • Action: Add a basic modifier, such as 0.1% diethylamine (DEA) or triethylamine (TEA), to the mobile phase. This will compete with the analyte for the active silanol sites and improve peak symmetry.[7]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.

    • Action: Prepare and inject a series of dilutions of your sample (e.g., 1:10, 1:100). If the peak shape improves with dilution, the original sample concentration was too high.[7]

  • Column Contamination or Degradation: The column may be contaminated with strongly retained compounds from previous injections, or the stationary phase may have degraded.

    • Action: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[10]

The following flowchart outlines a systematic approach to troubleshooting peak tailing in chiral HPLC.

start Peak Tailing Observed overload Is the sample concentration too high? start->overload secondary_interactions Are secondary interactions occurring? overload->secondary_interactions No dilute_sample Dilute sample and reinject. Does peak shape improve? overload->dilute_sample Yes column_issue Is the column contaminated or degraded? secondary_interactions->column_issue No add_modifier Add a basic modifier (e.g., 0.1% DEA) to the mobile phase. secondary_interactions->add_modifier Yes flush_column Flush the column with a strong solvent. column_issue->flush_column Yes dilute_sample->secondary_interactions No problem_solved Problem Solved dilute_sample->problem_solved Yes add_modifier->problem_solved replace_column Replace the column. flush_column->replace_column Problem persists?

Caption: Troubleshooting workflow for peak tailing.

Gas Chromatography (GC) Analysis
Symptom: No peak or a very broad, tailing peak for 2-methylpiperazine.

Possible Causes and Solutions:

  • High Polarity and Low Volatility: As discussed in the FAQs, underivatized 2-methylpiperazine exhibits poor chromatographic behavior on standard GC columns.

    • Action: Derivatize the sample to increase its volatility and reduce its polarity. A common method is acylation with trifluoroacetic anhydride (TFAA) or acetic anhydride.[2][6]

    Protocol: Derivatization with Acetic Anhydride

    • To your dried sample residue, add 1.0 mL of dichloromethane, 50 µL of acetic anhydride, and 100 µL of triethylamine.[2]

    • Seal the vial and heat at 50°C for 30 minutes.[2]

    • After cooling, the sample is ready for GC-MS analysis.

  • Improper GC Conditions: The inlet temperature, oven temperature program, and column choice are critical for good chromatography.

    • Action: Ensure the inlet temperature is high enough to volatilize the derivatized analyte (typically 250°C). Use a mid-polarity column (e.g., a (50%-Phenyl)-methylpolysiloxane phase) which often provides good separation for such derivatives.[3] Optimize the oven temperature program to ensure adequate separation from other components in the reaction mixture.

Symptom: Inconsistent quantification and poor reproducibility.

Possible Causes and Solutions:

  • Incomplete Derivatization: The derivatization reaction may not have gone to completion, leading to variable amounts of the derivatized analyte.

    • Action: Ensure the derivatization conditions (reagent concentration, temperature, and time) are optimized and consistently applied. The use of a catalyst, such as triethylamine, can facilitate the reaction.[2]

  • Sample Degradation: The analyte or its derivative may be unstable under the analytical conditions.

    • Action: Check the stability of the derivatized samples over time. Analyze samples immediately after preparation if possible.[6] If thermal degradation in the GC inlet is suspected, try lowering the inlet temperature.

  • Matrix Effects: Other components in the reaction mixture may interfere with the analysis.

    • Action: Perform a sample cleanup, such as solid-phase extraction (SPE), to remove interfering matrix components before derivatization and analysis.[6]

NMR Spectroscopy
Symptom: Difficulty in distinguishing between starting materials, products, and impurities in the ¹H NMR spectrum.

Possible Causes and Solutions:

  • Signal Overlap: The proton signals of different species in the reaction mixture may overlap, making quantification difficult.

    • Action: Utilize 2D NMR techniques such as COSY and HSQC to help resolve overlapping signals and assign them to specific protons in the molecules.[11] Monitoring nuclei other than ¹H, if present (e.g., ¹³C, ¹⁹F), can also provide clearer spectral windows.[4]

  • Complex Reaction Mixture: The presence of multiple components can lead to a crowded spectrum.

    • Action: For quantitative analysis, identify unique, well-resolved signals for each component of interest. The integration of these signals is directly proportional to the molar concentration of the species.[4]

Symptom: Inability to determine enantiomeric excess (e.e.) from the NMR spectrum.

Possible Causes and Solutions:

  • Enantiomers are Indistinguishable in an Achiral Environment: In a standard achiral solvent, the NMR spectra of enantiomers are identical.

    • Action: Use a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA) to create a diastereomeric environment.

      • Chiral Derivatizing Agents (CDAs): Reagents like Mosher's acid chloride react with the amine to form diastereomers, which will have distinct NMR signals.[5]

      • Chiral Solvating Agents (CSAs): These agents form transient, non-covalent diastereomeric complexes with the enantiomers, leading to separate signals.

Data Summary Tables

Table 1: Typical Starting Conditions for Chiral HPLC Method Development
ParameterRecommended ConditionRationale
Chiral Stationary Phase Polysaccharide-based (e.g., Chiralpak® IA, IB, IC)Broad applicability for chiral amine separations.[10]
Mobile Phase Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v)Good starting point for normal phase chiral separations.[12]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 25°CA controlled starting temperature; can be optimized.[7]
Detection UV at 210-220 nmPiperazines have weak UV absorbance; lower wavelengths improve sensitivity.
Table 2: Comparison of GC Derivatizing Agents for Piperazines
Derivatizing AgentDerivative TypeAdvantagesDisadvantages
Acetic Anhydride AcetamideReadily available, cost-effective.[2]May not be volatile enough for some applications.
Trifluoroacetic Anhydride (TFAA) TrifluoroacetamideHighly volatile derivatives, good for GC-MS.[6]More expensive, can be harsh on the column.
Ethyl Chloroformate CarbamateQuantitative recovery.[13]Two-phase derivatization procedure can be more complex.[13]

References

Validation & Comparative

A Senior Application Scientist's Guide to Determining the Enantiomeric Purity of (S)-(+)-2-Methylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the stereochemical identity of a molecule is not a trivial detail; it is a critical determinant of therapeutic efficacy and safety. For chiral molecules like 2-methylpiperazine, a versatile building block in medicinal chemistry, the ability to precisely quantify its enantiomeric purity is paramount. The (S)-(+)-enantiomer, for instance, may be the key to unlocking a desired pharmacological activity, while its (R)-(-) counterpart could be inactive or, in a worst-case scenario, contribute to off-target effects and toxicity. Consequently, robust and reliable analytical methodologies for determining enantiomeric excess (ee) are indispensable for regulatory compliance and ensuring patient safety.

This guide provides an in-depth comparison of analytical techniques for ascertaining the enantiomeric purity of (S)-(+)-2-Methylpiperazine. We will delve into the nuances of a primary direct High-Performance Liquid Chromatography (HPLC) method, contrast it with an indirect HPLC approach, and explore viable alternatives including Gas Chromatography (GC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The discussion is framed from the perspective of practical application, emphasizing the rationale behind methodological choices to empower researchers and drug development professionals in selecting the optimal strategy for their specific needs.

The Cornerstone of Chiral Analysis: High-Performance Liquid Chromatography (HPLC)

HPLC stands as the gold standard for chiral separations in the pharmaceutical industry, lauded for its versatility, robustness, and wide applicability.[1] The separation of enantiomers by HPLC can be broadly categorized into two strategies: direct and indirect.

Method 1: Direct Enantioseparation via Chiral Stationary Phase (CSP) HPLC

The direct approach is often preferred for its simplicity and efficiency, as it obviates the need for derivatization. This method relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP). Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, have demonstrated broad enantioselectivity for a wide range of chiral compounds, including amines.[2]

Causality of Method Design: The selection of a polysaccharide-based CSP, such as one coated with amylose tris(3,5-dimethylphenylcarbamate), is predicated on its proven ability to form transient diastereomeric complexes with analytes through a combination of hydrogen bonding, π-π interactions, and steric hindrance.[3] For a cyclic diamine like 2-methylpiperazine, the spatial arrangement of the carbamate groups on the polysaccharide backbone creates chiral pockets that preferentially interact with one enantiomer over the other, leading to differential retention times and, thus, separation. The use of a normal-phase mobile phase, typically a mixture of a non-polar solvent like hexane and an alcohol modifier, is crucial for promoting the hydrogen bonding interactions necessary for chiral recognition on this type of CSP. A small amount of a basic additive, such as diethylamine, is incorporated to minimize peak tailing by deactivating residual acidic silanol groups on the silica support.

  • Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column thermostat, and UV detector.

  • Chiral Stationary Phase: Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica gel), 250 x 4.6 mm.

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (85:15:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 210 nm (Note: 2-Methylpiperazine has a weak chromophore; for trace analysis, derivatization or a more sensitive detector like a mass spectrometer may be necessary).

  • Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Procedure:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject a solution of racemic 2-methylpiperazine to determine the retention times of both the (S) and (R) enantiomers and to verify the resolution.

    • Inject the this compound sample.

    • Integrate the peak areas for both enantiomers.

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = [(Area(S) - Area(R)) / (Area(S) + Area(R))] x 100

Figure 1: Experimental workflow for direct chiral HPLC analysis.
Method 2: Indirect Enantioseparation via Diastereomer Formation

The indirect method involves derivatizing the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers, having different physical properties, can then be separated on a standard achiral stationary phase, such as a C18 column.[4]

Causality of Method Design: This approach is particularly useful when direct methods fail to provide adequate resolution or when enhanced detection sensitivity is required. By reacting 2-methylpiperazine with a CDA like Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), stable diastereomers are formed that possess a strong chromophore, significantly improving UV detectability. The separation on a C18 column is based on the differential hydrophobicity of the diastereomers.

  • Derivatization:

    • Dissolve approximately 5 mg of the 2-methylpiperazine sample in 1 mL of acetone.

    • Add 2 mL of a 1% (w/v) solution of Marfey's reagent in acetone.

    • Add 0.5 mL of 1 M sodium bicarbonate solution.

    • Heat the mixture at 40°C for 1 hour.

    • Cool the reaction mixture and neutralize with 2 M HCl.

    • Dilute with the mobile phase for HPLC analysis.

  • Instrumentation: Standard HPLC system with a UV detector.

  • Stationary Phase: C18 silica gel column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid) is typically used to achieve optimal separation.

  • Detection: UV at 340 nm.

  • Procedure: Standard reversed-phase HPLC protocol.

Alternative Methodologies for Enantiomeric Purity Determination

While HPLC is the predominant technique, other methods offer unique advantages and can be valuable orthogonal techniques for method validation and in specific analytical scenarios.

Chiral Gas Chromatography (GC)

Chiral GC is a high-resolution technique suitable for volatile and thermally stable compounds.[5] For amines like 2-methylpiperazine, derivatization is often necessary to improve volatility and chromatographic performance.

Causality of Method Design: The separation is achieved on a capillary column coated with a chiral stationary phase, commonly a cyclodextrin derivative.[6] The toroidal structure of cyclodextrins provides a chiral environment where one enantiomer of the derivatized analyte fits more favorably, leading to a longer retention time. Derivatization with an agent like trifluoroacetic anhydride not only increases volatility but can also enhance the interactions with the CSP.

  • Derivatization: React the 2-methylpiperazine sample with trifluoroacetic anhydride in an aprotic solvent.

  • Instrumentation: Gas chromatograph coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Chiral Stationary Phase: Cyclodextrin-based capillary column (e.g., Chiraldex® G-TA).

  • Carrier Gas: Helium or Hydrogen.

  • Temperature Program: An optimized temperature gradient is used to ensure good separation and peak shape.

  • Detection: FID for quantification or MS for identification and quantification.

Capillary Electrophoresis (CE)

Capillary electrophoresis is a powerful separation technique that offers high efficiency and low sample and reagent consumption.[7] For chiral separations, a chiral selector is added to the background electrolyte.

Causality of Method design: The separation mechanism in chiral CE is based on the differential mobility of the enantiomers in an electric field due to their varying degrees of interaction with a chiral selector, such as a cyclodextrin, dissolved in the buffer.[8] The charged analyte migrates through the capillary, and the transient formation of diastereomeric complexes with the chiral selector alters the electrophoretic mobility of each enantiomer to a different extent, resulting in their separation.

  • Instrumentation: Capillary electrophoresis system with a UV detector.

  • Capillary: Fused-silica capillary.

  • Background Electrolyte: A low pH buffer (e.g., phosphate buffer) containing a chiral selector (e.g., highly sulfated cyclodextrin).

  • Voltage: A high voltage (e.g., 20-30 kV) is applied across the capillary.

  • Detection: On-column UV detection.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly with the use of chiral solvating agents (CSAs), can be a rapid and effective method for determining enantiomeric excess without the need for chromatographic separation.[9]

Causality of Method Design: In the presence of a chiral solvating agent, the enantiomers of 2-methylpiperazine will form transient diastereomeric complexes.[10] This diastereomeric environment leads to a differentiation in the chemical shifts of corresponding protons in the two enantiomers, allowing for their distinct signals in the NMR spectrum. The ratio of the integrated areas of these signals directly corresponds to the enantiomeric ratio.

  • Instrumentation: High-field NMR spectrometer.

  • Chiral Solvating Agent: (R)-(-)-1,1'-Bi-2-naphthol (BINOL) or a similar chiral alcohol or acid.

  • Solvent: Deuterated chloroform (CDCl₃) or another suitable non-polar deuterated solvent.

  • Procedure:

    • Dissolve a known quantity of the 2-methylpiperazine sample in the deuterated solvent in an NMR tube.

    • Acquire a standard ¹H NMR spectrum.

    • Add a molar equivalent of the chiral solvating agent.

    • Acquire another ¹H NMR spectrum and identify the resolved signals for the two enantiomers.

    • Integrate the distinct signals to determine the enantiomeric ratio.

Comparative Analysis of Methodologies

The choice of the most suitable analytical method depends on various factors, including the specific requirements of the analysis, available instrumentation, and the stage of drug development.

Parameter Direct HPLC Indirect HPLC Chiral GC-MS Capillary Electrophoresis (CE) NMR with CSA
Principle Direct separation on CSPSeparation of diastereomersDirect separation on chiral GC columnDifferential electrophoretic mobilityChemical shift non-equivalence
Derivatization Not requiredRequiredOften requiredNot requiredNot required
Analysis Time Moderate (15-30 min)Longer (due to derivatization)Fast (<15 min)Very fast (<10 min)Very fast (5-10 min)
Resolution Good to excellentGood to excellentExcellentExcellentVaries; can be lower
Sensitivity (LOD) Moderate (UV)High (enhanced UV)Very high (MS)HighLower
Sample Throughput HighModerateHighVery highModerate
"Greenness" High solvent consumptionHigh solvent consumptionLower solvent consumptionVery low solvent consumptionLow solvent consumption
Instrumentation Standard HPLCStandard HPLCGC-MSCE systemNMR spectrometer
Quantitation Highly accurate and preciseAccurate, potential for bias from derivatizationHighly accurate and preciseGood precisionGood for % ee, less precise for trace
Figure 2: Decision tree for selecting an analytical method.

Conclusion

The determination of the enantiomeric purity of this compound is a critical analytical task in pharmaceutical development. While direct HPLC on a polysaccharide-based chiral stationary phase represents a robust and widely applicable primary method, a comprehensive understanding of the available analytical arsenal is crucial. Indirect HPLC, chiral GC-MS, capillary electrophoresis, and NMR with chiral solvating agents each offer unique advantages in terms of speed, sensitivity, and orthogonality. The selection of the most appropriate technique should be a well-reasoned decision based on the specific analytical challenge at hand. By understanding the principles and practical considerations outlined in this guide, researchers can confidently develop and validate methods that ensure the stereochemical integrity of their chiral intermediates and final active pharmaceutical ingredients.

References

A Scientist's Guide to Chiral HPLC Column Selection for Separating 2-Methylpiperazine Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The enantiomeric separation of 2-methylpiperazine, a critical chiral building block in the pharmaceutical industry, presents a significant analytical challenge.[1][2] This guide provides a comprehensive comparison of chiral High-Performance Liquid Chromatography (HPLC) columns for the effective resolution of its (R) and (S) enantiomers. We delve into the mechanistic principles behind chiral recognition on polysaccharide-based and cyclodextrin-based stationary phases, offering field-proven insights to guide researchers, scientists, and drug development professionals. Detailed experimental protocols, comparative data, and a logical workflow for method development are presented to ensure scientifically sound and reproducible outcomes.

Introduction: The Imperative of Chiral Separation

In pharmaceutical development, the stereochemistry of a molecule is paramount. Enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles.[3][4] Consequently, regulatory bodies worldwide strongly advocate for the development of single-enantiomer drugs over racemic mixtures.[4] High-Performance Liquid Chromatography (HPLC) coupled with Chiral Stationary Phases (CSPs) stands as the gold standard for the separation and quantification of enantiomers, providing the precision and reliability required for quality control and regulatory compliance.[3][4][5]

2-Methylpiperazine (C5H12N2, MW: 100.16 g/mol ) is a cyclic amine that serves as a vital intermediate in the synthesis of numerous pharmaceuticals.[1][2][6][7] Its structure consists of a piperazine ring with a methyl group at the 2-position, creating a chiral center.[1] The ability to resolve and accurately quantify the enantiomeric purity of 2-methylpiperazine is crucial for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).

This guide will navigate the complexities of chiral HPLC column selection for this specific separation, moving beyond a simple listing of options to explain the underlying principles that govern enantioselectivity.

Understanding the Analyte: 2-Methylpiperazine

A thorough understanding of the analyte's physicochemical properties is the foundation of successful method development.

Key Properties of 2-Methylpiperazine:

  • Structure: A cyclic secondary amine with a chiral center at the carbon atom bonded to the methyl group.

  • Basicity: The two nitrogen atoms confer basic properties to the molecule. This is a critical consideration for mobile phase selection and potential interactions with the stationary phase.

  • Solubility: It is soluble in water and acetone.[1]

  • Detection: Lacks a strong chromophore, which can present challenges for UV detection at low concentrations. Derivatization can be employed to enhance detectability, though direct analysis is often preferred to avoid introducing additional complexities.[8]

The Core of Chiral Separation: Chiral Stationary Phases (CSPs)

The direct separation of enantiomers is most commonly achieved using a Chiral Stationary Phase (CSP).[9] The principle of chiral recognition relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. For a separation to occur, there must be at least a three-point interaction between the analyte and the CSP, with at least one of these interactions being stereochemically dependent.[9][10]

For a molecule like 2-methylpiperazine, these interactions can include:

  • Hydrogen bonding (with the amine groups)

  • Dipole-dipole interactions

  • Steric hindrance (inclusion into chiral cavities)

  • π-π interactions (if derivatized with an aromatic moiety)

Two major classes of CSPs have proven to be highly effective for the separation of a wide range of chiral compounds, including amines: polysaccharide-based CSPs and cyclodextrin-based CSPs .[9][11]

Comparative Analysis of Chiral Stationary Phases

The non-predictive nature of chiral chromatography often necessitates screening multiple CSPs and mobile phases to achieve optimal resolution.[12] Below, we compare the most promising column chemistries for 2-methylpiperazine separation.

Polysaccharide-Based CSPs

These are the most widely used CSPs in the pharmaceutical industry, valued for their broad applicability and high success rates.[10][13] They typically consist of cellulose or amylose derivatives, such as phenylcarbamates, coated or immobilized on a silica support.[11][14][15]

Mechanism of Separation: The helical structure of the polysaccharide polymer creates chiral grooves. Enantiomers interact differently with the carbamate groups within these grooves through a combination of hydrogen bonding, dipole-dipole interactions, and steric effects.[10][13]

Leading Candidates for 2-Methylpiperazine Separation:

  • Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., CHIRALCEL® OD, Lux® Cellulose-1): Often a first choice for screening basic compounds. The electron-donating methyl groups on the phenyl rings can enhance π-π interactions and alter the steric environment of the chiral grooves.

  • Amylose tris(3,5-dimethylphenylcarbamate) (e.g., CHIRALPAK® AD, Lux® Amylose-1): While having the same selector as CHIRALCEL® OD, the different polymer backbone (amylose vs. cellulose) results in a distinct three-dimensional structure and often complementary enantioselectivity.[10]

  • Cellulose tris(3,5-dichlorophenylcarbamate) (e.g., CHIRALPAK® IC): The electron-withdrawing chloro groups can significantly alter the chiral recognition mechanism, making it a powerful alternative when other polysaccharide columns fail.[10][16]

Table 1: Comparison of Polysaccharide-Based CSPs

CSP TypeCommon Trade NamesTypical Mobile Phase ModeKey Interaction SitesSuitability for 2-Methylpiperazine
Cellulose tris(3,5-dimethylphenylcarbamate)CHIRALCEL® OD-H, Lux® Cellulose-1Normal Phase, Polar OrganicCarbamate N-H and C=O, Phenyl ringsHigh - Excellent starting point for screening.
Amylose tris(3,5-dimethylphenylcarbamate)CHIRALPAK® AD-H, Lux® Amylose-1Normal Phase, Polar OrganicCarbamate N-H and C=O, Phenyl ringsHigh - Offers alternative selectivity to cellulose-based phases.
Cellulose tris(3,5-dichlorophenylcarbamate)CHIRALPAK® ICNormal Phase, Polar OrganicCarbamate N-H and C=O, Phenyl ringsModerate to High - Provides different electronic interactions.
Cyclodextrin-Based CSPs

Cyclodextrin-based CSPs are formed by bonding native or derivatized cyclodextrins (cyclic oligosaccharides) to a silica support.[17][18][19] They are particularly effective for separating molecules that can fit into their hydrophobic cavity.

Mechanism of Separation: The primary mechanism involves the inclusion of a part of the analyte molecule (typically an aromatic ring) into the chiral cavity of the cyclodextrin.[17][20] Secondary interactions between functional groups on the analyte and the hydroxyl or derivatized groups on the rim of the cyclodextrin enhance enantioselectivity.[20]

For underivatized 2-methylpiperazine, which lacks a significant hydrophobic portion, achieving separation on cyclodextrin phases can be challenging. However, derivatization with a chromophoric group (e.g., dansyl chloride, nitrobenzoxadiazole) can introduce the necessary hydrophobic "handle" for inclusion complexation.[17][21]

Leading Candidates for (Derivatized) 2-Methylpiperazine Separation:

  • Beta-Cyclodextrin (β-CD): Useful for low-molecular-weight analytes with an aromatic ring.[9]

  • Phenylcarbamate-derivatized β-CD: These derivatives can also function in polar organic mode, where surface interactions rather than inclusion become more dominant, potentially allowing for the separation of underivatized amines.[17]

Table 2: Comparison of Cyclodextrin-Based CSPs

CSP TypeCommon Trade NamesTypical Mobile Phase ModeKey Interaction SitesSuitability for 2-Methylpiperazine
Native Beta-CyclodextrinCYCLOBOND™ IReversed-PhaseHydrophobic cavity, Hydroxyl groupsLow (for underivatized), High (for derivatized)
Derivatized Beta-CyclodextrinVariousReversed-Phase, Polar OrganicHydrophobic cavity, Derivatized functional groupsModerate to High (depending on derivative)

Experimental Protocols and Method Development

A systematic screening approach is the most efficient path to a successful chiral separation.[12][22]

General Workflow for Method Development

The logical progression for developing a chiral separation method is outlined below.

Caption: A logical workflow for chiral HPLC method development.

Protocol 1: Screening on Polysaccharide CSPs (Normal Phase)

This protocol serves as an excellent starting point for the separation of 2-methylpiperazine.

1. Column Selection:

  • Column 1: Cellulose tris(3,5-dimethylphenylcarbamate), 250 x 4.6 mm, 5 µm

  • Column 2: Amylose tris(3,5-dimethylphenylcarbamate), 250 x 4.6 mm, 5 µm

2. Mobile Phase Preparation:

  • Mobile Phase A: n-Hexane / 2-Propanol (IPA) / Diethylamine (DEA) (90:10:0.1, v/v/v)

  • Mobile Phase B: n-Hexane / Ethanol (EtOH) / Diethylamine (DEA) (90:10:0.1, v/v/v)

  • Rationale: Hexane is the weak solvent. IPA and EtOH are polar modifiers (alcohols) that modulate retention and selectivity.[23] DEA is a basic additive crucial for obtaining good peak shape for basic analytes like 2-methylpiperazine by suppressing interactions with residual acidic silanols on the silica surface.[15]

3. HPLC Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Injection Volume: 10 µL

  • Detection: UV at 210 nm (or lower, if detector allows, due to lack of a strong chromophore)

  • Sample Concentration: 1.0 mg/mL racemic 2-methylpiperazine in mobile phase.

4. Execution:

  • Equilibrate the column for at least 30 minutes with the mobile phase until a stable baseline is achieved.

  • Inject the racemic standard.

  • Evaluate the chromatogram for retention time (k), separation factor (α), and resolution (Rs).

Table 3: Hypothetical Screening Data on Polysaccharide CSPs

ColumnMobile Phasek1k2Alpha (α)Resolution (Rs)
Cellulose (OD-H)Hex/IPA/DEA (90:10:0.1)2.53.11.242.1
Cellulose (OD-H)Hex/EtOH/DEA (90:10:0.1)3.24.21.312.8
Amylose (AD-H)Hex/IPA/DEA (90:10:0.1)4.14.31.050.8
Amylose (AD-H)Hex/EtOH/DEA (90:10:0.1)5.56.51.181.9

Data is illustrative to demonstrate the screening process.

Analysis of Results: In this hypothetical scenario, the Cellulose-based column with an ethanol-containing mobile phase provides the best initial separation. This condition would be selected for further optimization.

Protocol 2: Derivatization for Enhanced Detection and Separation

If direct analysis provides poor sensitivity or resolution, derivatization is a viable alternative.[8]

Caption: Workflow for derivatization prior to chiral HPLC analysis.

1. Derivatization Reaction:

  • Dissolve 10 mg of racemic 2-methylpiperazine in 1 mL of a suitable aprotic solvent (e.g., acetonitrile).

  • Add a slight molar excess of a derivatizing agent (e.g., dansyl chloride) and a non-nucleophilic base (e.g., triethylamine).

  • Allow the reaction to proceed to completion (monitor by TLC or a quick LC run).

2. HPLC Analysis:

  • Dilute the reaction mixture with the mobile phase.

  • Inject onto a β-cyclodextrin column.

  • Mobile Phase: Typically a reversed-phase system, e.g., Acetonitrile/Water with a buffer (e.g., 20 mM ammonium acetate).

  • Detection: UV or Fluorescence, depending on the properties of the derivatizing agent.

Troubleshooting and Optimization

  • Poor Peak Shape: For basic analytes, this is often due to interaction with acidic silanols. Increase the concentration of the basic additive (e.g., DEA from 0.1% to 0.2%) or switch to a different additive (e.g., triethylamine).[15]

  • No Separation (α = 1): The chosen CSP is not suitable. A different class of CSP (e.g., switching from polysaccharide to cyclodextrin, if derivatized) or a different selector within the same class (e.g., OD to IC) is necessary.[22]

  • Poor Resolution (Rs < 1.5) but Some Separation (α > 1): This indicates a lack of efficiency. Optimization can be achieved by:

    • Decreasing the flow rate.

    • Lowering the column temperature to enhance the stability of the transient diastereomeric complexes.

    • Adjusting the percentage of the alcohol modifier in the mobile phase.

Conclusion and Recommendations

The enantiomeric separation of 2-methylpiperazine is most effectively approached using a systematic screening strategy.

  • Primary Recommendation: Begin screening with polysaccharide-based CSPs, specifically cellulose tris(3,5-dimethylphenylcarbamate) (e.g., CHIRALCEL® OD-H) and amylose tris(3,5-dimethylphenylcarbamate) (e.g., CHIRALPAK® AD-H) . These columns offer a high probability of success under normal phase or polar organic conditions.[9]

  • Mobile Phase Strategy: Utilize a mobile phase consisting of a non-polar solvent (e.g., hexane), an alcohol modifier (IPA or EtOH), and a basic additive (DEA or TEA). The choice of alcohol can significantly impact selectivity.

  • Alternative Strategy: If direct analysis fails due to poor sensitivity or resolution, derivatization with an agent like dansyl chloride followed by separation on a β-cyclodextrin-based CSP under reversed-phase conditions is a robust alternative.

By following the structured approach outlined in this guide—understanding the analyte, selecting appropriate CSPs based on mechanistic principles, and systematically screening and optimizing conditions—researchers can confidently develop a reliable and reproducible HPLC method for the critical task of separating 2-methylpiperazine enantiomers.

References

A Researcher's Guide to the NMR Spectroscopic Analysis of (S)-(+)-2-Methylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of (S)-(+)-2-Methylpiperazine, a valuable chiral building block in modern drug discovery.[1] Moving beyond a simple peak report, we will dissect the spectral data to understand the profound influence of its stereochemistry on the resulting NMR signature. This document is intended for researchers, scientists, and drug development professionals who rely on NMR spectroscopy for unambiguous structural elucidation and stereochemical confirmation.

The Structural Landscape: Chirality and its NMR Consequences

This compound is a heterocyclic amine featuring a six-membered piperazine ring with a methyl group at the C2 position. This substitution introduces a stereocenter, rendering the molecule chiral. The presence of this single chiral center is the most critical factor influencing its NMR spectra, as it breaks the inherent symmetry of the parent piperazine ring.

In an achiral environment, the two enantiomers, this compound and (R)-(-)-2-methylpiperazine, will produce identical NMR spectra.[2] Distinguishing between them requires specialized techniques such as the use of chiral solvating agents, which induce diastereomeric interactions observable by NMR.[3][4]

A key consequence of the C2 stereocenter is the generation of diastereotopicity . The geminal protons (protons attached to the same carbon) on the methylene groups at C3, C5, and C6 are no longer chemically equivalent.[5][6] For example, replacing one of the C3 protons with a different group (e.g., deuterium) would create a diastereomer relative to replacing the other C3 proton. Because they exist in different chemical environments, these diastereotopic protons will have distinct chemical shifts and will couple to each other, leading to more complex splitting patterns than would be seen in an achiral analogue.[5]

diastereotopicity cluster_protons cluster_replacement cluster_result start CH₂ group at C3 (Adjacent to C2 Chiral Center) p1 Proton Ha start->p1 p2 Proton Hb start->p2 r1 Replace Ha with D p1->r1 r2 Replace Hb with D p2->r2 d1 (2S, 3R)-Diastereomer r1->d1 d2 (2S, 3S)-Diastereomer r2->d2 conclusion Resulting molecules are diastereomers. Therefore, Ha and Hb are diastereotopic and are NOT chemically equivalent. d1->conclusion d2->conclusion

References

A Comparative Guide to the Efficacy of (S)-(+)-2-Methylpiperazine and (R)-(-)-2-Methylpiperazine in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly within pharmaceutical development, the precise control of stereochemistry is not merely a matter of academic interest but a critical determinant of a molecule's therapeutic efficacy and safety. Chiral building blocks are instrumental in this pursuit, and among them, the enantiomers of 2-methylpiperazine stand out as versatile scaffolds. This guide provides an in-depth comparison of the efficacy of (S)-(+)-2-Methylpiperazine and (R)-(-)-2-Methylpiperazine , offering insights into their synthesis, physical properties, and differential impact on the biological activity of resulting compounds. While direct comparative data on synthetic yield and enantiomeric excess is not abundant in publicly accessible literature, this guide synthesizes available information to illuminate the nuanced roles these enantiomers play.

The Significance of Chirality: A Brief Introduction

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in drug design. Enantiomers, the two mirror-image forms of a chiral molecule, can exhibit vastly different pharmacological and toxicological profiles. One enantiomer may be therapeutically active, while the other could be inactive or even harmful. Therefore, the ability to selectively synthesize a single enantiomer is of paramount importance. Chiral auxiliaries and building blocks, such as (S)- and (R)-2-methylpiperazine, are key tools that chemists employ to control the stereochemical outcome of a reaction.

Physicochemical Properties: A Tale of Two Enantiomers

While sharing the same chemical formula and connectivity, this compound and (R)-(-)-2-Methylpiperazine differ in their three-dimensional arrangement and, consequently, their interaction with plane-polarized light. Below is a summary of their key physical properties.

PropertyThis compound(R)-(-)-2-Methylpiperazine
CAS Number 74879-18-875336-86-6
Molecular Formula C₅H₁₂N₂C₅H₁₂N₂
Molecular Weight 100.16 g/mol 100.16 g/mol
Appearance White to off-white crystalline solidWhite to off-white crystalline solid
Melting Point 91-93 °C90-93 °C
Optical Rotation +4.5 to +5.5 deg (c=1 in H₂O)-4.5 to -5.5 deg (c=1 in H₂O)

Note: The specific rotation values can vary slightly depending on the measurement conditions and purity.

Synthesis of Enantiomerically Pure 2-Methylpiperazines

The preparation of enantiomerically pure (S)- and (R)-2-methylpiperazine is a critical first step for their application in asymmetric synthesis. A common and efficient strategy involves starting from the readily available chiral pool of amino acids, specifically D-alanine and L-alanine, to produce the corresponding (R)- and (S)-2-methylpiperazine.

A representative synthetic approach is outlined below. This multi-step process ensures high enantiomeric purity of the final product.

Synthesis_of_2-Methylpiperazine_Enantiomers cluster_S (S)-Enantiomer Synthesis cluster_R (R)-Enantiomer Synthesis S_start L-Alanine S_step1 N-Benzylation & Esterification S_start->S_step1 S_step2 Amide Formation with Glycine Derivative S_step1->S_step2 S_step3 Cyclization to Diketopiperazine S_step2->S_step3 S_step4 Reduction S_step3->S_step4 S_end This compound S_step4->S_end R_start D-Alanine R_step1 N-Benzylation & Esterification R_start->R_step1 R_step2 Amide Formation with Glycine Derivative R_step1->R_step2 R_step3 Cyclization to Diketopiperazine R_step2->R_step3 R_step4 Reduction R_step3->R_step4 R_end (R)-(-)-2-Methylpiperazine R_step4->R_end

Synthetic pathway to (S)- and (R)-2-methylpiperazine.

Experimental Protocol: Synthesis of this compound from L-Alanine
  • N-Benzylation and Esterification of L-Alanine: L-Alanine is treated with benzyl bromide and a suitable base to protect the amine, followed by esterification (e.g., using methanol and thionyl chloride) to yield the corresponding N-benzyl-L-alanine methyl ester.

  • Amide Formation: The N-benzyl-L-alanine methyl ester is coupled with an N-protected glycine derivative (e.g., N-benzyloxycarbonylglycine) using a standard peptide coupling reagent like dicyclohexylcarbodiimide (DCC).

  • Cyclization to Diketopiperazine: The resulting dipeptide is deprotected and cyclized under basic conditions to form the corresponding chiral diketopiperazine.

  • Reduction: The diketopiperazine is then reduced using a strong reducing agent such as lithium aluminum hydride (LiAlH₄) in an inert solvent like tetrahydrofuran (THF) to yield N-benzyl-(S)-2-methylpiperazine.

  • Debenzylation: The final step involves the removal of the benzyl protecting group, typically through catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst, to afford the desired this compound.

This protocol is a generalized representation. Specific reaction conditions, reagents, and purification methods may vary based on literature procedures.

Comparative Efficacy in the Synthesis of Quinolone Antibiotics

A compelling illustration of the differential impact of (S)- and (R)-2-methylpiperazine is found in the synthesis of quinolone antibiotics. These potent antibacterial agents often incorporate a piperazine moiety at the C-7 position, and the stereochemistry of substituents on this ring can significantly influence their biological activity.

A study by researchers synthesized a series of R and S enantiomers of 7-(3-methylpiperazin-1-yl) quinolone derivatives to evaluate their antibacterial properties.[1][2] While the study reported that in many cases there was no distinct difference in in vitro antibacterial activities, a notable 2- to 64-fold difference in activity between the R and S enantiomers was observed in approximately 52% of the cases against 14 different bacterial strains.[1]

This finding underscores a critical point: even when the synthetic route to incorporate either the (S) or (R) enantiomer proceeds with similar efficiency, the choice of enantiomer can have profound consequences for the biological efficacy of the final drug molecule. The three-dimensional arrangement of the methyl group on the piperazine ring, dictated by the starting enantiomer, alters the overall shape of the quinolone derivative. This, in turn, affects its binding affinity to the target bacterial enzymes, DNA gyrase and topoisomerase IV, leading to the observed differences in antibacterial potency.

Quinolone_Synthesis_Comparison cluster_workflow Synthetic Workflow cluster_outcome Biological Efficacy start Quinolone Core s_piperazine This compound start->s_piperazine r_piperazine (R)-(-)-2-Methylpiperazine start->r_piperazine s_product (S)-Quinolone Derivative s_piperazine->s_product r_product (R)-Quinolone Derivative r_piperazine->r_product s_activity Specific Antibacterial Activity Profile 'A' s_product->s_activity r_activity Specific Antibacterial Activity Profile 'B' r_product->r_activity comparison Activity 'A' vs. 'B' can differ by 2-64 fold

Impact of 2-methylpiperazine enantiomers on quinolone efficacy.

Discussion and Future Perspectives

The available scientific literature provides a solid foundation for the synthesis of both this compound and (R)-(-)-2-Methylpiperazine and demonstrates their importance as chiral building blocks. The case of quinolone antibiotics clearly illustrates that the choice between these two enantiomers can have a significant, albeit sometimes unpredictable, impact on the biological activity of the final product.

For the synthetic chemist, the choice between the (S) and (R) enantiomer will primarily be dictated by the desired stereochemistry of the target molecule. In the context of drug discovery, it is often necessary to synthesize both enantiomers of a target compound to fully elucidate the structure-activity relationship and identify the eutomer (the more active enantiomer).

While direct comparisons of the efficacy of (S)- and (R)-2-methylpiperazine as chiral auxiliaries in terms of reaction yield and diastereomeric or enantiomeric excess are not widely reported, the principles of asymmetric synthesis suggest that the choice of enantiomer would be critical. In a reaction where the 2-methylpiperazine moiety acts as a chiral auxiliary, the (S)-enantiomer would be expected to favor the formation of one diastereomer, while the (R)-enantiomer would favor the formation of the opposite diastereomer. The efficiency of this stereochemical control would depend on the specific reaction, substrate, and conditions.

Future research that systematically compares the performance of (S)- and (R)-2-methylpiperazine as chiral auxiliaries or ligands in a range of common asymmetric transformations, with detailed reporting of yields and stereoselectivities, would be of great value to the scientific community. Such studies would provide a more complete picture of the relative efficacy of these important chiral building blocks and further empower chemists in the rational design of enantiomerically pure molecules.

Conclusion

This compound and (R)-(-)-2-Methylpiperazine are indispensable tools in the arsenal of the synthetic chemist. While their physical properties are largely identical, their opposite stereochemistry has profound implications for the biological properties of the molecules they are used to construct. The synthesis of quinolone antibiotics serves as a potent reminder that the selection of a chiral building block is a critical decision that can dramatically influence the therapeutic potential of a drug candidate. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of understanding and strategically employing chiral building blocks like the enantiomers of 2-methylpiperazine will only increase.

References

Comparative study of different synthetic routes to enantiopure 2-methylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Synthetic Routes of Enantiopure 2-Methylpiperazine

For researchers and professionals in drug development, the piperazine scaffold is a cornerstone of medicinal chemistry, appearing in numerous blockbuster drugs.[1] The introduction of a chiral center, as in 2-methylpiperazine, opens up three-dimensional chemical space, allowing for enhanced target specificity and potency. However, accessing this valuable building block in its enantiomerically pure form—(R)- or (S)-2-methylpiperazine—presents a significant synthetic challenge. The choice of synthetic route can profoundly impact yield, purity, scalability, and cost.

This guide provides a comparative analysis of the three principal strategies for synthesizing enantiopure 2-methylpiperazine: synthesis from the chiral pool, catalytic asymmetric synthesis, and classical resolution of racemates. As a senior application scientist, this document moves beyond mere protocols to explain the underlying logic of each approach, offering field-proven insights to guide your selection process.

Chiral Pool Synthesis: The Alanine-Derived Pathway

The most direct and frequently utilized method for producing enantiopure 2-methylpiperazine is to begin with a molecule that already possesses the desired stereochemistry. Naturally occurring α-amino acids are ideal starting materials for this "chiral pool" approach.[2][3] Both (L)- and (D)-alanine are inexpensive, commercially available in high enantiopurity, and provide the perfect backbone for constructing the target molecule.

The general strategy involves building the piperazine ring around the intact stereocenter of alanine. A common and effective route first converts N-protected alanine into a diketopiperazine intermediate, which is subsequently reduced.[4] The use of a benzyl protecting group is particularly advantageous as it enhances the solubility of the diketopiperazine intermediate for the reduction step and can be cleanly removed in the final step via catalytic hydrogenation.[4][5]

Workflow for Chiral Pool Synthesis from Alanine

Chiral_Pool_Synthesis cluster_0 Step 1: Dipeptide Formation cluster_1 Step 2: Cyclization cluster_2 Step 3 & 4: Reduction & Deprotection A N-Boc-(L)-Alanine C N-Protected Dipeptide A->C Peptide Coupling (e.g., DCC/HOBt) B Ethyl N-Benzylglycinate B->C D Diketopiperazine C->D 1. Boc Deprotection (HCl) 2. Neutralization (Base) E N-Benzyl-(S)-2-methylpiperazine D->E Reduction (LiAlH4) F (S)-2-Methylpiperazine E->F Debenzylation (H2, Pd/C)

Caption: Workflow for the synthesis of (S)-2-methylpiperazine from L-Alanine.

Detailed Experimental Protocol: Synthesis of (S)-2-Methylpiperazine from (L)-Alanine

This protocol is an adaptation of the improved synthesis reported by Kiely et al.[4][6]

Step 1: Dipeptide Synthesis

  • To a solution of N-Boc-(L)-alanine (1a, 1.0 equiv) and ethyl N-benzylglycinate (1.0 equiv) in CH₂Cl₂, add 1-Hydroxybenzotriazole (HOBt, 1.1 equiv).

  • Cool the mixture to 0°C and add Dicyclohexylcarbodiimide (DCC, 1.1 equiv).

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Filter the precipitated dicyclohexylurea and wash the solid with CH₂Cl₂.

  • Concentrate the filtrate to yield the crude dipeptide, which is used directly in the next step.

Step 2: Diketopiperazine Formation

  • Dissolve the crude dipeptide from Step 1 in CH₂Cl₂.

  • Bubble dry HCl gas through the solution until TLC analysis indicates complete consumption of the starting material (Boc deprotection).

  • Evaporate the solvent. Partition the residue between ethyl acetate and saturated NaHCO₃ solution to neutralize the HCl salt.

  • Separate the organic layer, dry over Na₂SO₄, filter, and evaporate to yield the crude diketopiperazine (2b).

  • Recrystallize the solid from toluene to afford pure 1-benzyl-3(S)-methylpiperazine-2,5-dione.

Step 3: Reduction to Piperazine

  • Carefully add the diketopiperazine (2b, 1.0 equiv) in small portions to a stirred suspension of Lithium Aluminum Hydride (LiAlH₄, 2.0-2.5 equiv) in anhydrous THF at 0°C.

  • After the addition is complete, heat the mixture to reflux for 6-8 hours.

  • Cool the reaction to 0°C and quench sequentially by the cautious addition of water, 15% NaOH solution, and then more water.

  • Filter the resulting solids and wash thoroughly with THF.

  • Concentrate the filtrate to yield N-benzyl-(S)-2-methylpiperazine (3b) as an oil.

Step 4: Catalytic Debenzylation

  • Dissolve the N-benzylpiperazine (3b) from Step 3 in ethanol.

  • Add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol% Pd).

  • Subject the mixture to hydrogenation (H₂ balloon or Parr apparatus) at room temperature until TLC or GC analysis shows complete consumption of the starting material.

  • Filter the catalyst through a pad of Celite and wash with ethanol.

  • Concentrate the filtrate under reduced pressure to yield the final product, (S)-2-methylpiperazine (4b).

Performance Data: Chiral Pool Synthesis
ParameterResultRationale / Causality
Starting Material (L)- or (D)-AlanineInexpensive, 100% enantiopure, provides the required stereocenter directly.[2]
Overall Yield 60-75%This is a robust, multi-step synthesis with generally high-yielding steps.[4]
Enantiomeric Excess >99% eeThe synthesis proceeds without racemization at the chiral center.[4]
Key Reagents LiAlH₄, Pd/C, Boc-AnhydrideStandard reagents, though LiAlH₄ requires careful handling.
Scalability GoodThe procedure has been demonstrated on a multigram scale.[4]

Catalytic Asymmetric Synthesis: Forging Chirality

An alternative to starting with a chiral molecule is to create the chiral center during the synthesis using a chiral catalyst. This approach is highly elegant and atom-economical. While direct catalytic asymmetric synthesis of 2-methylpiperazine is not as widely reported as for other substituted piperazines, the synthesis of chiral piperazin-2-ones as key precursors is well-established.[1][7][8] These intermediates can then be reduced to the desired piperazine.

Strategies such as the asymmetric hydrogenation of pyrazin-2-ols or the asymmetric allylic alkylation of piperazin-2-one enolates have been successfully employed.[1][8] These methods rely on a chiral metal complex (e.g., using Iridium, Palladium, or Ruthenium) to control the facial selectivity of a reaction, thereby generating one enantiomer in excess.[8][9]

General Workflow for Catalytic Asymmetric Synthesis

Asymmetric_Synthesis cluster_0 Step 1: Asymmetric Reaction cluster_1 Step 2: Reduction A Prochiral Substrate (e.g., Pyrazin-2-ol) C Enantioenriched Piperazin-2-one A->C Asymmetric Hydrogenation B Chiral Catalyst (e.g., [Ir(L*)] complex) B->C Induces Chirality D Enantiopure 2-Methylpiperazine C->D Reduction (e.g., LiAlH4 or BH3)

Caption: General workflow for catalytic asymmetric synthesis of 2-methylpiperazine.

Representative Experimental Protocol: Asymmetric Hydrogenation

This protocol is conceptual, based on established methods for asymmetric hydrogenation of related heterocyclic systems.[8]

  • Catalyst Preparation: In a glovebox, charge a pressure-resistant vial with the chosen chiral catalyst, for example, a combination of [Ir(COD)Cl]₂ and a chiral phosphine ligand.

  • Reaction Setup: Add the prochiral substrate (e.g., a suitably substituted pyrazin-2-ol) to the vial, followed by a degassed solvent (e.g., methanol or dichloromethane).

  • Hydrogenation: Seal the vial in a high-pressure autoclave. Purge the system several times with hydrogen gas (H₂). Pressurize the autoclave to the desired pressure (e.g., 50 bar) and stir the reaction at a set temperature (e.g., 50°C) for 12-24 hours.

  • Work-up: After carefully venting the H₂, concentrate the reaction mixture. Purify the resulting enantioenriched piperazin-2-one by column chromatography.

  • Reduction: Reduce the piperazin-2-one to 2-methylpiperazine using a suitable reducing agent like LiAlH₄, following a procedure similar to that described in the chiral pool section.

Performance Data: Catalytic Asymmetric Synthesis
ParameterResultRationale / Causality
Starting Material Achiral PrecursorsAvoids reliance on naturally available chiral materials.
Overall Yield Variable (50-85%)Highly dependent on the specific substrate and catalyst system.
Enantiomeric Excess Good to Excellent (85-99% ee)The choice of chiral ligand is critical for achieving high enantioselectivity.[1][8]
Key Reagents Chiral Ligands, Transition MetalsThese can be expensive and require careful handling (air/moisture sensitivity).
Scalability Moderate to GoodCatalyst loading and turnover number are key factors for large-scale synthesis.

Classical Resolution: The Art of Separation

The oldest and most conceptually straightforward method is to synthesize racemic 2-methylpiperazine and then separate the two enantiomers. This is achieved by reacting the racemate with an enantiomerically pure chiral resolving agent, typically a chiral acid like (L)-tartaric acid or (-)-O,O'-dibenzoyl-L-tartaric acid.[10][11]

This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, they can be separated by fractional crystallization.[10] One diastereomeric salt will be less soluble in a given solvent and will crystallize out, while the other remains in the mother liquor. The crystallized salt is then isolated, and the chiral resolving agent is removed by basification to liberate the desired enantiopure amine.

Workflow for Chiral Resolution

Resolution_Workflow A Racemic (R/S)-2-Methylpiperazine C Mixture of Diastereomeric Salts [(R)-Pip·(L)-Tart] + [(S)-Pip·(L)-Tart] A->C B Chiral Resolving Agent (e.g., (L)-Tartaric Acid) B->C D Fractional Crystallization C->D E Insoluble Salt (e.g., (R)-Pip·(L)-Tart) D->E Less Soluble F Soluble Salt in Mother Liquor (e.g., (S)-Pip·(L)-Tart) D->F More Soluble G Basification (NaOH) E->G H Enantiopure (R)-2-Methylpiperazine G->H

Caption: Workflow for the chiral resolution of racemic 2-methylpiperazine.

Detailed Experimental Protocol: Resolution with (L)-Tartaric Acid

This protocol is based on established methods for resolving amines.[11]

  • Dissolution: In a reaction vessel, dissolve (L)-tartaric acid (0.5-1.0 molar equivalents relative to the racemate) in a suitable solvent, such as water or ethanol, with heating.

  • Salt Formation: To the warm solution, add racemic 2-methylpiperazine (1.0 equiv). Stir until a clear solution is obtained.

  • Crystallization: Allow the solution to cool slowly to room temperature, then further cool in an ice bath or refrigerator for several hours to promote crystallization of the less soluble diastereomeric salt. Seeding with a small crystal of the desired salt can aid this process.

  • Isolation: Collect the precipitated crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove the mother liquor containing the more soluble diastereomer.

  • Liberation of Free Amine: Dissolve the isolated diastereomeric salt in water and basify the solution with a strong base (e.g., NaOH) to pH > 12.

  • Extraction: Extract the liberated enantiopure 2-methylpiperazine with an organic solvent (e.g., toluene or dichloromethane).

  • Final Purification: Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the enantiopure product.

Performance Data: Chiral Resolution
ParameterResultRationale / Causality
Starting Material Racemic 2-MethylpiperazineCan be synthesized cheaply via several routes, including photocatalysis.
Theoretical Yield <50% per cycleA fundamental limitation, as half of the material is the undesired enantiomer.
Enantiomeric Excess >98%Can be very high, often improved by successive recrystallizations.[11]
Key Reagents Chiral Acids (e.g., Tartaric Acid)Relatively inexpensive and recoverable, which is crucial for process economy.
Scalability ExcellentResolution via crystallization is a well-established and highly scalable industrial process.

Comparative Analysis and Conclusion

The optimal synthetic route to enantiopure 2-methylpiperazine is not a one-size-fits-all answer; it depends heavily on the specific project requirements, including scale, cost, and available expertise.

Synthetic StrategyOverall YieldEnantiomeric Purity (ee%)ScalabilityKey AdvantagesKey Disadvantages
Chiral Pool (Alanine) Good (60-75%)[4]Excellent (>99%)[4]GoodPredictable stereochemistry; readily available starting materials.Multi-step process; requires stoichiometric reagents (LiAlH₄).
Catalytic Asymmetric Moderate-Good (50-85%)Good-Excellent (85-99%)[1][8]ModerateAtom-economical; elegant; potential for novel routes.High cost of catalysts/ligands; requires significant optimization.
Classical Resolution Poor (<50%)Excellent (>98%)[11]ExcellentTechnically simple; highly scalable; robust methodology.50% theoretical yield cap; requires racemate and resolving agent recovery.

Recommendations:

  • For academic research and small-scale synthesis (<100 g): The chiral pool synthesis from alanine is often the most reliable and cost-effective method. It guarantees high enantiopurity with well-established procedures.[4][12]

  • For process development and industrial-scale production (>1 kg): Classical resolution is frequently the preferred route.[10][13] Despite the 50% yield limitation, its robustness, low-cost reagents, and proven scalability make it economically viable. Efficient recovery of the unwanted enantiomer (which can be racemized and recycled) and the resolving agent is key to its industrial application.

  • For novel drug discovery and methodology development: Catalytic asymmetric synthesis offers the most flexibility and potential for innovation.[7] While it may require significant initial investment in catalyst screening and optimization, it provides a powerful platform for creating diverse chiral piperazine derivatives.

By understanding the fundamental principles, practical trade-offs, and experimental details of each approach, researchers can make an informed decision to efficiently and effectively synthesize the enantiopure 2-methylpiperazine required for their scientific endeavors.

References

A Researcher's Guide to the Spectroscopic Differentiation of (S)- and (R)-2-Methylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chiral synthesis, the ability to distinguish between enantiomers is not merely an academic exercise—it is a critical determinant of therapeutic efficacy and safety. The seemingly subtle difference in the three-dimensional arrangement of atoms between (S)- and (R)-2-methylpiperazine, a valuable chiral building block, can lead to vastly different pharmacological activities. This guide provides an in-depth spectroscopic comparison of these enantiomers, offering researchers, scientists, and drug development professionals a comprehensive overview of the available analytical techniques, their underlying principles, and practical, field-proven insights.

The Challenge of Chirality: Why Standard Spectroscopy Fails

Enantiomers, by their very definition, are non-superimposable mirror images. This relationship means they possess identical physical properties in an achiral environment. Consequently, standard spectroscopic techniques that rely on these properties are inherently blind to the difference between (S)- and (R)-2-methylpiperazine.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): In a standard achiral solvent, the magnetic environments of the corresponding nuclei in both enantiomers are identical. This results in superimposable NMR spectra, rendering direct differentiation impossible.

  • Infrared (IR) Spectroscopy: The vibrational modes of the chemical bonds in (S)- and (R)-2-methylpiperazine are the same, leading to identical IR absorption spectra.

  • Mass Spectrometry (MS): As stereoisomers, both enantiomers have the exact same molecular weight and fragmentation patterns under typical MS conditions, making them indistinguishable.

The key to unlocking the spectroscopic distinction between these enantiomers lies in introducing a chiral influence, either through the analytical technique itself or by chemically modifying the molecules to create diastereomers.

Chiroptical Spectroscopy: The Direct Approach to Enantiomeric Differentiation

Chiroptical techniques exploit the differential interaction of chiral molecules with left- and right-circularly polarized light. These methods provide a direct and powerful means of distinguishing between (S)- and (R)-2-methylpiperazine.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule. The resulting CD spectrum is unique to a specific enantiomer, with its mirror-image counterpart producing a spectrum of equal magnitude but opposite sign. This "mirror-image" relationship provides an unambiguous method for identifying and quantifying the enantiomers of 2-methylpiperazine.

While 2-methylpiperazine itself does not possess a strong chromophore in the accessible UV-Vis region, derivatization with a chromophoric group can be employed to enhance the CD signal. Alternatively, the formation of coordination complexes with metal ions can induce a CD signal.

Expected Spectral Characteristics:

Spectroscopic Method(S)-2-Methylpiperazine(R)-2-Methylpiperazine
Circular Dichroism (CD) Positive or negative Cotton effectOpposite Cotton effect of equal magnitude

Experimental Protocol: Circular Dichroism Analysis of a Chiral Amine

This protocol outlines a general procedure for the CD analysis of a chiral amine like 2-methylpiperazine, which may require derivatization to enhance the signal.

  • Sample Preparation:

    • Accurately weigh a known amount of the 2-methylpiperazine enantiomer.

    • Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of approximately 1 mg/mL. The solvent should be transparent in the wavelength range of interest.

    • If derivatization is required, react the amine with a suitable chromophoric agent (e.g., a compound containing a phenyl or naphthyl group) following an established protocol. Purify the resulting derivative before analysis.

  • Instrument Setup:

    • Turn on the CD spectrometer and the light source (typically a Xenon lamp) and allow it to warm up for at least 30 minutes for stabilization.

    • Purge the instrument with nitrogen gas to remove oxygen, which absorbs in the far-UV region.

  • Data Acquisition:

    • Record a baseline spectrum of the solvent in the same cuvette that will be used for the sample.

    • Record the CD spectrum of the sample over the desired wavelength range (e.g., 190-400 nm).

    • Typical parameters include a scanning speed of 100 nm/min, a bandwidth of 1 nm, and a data pitch of 0.5 nm. Multiple scans (e.g., 3-5) should be averaged to improve the signal-to-noise ratio.

  • Data Processing:

    • Subtract the baseline spectrum from the sample spectrum.

    • The resulting spectrum will show the CD signal in millidegrees (mdeg). This can be converted to molar ellipticity ([(\theta)]) for standardized comparison.

Indirect Spectroscopic Methods: Creating Distinguishable Diastereomers

An alternative to direct chiroptical methods is the use of a chiral auxiliary to convert the enantiomeric pair into a mixture of diastereomers. Diastereomers have different physical properties and can, therefore, be distinguished by standard spectroscopic techniques like NMR.

NMR Spectroscopy with Chiral Solvating and Derivatizing Agents

By introducing a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) to a solution of racemic 2-methylpiperazine, two different diastereomeric species are formed in the NMR tube. The nuclei in these diastereomers are in different chemical environments and will exhibit distinct chemical shifts in the NMR spectrum.

  • Chiral Solvating Agents (CSAs): These agents form transient, non-covalent diastereomeric complexes with the enantiomers. The equilibrium between the free and complexed states results in observable differences in the chemical shifts of the enantiomers.

  • Chiral Derivatizing Agents (CDAs): These reagents react with the amine functional groups of the 2-methylpiperazine enantiomers to form stable, covalent diastereomeric products. This leads to a more pronounced and permanent separation of signals in the NMR spectrum. A common example is Mosher's acid or its acyl chloride derivative.

Expected Spectral Characteristics:

Spectroscopic MethodRacemic 2-Methylpiperazine with Chiral Auxiliary
¹H NMR Splitting of at least one pair of corresponding proton signals into two distinct signals (one for each diastereomer).
¹³C NMR Splitting of at least one pair of corresponding carbon signals into two distinct signals.

Experimental Protocol: NMR Analysis with a Chiral Derivatizing Agent

This protocol provides a general workflow for the differentiation of 2-methylpiperazine enantiomers using a chiral derivatizing agent.

  • Derivatization:

    • In a clean, dry NMR tube, dissolve approximately 5-10 mg of the 2-methylpiperazine sample (racemic or enantiomerically enriched) in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

    • Add a slight molar excess (e.g., 1.1 equivalents) of a chiral derivatizing agent (e.g., (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride, Mosher's acid chloride).

    • Add a non-nucleophilic base (e.g., triethylamine or pyridine) to scavenge the HCl produced during the reaction.

    • Gently mix the contents of the NMR tube and allow the reaction to proceed to completion at room temperature.

  • NMR Data Acquisition:

    • Acquire a high-resolution ¹H NMR spectrum of the derivatized sample.

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio, which is crucial for accurate integration of the separated signals.

  • Data Analysis:

    • Identify a well-resolved proton signal that shows clear separation for the two diastereomers.

    • Carefully integrate the areas of these two signals. The ratio of the integrals corresponds directly to the enantiomeric ratio of the original 2-methylpiperazine sample.

    • The enantiomeric excess (% ee) can be calculated using the formula: % ee = [|(Integral₁ - Integral₂)| / (Integral₁ + Integral₂)] x 100.

Visualizing the Workflow

To better illustrate the logic behind these analytical approaches, the following diagrams outline the experimental workflows.

G cluster_0 Direct Chiroptical Analysis cluster_1 Indirect NMR Analysis a0 Sample of (S)- or (R)-2-Methylpiperazine a1 Dissolve in Spectroscopic Grade Solvent a0->a1 a2 Acquire CD/VCD Spectrum a1->a2 a3 Observe Opposite Spectra for Enantiomers a2->a3 b0 Racemic Sample of 2-Methylpiperazine b1 Add Chiral Derivatizing Agent (e.g., Mosher's Acid Chloride) b0->b1 b2 Formation of Diastereomers b1->b2 b3 Acquire ¹H NMR Spectrum b2->b3 b4 Observe Separated Signals for Diastereomers b3->b4

Caption: Comparative workflows for the direct and indirect spectroscopic analysis of 2-methylpiperazine enantiomers.

Conclusion: Selecting the Appropriate Technique

The choice of spectroscopic method for the analysis of (S)- and (R)-2-methylpiperazine depends on the specific research objective.

  • For qualitative identification and confirmation of absolute configuration, Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) are the most definitive techniques, providing a direct signature of chirality.

  • For the quantitative determination of enantiomeric excess (ee), both CD spectroscopy and NMR with a chiral auxiliary are powerful methods. NMR offers the advantage of using standard, widely available instrumentation, while CD can be highly sensitive, especially after derivatization.

By understanding the principles and practical considerations of these techniques, researchers can confidently and accurately characterize the stereochemistry of 2-methylpiperazine, ensuring the integrity and quality of their chiral molecules for downstream applications in drug discovery and development.

Literature review of the applications of chiral methylpiperazines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Applications of Chiral Methylpiperazines: A Comparative Analysis for Researchers

The introduction of a single methyl group onto the piperazine ring creates a chiral center, transforming a common achiral scaffold into a stereochemically defined building block with profound implications for asymmetric synthesis and medicinal chemistry. This guide offers a comparative analysis of chiral methylpiperazines, moving beyond a simple catalog of their uses to explain the causal relationships between their stereostructure and performance. We will explore their application as ligands in catalysis, their role in modulating pharmacological activity, and the synthetic strategies used to access these valuable molecules. The data and protocols presented herein are synthesized from peer-reviewed literature to provide a trustworthy and authoritative resource for researchers, scientists, and drug development professionals.

The Piperazine Scaffold: A Privileged Structure in Chemistry

The piperazine ring is a ubiquitous motif in organic and medicinal chemistry, prized for its structural rigidity and the versatile reactivity of its two nitrogen atoms.[1][2] These properties often confer favorable pharmacokinetic characteristics, such as improved aqueous solubility and oral bioavailability, making piperazine a "privileged scaffold" in drug design.[1][2] The introduction of chirality via a methyl substituent unlocks new possibilities for creating three-dimensional structures that can interact with biological systems and control chemical reactions with high stereoselectivity.[3][4]

Comparative Performance in Asymmetric Catalysis

Chiral methylpiperazines and their derivatives have emerged as effective ligands and organocatalysts in a variety of asymmetric transformations. Their performance is directly linked to the steric and electronic environment created by the chiral center.

As Ligands for Metal-Catalyzed Reactions

The nitrogen atoms of the piperazine ring are excellent coordination sites for transition metals. When the ring is chiral, it creates a defined chiral pocket around the metal center, influencing the stereochemical outcome of the reaction.

A key application is in asymmetric hydrogenation. For instance, palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols can produce chiral piperazin-2-ones with excellent diastereoselectivities and enantioselectivities (up to 90% ee).[5] The chiral ligand, often a derivative of the methylpiperazine, dictates the facial selectivity of hydride addition to the substrate.

Causality in Action: The efficacy of these ligands stems from their ability to form well-defined, often rigid, chelate complexes with the metal. The methyl group acts as a steric directing group, blocking one face of the substrate-catalyst complex and allowing the reaction to proceed selectively on the other. Noncovalent interactions, such as hydrogen bonding between the ligand and the substrate, can further enhance this stereocontrol.[6]

The logical workflow for developing and applying these catalysts is outlined below.

G cluster_0 Ligand Design & Synthesis cluster_1 Catalyst Formulation & Screening cluster_2 Process Optimization S1 Select Chiral Source (e.g., (R)-Alanine) S2 Synthesize Chiral Methylpiperazine Derivative S1->S2 Multi-step synthesis C1 Complexation with Transition Metal (e.g., Pd, Rh) S2->C1 Ligand Supply C2 Screen Catalyst Library against Test Reaction C1->C2 C3 Identify Lead Catalyst C2->C3 High Yield & ee% O1 Vary Reaction Parameters (Solvent, Temp, Pressure) C3->O1 Lead Catalyst O2 Substrate Scope Evaluation O1->O2 O3 Optimized Asymmetric Transformation O2->O3

Caption: Workflow for the development of chiral methylpiperazine-based catalysts.

As Organocatalysts

Chiral piperazine derivatives can also function as metal-free organocatalysts, often in reactions like the enantioselective Henry (nitroaldol) reaction. In one study, copper(II) complexes with chiral ligands derived from piperazine-amine catalyzed the addition of nitromethane to various aldehydes, achieving high yields (98%) and excellent enantioselectivity (91% ee).[7] Although this example involves a metal, the fundamental stereochemical control is derived from the chiral organic ligand.

Performance Comparison: To contextualize the performance of chiral piperazines, we compare them with other well-established chiral amines in the asymmetric Michael addition, a fundamental carbon-carbon bond-forming reaction.

Catalyst ClassRepresentative CatalystSubstrate ExampleYield (%)ee (%)Reference
Chiral Piperazines C2-Symmetric Piperazine DerivativeChalcone + Diethyl Malonate85-9580-92General literature data
Proline Derivatives (S)-ProlineCyclohexanone + Nitrostyrene90-9990-99+General literature data
Cinchona Alkaloids Thiourea-Cinchona DerivativeAcetylacetone + Nitrostyrene92-9890-97General literature data
Primary Amines MacMillan CatalystPropanal + Cinnamaldehyde80-9595-99General literature data
Note: This table presents typical performance ranges synthesized from general knowledge in asymmetric catalysis to provide a comparative context, as direct side-by-side comparisons with a single methylpiperazine catalyst are sparse.[8]

While proline derivatives and Cinchona alkaloids often provide higher enantioselectivities in certain reactions, chiral piperazines offer a valuable and structurally distinct alternative, with significant potential for tuning and optimization.

Impact on Pharmacological Activity: A Case Study

The precise three-dimensional arrangement of atoms is critical for a drug's interaction with its biological target.[4] The stereochemistry of a chiral methylpiperazine can dramatically alter its pharmacological profile, influencing receptor selectivity, potency, and whether it acts as an agonist or antagonist.

A compelling example is the study of chiral methyl-substituted phenylpiperazinium compounds and their activity at α7 and α9 nicotinic acetylcholine receptors (nAChRs), which are implicated in inflammation and neurological disorders.[9][10]

Structure-Activity Relationship (SAR)

Researchers synthesized and tested stereoisomers of phenylpiperazinium compounds where a methyl group was placed at either the C2 or C3 position of the piperazine ring.[9] The results revealed a stark difference in activity based on both the position and the stereochemistry (R vs. S) of the methyl group.

  • Positional Isomerism (C2 vs. C3): Methyl substitution at the C3 position was detrimental to activity at both α7 and α9* nAChRs. In contrast, substitution at the C2 position led to compounds with high potency and interesting selectivity profiles.[9]

  • Enantiomeric Specificity (R vs. S): For C2-methylated compounds, the stereoisomers exhibited distinct selectivity. For one parent compound (PA-EMPP), the (2S)-isomer was a more potent agonist at α9* receptors, while the (2R)-isomer showed reduced efficacy.[9]

G Parent Phenylpiperazinium (Parent Compound) C3 C3-Methyl Substitution Parent->C3 C2 C2-Methyl Substitution Parent->C2 ActivityLoss General Loss of Agonist Activity C3->ActivityLoss SelectiveActivity Potent & Selective Activity Retained C2->SelectiveActivity R_Isomer (2R)-Isomer C2->R_Isomer S_Isomer (2S)-Isomer C2->S_Isomer R_Profile Profile A: - Reduced α9* Efficacy R_Isomer->R_Profile S_Profile Profile B: - Potent α9* Agonist S_Isomer->S_Profile

Caption: SAR of methylpiperazine position and stereochemistry on nAChR activity.[9]

Quantitative Comparison of Stereoisomers

The electrophysiological effects of these compounds were quantified using two-electrode voltage-clamp measurements in Xenopus laevis oocytes expressing the target receptors. The data below compares the potency (EC₅₀) and maximum efficacy (Iₘₐₓ) for key stereoisomers.[9]

CompoundTarget ReceptorEC₅₀ (μM)Iₘₐₓ (relative to ACh)
Parent Compound (PA-EMPP) α91.91.1
(2S)-PA-EMPP α91.30.9
(2R)-PA-EMPP α9*2.50.4
Parent Compound (PA-EMPP) α70.90.4
(2S)-PA-EMPP α71.10.4
(2R)-PA-EMPP α71.00.5
Data synthesized from Papke et al., 2022.[9]

This data quantitatively demonstrates the concept of a eutomer (the more active enantiomer) and a distomer (the less active one).[4] In this case, for α9* receptor agonism, (2S)-PA-EMPP is the eutomer, exhibiting higher potency (lower EC₅₀) and significantly greater efficacy (Iₘₐₓ) than its (2R)-distomer. This stereoselectivity is crucial for designing drugs with improved therapeutic windows and fewer off-target effects.

Experimental Protocols

Trustworthy and reproducible science relies on detailed methodologies. Below are representative protocols for the synthesis and biological evaluation of chiral methylpiperazines.

Protocol: Asymmetric Synthesis of a Chiral Piperazinone

This protocol outlines a general method for synthesizing a chiral piperazinone, a common precursor to chiral piperazines, starting from an amino acid. This approach ensures the stereocenter is installed with high fidelity from the beginning.[11][12]

Objective: To synthesize (R)-3-methylpiperazin-2-one.

Materials:

  • (R)-alanine methyl ester hydrochloride (starting chiral material)

  • N-Boc-aminoacetaldehyde

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Sodium bicarbonate (NaHCO₃) solution

  • Magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reductive Amination: a. Dissolve (R)-alanine methyl ester hydrochloride (1.0 eq) and N-Boc-aminoacetaldehyde (1.1 eq) in dry DCM. b. Add STAB (1.5 eq) portion-wise to the stirring solution at 0 °C. c. Allow the reaction to warm to room temperature and stir for 12-16 hours until TLC or LC-MS indicates consumption of the starting amine. d. Quench the reaction by slowly adding saturated NaHCO₃ solution. e. Separate the organic layer, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the protected diamine intermediate.

  • Deprotection and Cyclization: a. Dissolve the crude intermediate from Step 1 in DCM. b. Add TFA (5-10 eq) and stir at room temperature for 2-4 hours to remove the Boc protecting group. c. Monitor the reaction by TLC/LC-MS. d. Upon completion, neutralize the excess acid with saturated NaHCO₃ solution. e. The spontaneous intramolecular cyclization occurs to form the piperazinone ring. f. Extract the product with DCM, dry the combined organic layers over MgSO₄, and concentrate.

  • Purification: a. Purify the crude (R)-3-methylpiperazin-2-one by silica gel column chromatography using an appropriate solvent system (e.g., DCM/Methanol gradient) to obtain the pure product.

Protocol: Biological Evaluation via Two-Electrode Voltage Clamp (TEVC)

This protocol describes the standard method for assessing the activity of compounds on ligand-gated ion channels expressed in Xenopus oocytes.[9]

Objective: To determine the EC₅₀ and Iₘₐₓ of a chiral methylpiperazine derivative at a specific nAChR subtype.

Materials:

  • Xenopus laevis oocytes

  • cRNA of the target receptor subunits (e.g., human α9 and α10)

  • Test compound solutions at various concentrations

  • Acetylcholine (ACh) solution (positive control)

  • Recording medium (ND96 buffer)

  • TEVC amplifier, electrodes, and data acquisition system

Procedure:

  • Oocyte Preparation and Injection: a. Harvest and defolliculate oocytes from a female Xenopus laevis frog. b. Inject each oocyte with a precise volume (e.g., 50 nL) of the cRNA mixture for the desired receptor subunits. c. Incubate the oocytes for 2-5 days at 18 °C to allow for receptor expression.

  • Electrophysiological Recording: a. Place a single oocyte in the recording chamber and perfuse with ND96 buffer. b. Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording) filled with 3M KCl. c. Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).

  • Compound Application and Data Acquisition: a. Establish a baseline current in the ND96 buffer. b. Apply a saturating concentration of the agonist ACh to determine the maximum response (Iₘₐₓ for the control). c. After a washout period, apply the test compound at increasing concentrations, with washout periods in between each application. d. Record the peak inward current elicited by each concentration of the test compound.

  • Data Analysis: a. Normalize the current responses for each test compound concentration to the maximum response elicited by the control agonist (ACh). b. Plot the normalized response versus the logarithm of the compound concentration. c. Fit the data to a Hill equation to determine the EC₅₀ (concentration that elicits a half-maximal response) and the Iₘₐₓ (maximum response relative to the control).

Conclusion and Future Outlook

Chiral methylpiperazines represent a fundamentally important class of molecules whose value is derived directly from their stereochemistry. In asymmetric catalysis, they provide a tunable and effective scaffold for creating chiral environments that can guide reactions with high selectivity. In medicinal chemistry, the introduction of a methyl chiral center is a powerful strategy for optimizing drug-target interactions, improving selectivity, and fine-tuning pharmacological activity, as demonstrated by the distinct profiles of stereoisomers at nicotinic receptors.[9]

Future research will likely focus on the development of novel methylpiperazine-based ligands that operate through more complex mechanisms, such as cooperative catalysis and noncovalent interaction-based stereocontrol.[6] In drug discovery, the continued exploration of chiral methylpiperazines as scaffolds will undoubtedly lead to the development of more selective and efficacious therapeutics, embodying the principle that in the world of molecules, a mirror image can make all the difference.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (S)-(+)-2-Methylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers, our focus is often on the synthesis and application of novel compounds. However, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of (S)-(+)-2-Methylpiperazine, moving beyond simple instructions to explain the critical reasoning behind each procedure. Our goal is to empower your team with the knowledge to handle this substance safely from acquisition to disposal, ensuring compliance and minimizing risk.

Core Hazard Identification: Understanding the Risks

Before any handling or disposal can occur, a thorough understanding of the inherent hazards of this compound is paramount. This compound is not benign; it is a flammable, corrosive solid with significant health risks.[1][2] Recognizing these properties informs every subsequent step in the disposal process, from selecting personal protective equipment to choosing the correct waste stream.

The primary hazards are summarized below. This data is synthesized from globally recognized GHS classifications and material safety data sheets (MSDS).

Hazard ClassificationGHS CodeSignal WordDescription & Rationale
Flammable Solid H228DangerThe material is a flammable solid with a flash point of 65°C (149°F).[3] This means it can be ignited by heat, sparks, or flames, necessitating storage away from ignition sources and the use of spark-proof tools.[1]
Skin Corrosion/Irritation H314 / H315DangerCauses severe skin burns and irritation.[2][4][5] Direct contact can lead to chemical burns.[1] This mandates the use of appropriate chemical-resistant gloves and protective clothing.
Serious Eye Damage H318 / H319DangerCauses serious eye damage.[1][2][4][5] The corrosive nature of the compound requires full eye and face protection to prevent irreversible injury.
Respiratory Irritation H335WarningMay cause respiratory irritation if dusts are inhaled.[2][5] Handling should occur in a well-ventilated area or with appropriate respiratory protection to avoid irritating the respiratory tract.[3]
Other Potential Hazards --Some data suggests a possible risk of impaired fertility or harm to the unborn child and may cause sensitization by inhalation or skin contact.[1]

Personal Protective Equipment (PPE): A Non-Negotiable Protocol

Based on the hazard profile, a specific suite of PPE is required to prevent exposure during disposal operations. This is your primary defense against the chemical's corrosive and irritant properties.

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., Nitrile rubber, Neoprene) to prevent skin contact.[3]

  • Eye/Face Protection: Use tightly fitting safety goggles and a face shield.[4][5] Standard safety glasses are insufficient due to the risk of splashes and dust.

  • Skin and Body Protection: Wear a lab coat, closed-toe shoes, and long pants. For larger quantities or spill cleanup, impervious clothing is necessary.[5]

  • Respiratory Protection: For operations that may generate dust, use a NIOSH-approved respirator, such as a dust mask type N95 or a full-face respirator with appropriate cartridges.[3] All handling should be performed in a well-ventilated area or a chemical fume hood.[3]

Waste Characterization and Segregation: The Foundation of Compliance

Under the Resource Conservation and Recovery Act (RCRA), the U.S. Environmental Protection Agency (EPA) mandates that chemical waste generators must determine if their waste is hazardous.[6][7]

  • Hazardous Waste Determination: this compound is classified as a hazardous waste. Its flammability characteristic meets the EPA's definition (D001). Its corrosive nature may also meet the D002 characteristic. Therefore, it must be managed under the most stringent hazardous waste regulations.[6]

  • Segregation: This is a critical step to prevent dangerous reactions.[8]

    • DO NOT mix this compound waste with other chemical waste streams.[9]

    • Crucially, keep it separate from oxidizing agents such as nitrates, perchlorates, and oxidizing acids.[1] Mixing can result in ignition and fire.[1]

    • Store the dedicated waste container in a secondary containment bin to prevent the spread of material in case of a leak.

Step-by-Step Disposal Procedures

Follow this workflow for the routine disposal of small quantities of this compound typically generated in a laboratory setting.

Step 1: Containerization
  • Select an Appropriate Container: Use a clean, dry, and chemically compatible container. The original product container is often a good choice.[9] The container must have a secure, tightly sealing lid to prevent leaks and the release of vapors.[6][8]

  • Affix a Hazardous Waste Label: From the moment the first particle of waste enters the container, it must be labeled.[9] The label must include:

    • The words "HAZARDOUS WASTE" [9]

    • The full chemical name: "this compound"

    • The specific hazard characteristics: "Flammable, Corrosive"

    • The accumulation start date.

Step 2: Accumulation and Storage
  • Designated Storage Area: Store the waste container in a designated Satellite Accumulation Area (SAA).[6][9] This area must be at or near the point of generation.

  • Keep Containers Closed: Except when adding waste, the container must be kept tightly closed at all times.[6] This is one of the most common EPA violations and is critical for preventing spills and vapor exposure.[6]

  • Segregate Incompatibles: Ensure the container is stored away from incompatible materials, particularly oxidizers.[9]

Step 3: Final Disposal
  • Engage Professionals: Laboratory personnel should not attempt to treat or dispose of this chemical on their own. The only acceptable method is through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[7][8]

  • Request Pickup: Once the container is full, or before the regulatory accumulation time limit is reached, submit a hazardous material pickup request to your EHS office.[9] Provide accurate information about the contents and quantity.

Emergency Spill Procedures

Accidents happen. A clear, pre-defined plan is essential for a safe and effective response.

Minor Spills (Small quantity, contained)
  • Alert Personnel: Immediately alert others in the area.

  • Don PPE: Wear the full PPE suite described in Section 2.

  • Containment: Cover the spill with an inert, non-combustible absorbent material like sand, earth, or vermiculite.[1]

  • Cleanup: Using spark-free tools, carefully sweep or scoop the material into your pre-labeled hazardous waste container.[1] Avoid creating dust clouds.[3]

  • Decontamination: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.

  • Report: Report the incident to your supervisor or EHS department.

Major Spills (Large quantity, uncontained, or in a poorly ventilated area)
  • EVACUATE: Immediately evacuate the area and move upwind.[1]

  • ALERT: Alert emergency responders (e.g., call 911 or your institution's emergency number) and the EHS department.[1] Provide the chemical name, location, and approximate quantity.

  • SECURE: If safe to do so, close doors to the affected area to contain vapors.

  • DO NOT ATTEMPT CLEANUP: Only trained hazardous materials personnel should manage major spills.[1]

Disposal Decision Workflow

The following diagram illustrates the logical workflow for managing this compound waste and spills.

G Workflow for this compound Disposal cluster_0 cluster_1 Triage cluster_2 Routine Disposal Path cluster_3 Emergency Spill Path start Identify Waste or Spill of this compound is_spill Is this a spill? start->is_spill container Step 1: Place in correctly labeled 'HAZARDOUS WASTE' container. is_spill->container No (Routine Waste) spill_size Assess Spill Size is_spill->spill_size Yes store Step 2: Store in designated SAA, away from incompatibles. container->store pickup Step 3: Request pickup from EHS / licensed contractor. store->pickup minor_spill Minor Spill: - Alert personnel - Don full PPE - Contain & clean with spark-proof tools - Collect waste & report spill_size->minor_spill Small & Contained major_spill Major Spill: - EVACUATE area - ALERT emergency responders & EHS - SECURE the area - DO NOT attempt cleanup spill_size->major_spill Large or Uncontained

Caption: Decision workflow for handling and disposing of this compound.

References

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Retrosynthesis Analysis

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(S)-(+)-2-Methylpiperazine
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(S)-(+)-2-Methylpiperazine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.